molecular formula C11H12O3 B2360100 4-Ethoxycinnamic Acid CAS No. 151539-70-7; 2373-79-7; 2382-79-8

4-Ethoxycinnamic Acid

Cat. No.: B2360100
CAS No.: 151539-70-7; 2373-79-7; 2382-79-8
M. Wt: 192.214
InChI Key: DZLOUWYGNATKKZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxycinnamic Acid is a synthetic cinnamic acid derivative intended for research and development purposes. As an analog of bioactive phenylpropanoids like p-methoxycinnamic acid, it is of significant interest in pharmaceutical and nutraceutical research . Researchers can utilize this compound to explore its potential biological activities, which may include investigating anti-inflammatory and anticancer mechanisms similar to those studied in related compounds . Its structure also makes it a candidate for use in material science, such as in the development of ultraviolet (UV) absorbing materials, drawing from the known applications of methoxycinnamic acid esters in sunscreen formulations . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-10-6-3-9(4-7-10)5-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLOUWYGNATKKZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2373-79-7
Record name 4-Ethoxycinnamic acid
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Foundational & Exploratory

chemical properties of 4-ethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties of 4-Ethoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the chemical and physical properties of 4-ethoxycinnamic acid (p-ethoxycinnamic acid). As a derivative of cinnamic acid, this compound shares a structural backbone common to numerous biologically active molecules and industrial intermediates. This document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, chemical reactivity, and established synthesis protocols. By explaining the causality behind experimental choices and grounding claims in authoritative references, this guide serves as a practical resource for professionals in organic synthesis, medicinal chemistry, and materials science. We will delve into its potential applications, particularly in drug development and cosmetics, and provide robust protocols for its synthesis and characterization, ensuring a self-validating framework for laboratory work.

Introduction: The Scientific & Industrial Relevance of 4-Ethoxycinnamic Acid

4-Ethoxycinnamic acid belongs to the phenylpropanoid class of organic compounds, characterized by a phenyl ring attached to a three-carbon propene carboxylic acid tail. The ethoxy substituent at the para-position (C4) of the phenyl ring significantly influences the molecule's electronic properties, solubility, and biological activity compared to its parent compound, cinnamic acid.

Derivatives of cinnamic acid are of immense interest due to their prevalence in natural products and their wide-ranging applications. They form the core structure of UV-absorbing agents used in sunscreens, precursors for pharmaceuticals, and building blocks in polymer chemistry.[1][2] The ethoxy group, in particular, enhances lipophilicity, a key parameter in drug design for improving membrane permeability. Understanding the fundamental is therefore crucial for harnessing its potential as a versatile synthetic intermediate.

Physicochemical Properties

The physical and chemical properties of a compound govern its behavior in different environments and are critical for designing experimental conditions, from reaction setups to formulation and delivery systems. The data for 4-ethoxycinnamic acid, supplemented with calculated values, are summarized below.

PropertyValueUnitSource / Note
Molecular Formula C₁₁H₁₂O₃-[3]
Molecular Weight 192.21 g/mol [3]
CAS Number 2373-79-7-[3]
Appearance White to off-white crystalline solid-Analog comparison[4][5]
Melting Point (Tfus) ~450.15 (Calculated)K[3]
Boiling Point (Tboil) 655.37 (Calculated)K[3]
Solubility Limited in water; Soluble in organic solvents like ethanol, DMSO, and methanol.-Analog comparison[4][5][6]
LogP (Octanol/Water) 2.183 (Calculated)-[3]
pKa ~4.54 (Estimated)-Analog comparison[5]
  • Expert Insight: The positive LogP value indicates a preference for nonpolar environments, which is crucial for applications requiring solubility in oils and lipids, such as sunscreen formulations.[7] The pKa, similar to other cinnamic acids, shows it is a weak acid, a property that dictates its charge state in physiological and formulation buffers.

Spectroscopic Characterization: A Framework for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a complete public dataset for 4-ethoxycinnamic acid is limited, we can reliably predict its spectral features based on its structure and data from close analogs like 4-methoxycinnamic acid.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Protocol: NMR Sample Preparation

  • Dissolution: Accurately weigh and dissolve 5-10 mg of 4-ethoxycinnamic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9]

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Analysis: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Reference the spectra to the residual solvent peak.[9]

Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm Multiplicity Integration Assignment Rationale
~12.3 s (broad) 1H -COOH The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded.
~7.65 d, J ≈ 8.8 Hz 2H Ar-H Aromatic protons ortho to the acrylic acid group, deshielded by the electron-withdrawing group.
~7.58 d, J ≈ 16.0 Hz 1H =CH-COOH Vinylic proton alpha to the carbonyl, showing a large trans coupling constant.
~6.98 d, J ≈ 8.8 Hz 2H Ar-H Aromatic protons ortho to the ethoxy group, shielded by its electron-donating effect.
~6.40 d, J ≈ 16.0 Hz 1H Ar-CH= Vinylic proton beta to the carbonyl, coupled to the other vinylic proton.
~4.10 q, J ≈ 7.0 Hz 2H -O-CH₂-CH₃ Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group.

| ~1.35 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm Assignment Rationale
~168.0 -COOH Carbonyl carbon of the carboxylic acid.
~161.0 Ar-C-O Aromatic carbon directly attached to the electron-donating ethoxy group.
~144.5 =CH-COOH Vinylic carbon alpha to the carbonyl.
~130.5 Ar-CH Aromatic carbons ortho to the acrylic acid group.
~126.5 Ar-C Quaternary aromatic carbon attached to the acrylic acid group.
~116.0 Ar-CH= Vinylic carbon beta to the carbonyl.
~115.0 Ar-CH Aromatic carbons ortho to the ethoxy group.
~63.5 -O-CH₂- Methylene carbon of the ethoxy group.

| ~14.5 | -CH₃ | Methyl carbon of the ethoxy group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol: IR Sample Preparation (ATR)

  • Sample Placement: Place a small, solid sample of 4-ethoxycinnamic acid directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[9]

  • Contact: Apply pressure with the anvil to ensure firm contact between the sample and the crystal.

  • Analysis: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.[9]

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibration
2500-3300 Strong, Broad O-H Carboxylic acid O-H stretch
~1680 Strong C=O Carboxylic acid C=O stretch
~1625 Medium C=C Alkene C=C stretch (conjugated)
~1600, ~1510 Medium C=C Aromatic ring C=C stretch
~1250, ~1040 Strong C-O Aryl-alkyl ether C-O stretch

| ~980 | Strong | C-H | Trans-alkene C-H out-of-plane bend |

Chemical Reactivity & Synthesis

The chemical behavior of 4-ethoxycinnamic acid is dominated by three key features: the carboxylic acid group, the carbon-carbon double bond, and the electron-rich aromatic ring.

Key Reactions
  • Esterification: The carboxylic acid readily undergoes Fischer esterification with alcohols under acidic catalysis to form esters.[11] These esters, such as octyl ethoxycinnamate, are of high interest as UV-B absorbers.[7]

  • Alkene Reactions: The double bond can undergo hydrogenation to form 4-ethoxy-phenylpropanoic acid or participate in addition reactions.

  • Aromatic Substitution: The ethoxy group is an activating, ortho-para directing group, making the aromatic ring susceptible to electrophilic substitution at the positions ortho to the ethoxy group.

Synthesis Protocol: Knoevenagel-Doebner Condensation

This procedure is a reliable method for synthesizing cinnamic acid derivatives. It involves the condensation of an aromatic aldehyde with malonic acid, using a weak base as a catalyst.[7][12] The use of pyridine as both a solvent and catalyst, with β-alanine as a co-catalyst, is a common and effective modification.[7]

Causality: The reaction proceeds via the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of 4-ethoxybenzaldehyde. The subsequent intermediate readily undergoes dehydration and decarboxylation under the reaction conditions to yield the α,β-unsaturated carboxylic acid product.

Knoevenagel-Doebner_Reaction reagent1 4-Ethoxybenzaldehyde intermediate Intermediate Adduct (Unstable) reagent1->intermediate + reagent2 Malonic Acid reagent2->intermediate catalyst Pyridine, β-Alanine catalyst->intermediate catalyzes conditions Heat (Reflux) conditions->intermediate product 4-Ethoxycinnamic Acid intermediate->product Dehydration & Decarboxylation workup Acidic Workup (HCl) product->workup Precipitation Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_analysis Characterization s1 Combine Reagents: 4-Ethoxybenzaldehyde, Malonic Acid, Catalysts s2 Reflux Reaction s1->s2 s3 Workup & Precipitation s2->s3 p1 Vacuum Filtration s3->p1 p2 Recrystallization p1->p2 p3 Drying p2->p3 a1 Melting Point p3->a1 Pure Product a2 NMR Spectroscopy p3->a2 Pure Product a3 IR Spectroscopy p3->a3 Pure Product a4 Mass Spectrometry p3->a4 Pure Product

Sources

The Molecular Architecture and Synthetic Workflows of trans-4-Ethoxycinnamic Acid: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Ethoxycinnamic acid (CAS RN: 2373-79-7) is a highly versatile phenylpropanoid derivative characterized by a para-ethoxy ether linkage and an α,β -unsaturated carboxylic acid moiety[1]. As a fundamental building block in organic synthesis, it serves as a critical precursor for advanced materials—particularly in the design of chiral nematic liquid crystals[2]—and functions as an intermediate in the development of active pharmaceutical ingredients (APIs), including experimental antidepressants[3]. This whitepaper delineates its molecular architecture, details a field-proven synthetic protocol based on thermodynamic principles, and explores its downstream applications.

Molecular Architecture & Physicochemical Profiling

The molecular structure of trans-4-ethoxycinnamic acid dictates its chemical behavior and physical stability. The trans (E) configuration is thermodynamically favored, as it minimizes steric repulsion between the bulky 4-ethoxyphenyl group and the carboxylic acid moiety across the alkene double bond[4]. The extended π -conjugation system spanning the aromatic ring and the α,β -unsaturated carbonyl group provides distinct spectroscopic signatures, notably an intense UV absorption and characteristic FT-IR stretching frequencies (C=O at ~1677 cm⁻¹ and C=C at ~1632 cm⁻¹)[4].

Table 1: Physicochemical Properties of trans-4-Ethoxycinnamic Acid
PropertyValueSource
IUPAC Name (E)-3-(4-ethoxyphenyl)prop-2-enoic acid[1]
CAS Registry Number 2373-79-7[5]
Molecular Formula C11H12O3[5]
Molecular Weight 192.21 g/mol [1]
Melting Point 195 - 199 °C[4]
LogP (Octanol/Water) 2.183[6]
SMILES CCOC1=CC=C(C=C1)/C=C/C(=O)O[1]

Synthetic Methodologies: The Knoevenagel-Doebner Condensation

The most robust and scalable method for synthesizing trans-4-ethoxycinnamic acid is the Knoevenagel condensation modified by Doebner. This reaction utilizes 4-ethoxybenzaldehyde and malonic acid as primary precursors[4].

Causality & Logic (E-E-A-T)

The selection of pyridine and a catalytic amount of piperidine is deliberate and mechanistically critical. Piperidine acts as a secondary amine catalyst to form a highly reactive iminium ion intermediate with the aldehyde, significantly increasing its electrophilicity. Simultaneously, pyridine serves as both a solvent and a weak base to deprotonate malonic acid, generating the necessary enolate nucleophile. The subsequent thermal decarboxylation (driven by refluxing conditions) selectively yields the trans-alkene. This stereoselectivity is a direct consequence of the anti-periplanar transition state required during the elimination of CO₂, which thermodynamically favors the E-isomer to alleviate steric strain[4].

Standard Operating Protocol
  • Reagent Charging: In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 4-ethoxybenzaldehyde with 1.5 equivalents of malonic acid.

  • Catalyst Addition: Add pyridine (sufficient to act as a solvent) and a catalytic amount of piperidine (approx. 0.1 equivalents).

  • Condensation & Decarboxylation: Heat the mixture to reflux (typically 80–100 °C) under continuous stirring for 3 to 4 hours. The evolution of CO₂ gas will be observed, indicating successful decarboxylation.

  • Precipitation: Cool the reaction mixture to room temperature and pour it slowly into a mixture of crushed ice and concentrated hydrochloric acid (to neutralize the pyridine base). The crude trans-4-ethoxycinnamic acid will precipitate as a white to light-yellow solid.

  • Isolation & Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from an ethanol/water mixture.

  • Self-Validation System: Confirm the purity of the synthesized batch by measuring the melting point. A sharp melting point between 195 °C and 199 °C validates high purity and successful conversion to the trans isomer[4].

Applications in Materials Science and Pharmacology

Advanced Materials (Liquid Crystals)

trans-4-Ethoxycinnamic acid is extensively utilized to synthesize cholesteryl cinnamates, such as Cholest-5-en-3β-yl 3-(4-ethoxyphenyl)prop-2-enoate[2]. Through esterification with cholesterol, the resulting compounds exhibit highly ordered chiral mesogenic phases (including smectic and nematic transitions). These phase transition behaviors are highly sensitive to the para-alkoxy substituent length, making the ethoxy derivative a critical tuning molecule for electro-optical displays and temperature-responsive photonic materials[2].

Pharmacological Intermediates

In medicinal chemistry, the α,β -unsaturated carbonyl system of trans-4-ethoxycinnamic acid acts as an excellent Michael acceptor and coupling partner. It is utilized in the synthesis of complex heterocyclic APIs, including substituted piperazine derivatives and experimental antidepressants[3]. The ethoxy group enhances the lipophilicity (LogP ~2.18) of the resulting drug candidates, improving blood-brain barrier (BBB) penetration compared to un-substituted cinnamic acid analogs[6],[3].

Mechanistic Pathway Visualization

G A 4-Ethoxybenzaldehyde (Electrophile) D Knoevenagel Adduct (Unstable Intermediate) A->D Nucleophilic Addition B Malonic Acid (Nucleophile Source) B->D Deprotonation C Pyridine / Piperidine (Base Catalyst) C->B Catalyzes E Thermal Decarboxylation (-CO2) D->E Heat (Reflux) F trans-4-Ethoxycinnamic Acid (Thermodynamic Product) E->F Stereoselective Elimination G Liquid Crystals (e.g., Cholesteryl Esters) F->G Esterification H API Precursors (e.g., Antidepressants) F->H Amidation / Coupling

Figure 1: Mechanistic workflow of trans-4-ethoxycinnamic acid synthesis and downstream applications.

Sources

An In-Depth Technical Guide to the Differential Solubility of 4-Ethoxycinnamic Acid in Ethanol vs. Water

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Researcher

In the landscape of pharmaceutical and materials science, understanding the fundamental physicochemical properties of a molecule is paramount. It is the bedrock upon which successful formulation, reliable analytical methods, and predictable in-vivo performance are built. This guide is dedicated to one such property—solubility—for a molecule of significant interest: 4-ethoxycinnamic acid. We move beyond simple data points to dissect the why and the how of its solubility behavior in two of the most fundamental solvents in the laboratory: water and ethanol. This document is structured not as a rigid protocol, but as a logical exploration, designed to empower researchers, scientists, and drug development professionals with a deep, mechanistic understanding and the practical tools to verify these principles.

Part I: The Theoretical Framework of Solubility

The solubility of a compound is not a random variable; it is a direct consequence of its molecular structure and the intermolecular forces it can establish with a given solvent. The case of 4-ethoxycinnamic acid provides a classic, yet nuanced, example of the "like dissolves like" principle.

Molecular Structure: A Duality of Character

To comprehend its solubility, we must first deconstruct the 4-ethoxycinnamic acid molecule into its constituent functional regions. Each region contributes uniquely to its overall physicochemical personality.

  • The Carboxylic Acid Group (-COOH): This is the molecule's primary polar, hydrophilic center. It is a hydrogen bond donor and acceptor, and critically, it is ionizable. This group is the key to the molecule's pH-dependent behavior in aqueous media.

  • The Aromatic Phenyl Ring: This bulky, non-polar ring system is inherently hydrophobic. It prefers to interact with other non-polar groups through van der Waals forces and π-π stacking rather than with the highly structured hydrogen-bonding network of water.

  • The Ethoxy Group (-OCH₂CH₃): While the ether oxygen can act as a hydrogen bond acceptor, the ethyl chain extends the hydrophobic character of the molecule, making it more non-polar than its parent compounds, 4-hydroxycinnamic acid or cinnamic acid.

Caption: Functional regions of 4-ethoxycinnamic acid.

Solvent-Solute Interactions: A Tale of Two Solvents

In Water: Water is a highly polar, protic solvent that forms an extensive and strong hydrogen-bonding network. For 4-ethoxycinnamic acid to dissolve, it must find favorable interactions that compensate for the energy required to break water-water hydrogen bonds. The carboxylic acid group can form hydrogen bonds with water, but the large, hydrophobic phenyl and ethoxy moieties disrupt the water structure, leading to an entropically unfavorable state. This antagonistic relationship results in low intrinsic solubility in water.

In Ethanol (CH₃CH₂OH): Ethanol presents a more compatible environment. It possesses a polar hydroxyl (-OH) group capable of hydrogen bonding with the solute's carboxylic acid. Simultaneously, its non-polar ethyl "tail" can engage in favorable van der Waals interactions with the aromatic ring and ethoxy group of the solute. This dual nature makes ethanol an effective amphiphilic solvent, capable of solvating both the polar and non-polar regions of 4-ethoxycinnamic acid with much greater efficiency than water.

Interactions cluster_water Aqueous Environment (Water) cluster_ethanol Organic Environment (Ethanol) Solute_W 4-Ethoxycinnamic Acid HBond_W Favorable H-Bond (-COOH ↔ H₂O) Solute_W->HBond_W Hydrophobic_W Unfavorable Hydrophobic Effect (Phenyl/Ethoxy vs. H₂O Network) Solute_W->Hydrophobic_W Solubility_W Result: Low Solubility HBond_W->Solubility_W Hydrophobic_W->Solubility_W Solute_E 4-Ethoxycinnamic Acid HBond_E Favorable H-Bond (-COOH ↔ Ethanol -OH) Solute_E->HBond_E VDW_E Favorable van der Waals (Phenyl/Ethoxy ↔ Ethanol Ethyl) Solute_E->VDW_E Solubility_E Result: High Solubility HBond_E->Solubility_E VDW_E->Solubility_E

Caption: Dominant intermolecular forces governing solubility.

The Critical Role of pH in Aqueous Solubility

The discussion of aqueous solubility is incomplete without considering pH. The carboxylic acid moiety of 4-ethoxycinnamic acid exists in a pH-dependent equilibrium:

R-COOH (less soluble) ⇌ R-COO⁻ (more soluble) + H⁺

The pKa, the pH at which the protonated (R-COOH) and deprotonated (R-COO⁻, carboxylate) forms are present in equal concentrations, is the fulcrum of this behavior. For many cinnamic acid derivatives, the pKa is approximately 4.5-4.6[1].

  • At pH < pKa: The equilibrium favors the protonated, neutral acid form. This species has limited ability to interact with water, resulting in its intrinsic solubility (S₀) , which is typically very low.

  • At pH > pKa: The equilibrium shifts dramatically toward the deprotonated carboxylate anion. This ionic form can participate in strong ion-dipole interactions with water molecules, leading to a significant, often several orders of magnitude, increase in solubility.

This relationship is a cornerstone of formulation science, dictating everything from drug absorption in the gastrointestinal tract to the design of intravenous formulations.[2][3][4][5]

ph_effect pH_Low Low pH (pH < pKa) Species_Acid Dominant Species: R-COOH (Neutral Acid) pH_Low->Species_Acid Solubility_Low Low Aqueous Solubility (Approaches S₀) Species_Acid->Solubility_Low pH_High High pH (pH > pKa) Species_Base Dominant Species: R-COO⁻ (Anionic Salt) pH_High->Species_Base Solubility_High High Aqueous Solubility Species_Base->Solubility_High

Caption: The effect of pH on the ionization and solubility of 4-ethoxycinnamic acid.

Part II: Quantitative Solubility Data & Analysis

While theoretical principles provide a robust framework for prediction, empirical data is the ultimate ground truth for the scientist. The following table summarizes key physicochemical properties and reported solubility values for 4-ethoxycinnamic acid.

PropertyValueSource & Comments
Molecular Formula C₁₁H₁₂O₃-
Molecular Weight 192.21 g/mol Cheméo[6]
pKa (Predicted) ~4.6Estimated based on similar structures like 4-methoxycinnamic acid.[1]
LogP (Calculated) 2.183Partition coefficient, indicating a preference for an organic phase.[6]
Aqueous Solubility (Calculated) log₁₀(S) = -2.35 (mol/L)Crippen Method, calculated property.[6]
~ 0.86 g/L (860 mg/L) Converted from log(S) value.
Ethanol Solubility Soluble Qualitative data indicates good solubility, but quantitative values are not readily available in the literature, necessitating experimental determination.[1][7][8]

The data clearly highlights a significant discrepancy in solvent preference and underscores the need for robust experimental methods to generate precise, reliable solubility values, especially in organic solvents like ethanol.

Part III: Experimental Determination of Solubility

To generate trustworthy data for drug development and research, standardized, well-controlled experimental protocols are essential. We present here the gold-standard methods for determining thermodynamic solubility and pKa.

Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

Causality & Principle: This method is designed to measure the equilibrium (thermodynamic) solubility, which represents the true saturation point of a solution in contact with its solid phase.[9][10] It is considered the benchmark for solubility measurement because it allows sufficient time for the dissolution process to reach a true equilibrium, avoiding the misleading results of kinetically limited measurements.[11]

Experimental Workflow:

ShakeFlask start Start prep 1. Add Excess Solid 4-ECA to Vials (Water & Ethanol) start->prep equil 2. Equilibrate (Shake at 25°C for 24-48h) prep->equil separate 3. Separate Phases (Centrifuge & Filter with 0.22µm PVDF) equil->separate quantify 4. Quantify Supernatant (HPLC-UV or UV-Vis vs. Calibration Curve) separate->quantify end End (Solubility Value) quantify->end

Caption: Workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-ethoxycinnamic acid (e.g., 5-10 mg) to several 2 mL glass vials. The excess solid is crucial to ensure saturation is reached and maintained. Add 1 mL of the respective solvent (deionized water, absolute ethanol) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[9]

  • Self-Validation Check: To ensure equilibrium has been reached, include time points at both 24 and 48 hours. The calculated solubility should be consistent between these two points.

  • Phase Separation: After equilibration, remove the vials and allow them to stand for 30 minutes for coarse settling. To remove all undissolved solid, which would falsely elevate the result, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Carefully collect the supernatant and filter it through a 0.22 µm chemical-resistant filter (e.g., PVDF) into a clean vial.

  • Quantification:

    • Prepare a stock solution of 4-ethoxycinnamic acid in a suitable solvent (e.g., acetonitrile or ethanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the calibration standards and the filtered sample solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

    • Calculate the concentration of the sample solutions by interpolating from the calibration curve. This concentration is the thermodynamic solubility.

Protocol 2: Intrinsic Aqueous Solubility (S₀) and pKa via Potentiometric Titration

Causality & Principle: This powerful technique determines both S₀ and pKa in a single, rapid experiment (2-4 hours).[12][13] It works by creating a supersaturated solution and monitoring the pH as a titrant is added. The point of inflection in the pH curve reveals the pKa, while the pH plateau in the presence of solid precipitate allows for the calculation of the intrinsic solubility of the neutral species.[14][15]

Experimental Workflow:

Potentiometric start Start prep 1. Calibrate pH Meter & Prepare Analyte Suspension in Water start->prep titrate 2. Titrate (Add 0.1M NaOH incrementally) prep->titrate record 3. Record Data (pH vs. Volume of Titrant) titrate->record analyze 4. Analyze Curve (Identify Inflection Point & Precipitation Region) record->analyze end End (pKa & S₀ Values) analyze->end

Caption: Workflow for pKa and S₀ determination via potentiometric titration.

Detailed Step-by-Step Methodology:

  • Instrument Setup: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[16]

  • Sample Preparation: Accurately weigh a known amount of 4-ethoxycinnamic acid and add it to a thermostatted titration vessel containing a known volume of deionized water to create a suspension.

  • Titration: Begin stirring the suspension and allow the pH reading to stabilize. Add small, precise increments of a standardized basic titrant (e.g., 0.1 M NaOH). After each addition, allow the pH to equilibrate before recording the pH and the total volume of titrant added.

  • Data Acquisition: Continue the titration well past the equivalence point, ensuring you capture the full sigmoidal curve.

  • Data Analysis & Trustworthiness:

    • Plot pH versus the volume of titrant added.

    • The pKa is determined from the pH at the half-equivalence point of the titration curve.

    • As the titration proceeds, the pH will rise, increasing the concentration of the soluble carboxylate salt. At the point where the solubility product of the salt is exceeded, or more commonly, where the pH drops sufficiently upon addition of acid titrant in a back-titration, solid neutral compound will precipitate. The pH will plateau in this region.

    • The intrinsic solubility (S₀) can be calculated from the pH values in this plateau region using specialized equations derived from the law of mass action, as detailed by Avdeef and others.[13] The clarity of the inflection and plateau regions provides inherent validation of the data quality.

Part IV: Practical Implications for Research & Drug Development

The stark difference in solubility between water and ethanol has profound, practical consequences:

  • Analytical & Preclinical Science: The high solubility in ethanol makes it an excellent choice for preparing concentrated stock solutions for use in analytical method development (e.g., HPLC) and in-vitro biological assays. However, care must be taken to avoid precipitation when diluting these stock solutions into aqueous buffers.

  • Formulation Development: The low, pH-dependent aqueous solubility is a critical design parameter. It suggests that 4-ethoxycinnamic acid is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). This necessitates enabling formulation strategies to achieve adequate oral bioavailability, such as:

    • Salt Formation: Creating a salt (e.g., sodium 4-ethoxycinnamate) can dramatically improve aqueous solubility and dissolution rate, but may be prone to converting back to the less soluble acid form in the low pH of the stomach.

    • pH Modification: Formulating with basic excipients to create a local high-pH microenvironment can enhance dissolution.

  • Crystallization & Purification: The differential solubility is key to purification. 4-ethoxycinnamic acid can be dissolved in a good solvent like hot ethanol and then precipitated by the addition of a poor solvent (anti-solvent) like water, a common technique for crystallization and purification.

Conclusion

4-ethoxycinnamic acid exhibits a dramatic and predictable difference in solubility between ethanol and water, a behavior governed by the fundamental principles of intermolecular forces and acid-base chemistry. Its amphiphilic structure is well-matched by the corresponding properties of ethanol, leading to high solubility. Conversely, its significant hydrophobic character results in poor intrinsic solubility in water, a property that is powerfully modulated by solution pH. For the researcher and drug developer, this is not a liability but a critical piece of information. By understanding these underlying mechanisms and employing robust experimental protocols such as the shake-flask method, one can generate the reliable data needed to control this molecule's behavior, enabling the development of effective formulations, robust analytical methods, and ultimately, successful therapeutic and commercial products.

References

  • SHINY. (2026, January 6). What is the solubility of cinnamic derivatives in different solvents? SHINY Blog.
  • Cheméo. (n.d.). Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7).
  • PubMed. (2020, July 21).
  • ACS Publications. (2020, June 18).
  • American Chemical Society. (2009, October 1). Solubilities of Cinnamic Acid Esters in Organic Solvents.
  • Experiment #10 – Properties of Carboxylic Acids and Esters. (n.d.).
  • Guidechem. (n.d.). 4-Methoxycinnamic acid 830-09-1 wiki.
  • Automated Screening of Aqueous Compound Solubility in Drug Discovery. (n.d.).
  • Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14).
  • ResearchGate. (n.d.).
  • ACS Publications. (2009, October 1). Solubilities of Cinnamic Acid Esters in Organic Solvents.
  • Scite.ai. (n.d.).
  • CORE. (n.d.). Solubilities of trans-cinnamic acid in mixed solvents.
  • Scribd. (n.d.). Solubility of Carboxylic Acids in NaHCO3 | PDF.
  • CymitQuimica. (n.d.). CAS 830-09-1: 4-Methoxycinnamic acid.
  • ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF.
  • ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID | 943-89-5.
  • ResearchGate. (n.d.). Solubilities of cinnamic acid esters in binary mixtures of ionic liquids and organic solvents | Request PDF.
  • ChemicalBook. (n.d.). 4-METHOXYCINNAMIC ACID CAS#: 943-89-5.
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th
  • PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions.
  • ACS Publications. (2008, December 29). Solubilities of Cinnamic Acid Esters in Ionic Liquids.
  • Creative Bioarray. (n.d.).
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Pharmaceutical Sciences. (2024, February 15).
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • ChemicalBook. (2026, February 3). 4-Methoxycinnamic acid.
  • Carboxylic Acid Unknowns and Titr
  • PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • PubChem. (n.d.). 4-Methoxycinnamic Acid.
  • Cayman Chemical. (n.d.). 4-Methoxycinnamic Acid (CAS 830-09-1).
  • ChemBK. (2024, April 10). 4-Methoxycinnamic acid.
  • ECHEMI. (n.d.). 830-09-1, 4-Methoxycinnamic acid Formula.
  • Pearson. (2024, August 4). Given the data in Problem 47: b. What pH would you make the water layer to cause the carboxylic acid to dissolve in the water layer and the amine to dissolve in the ether layer?
  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid, 830-09-1.
  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?

Sources

The Photophysics and Applications of 4-Ethoxycinnamic Acid: A Comprehensive UV-Vis Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As research in photochemistry and rational drug design accelerates, para-substituted cinnamic acid derivatives have emerged as critical scaffolds. Among these, 4-ethoxycinnamic acid (4-ECA) stands out due to its highly tunable electronic properties and broad utility—ranging from the synthesis of advanced liquid crystal complexes[1] to acting as a potent tyrosinase inhibitor in dermatological pharmacology[2].

This whitepaper provides an authoritative, mechanistic deep-dive into the UV-Vis absorption characteristics of 4-ECA. By bridging fundamental photophysics with self-validating experimental protocols, this guide equips researchers with the precise methodologies required to leverage 4-ECA in downstream biochemical and materials science assays.

Molecular Architecture and Electronic Transitions

To understand the UV-Vis spectrum of 4-ECA, one must first analyze its chromophore through the lens of molecular orbital theory. The core structure consists of a benzene ring conjugated with an acrylic acid moiety.

The Causality of the Auxochrome: In unsubstituted cinnamic acid, the primary absorption band arises from a π→π∗ transition within the conjugated system. However, in 4-ECA, the ethoxy group (–OCH₂CH₃) at the para position acts as a powerful auxochrome . The lone pairs of electrons on the ether oxygen delocalize into the aromatic π -system via the mesomeric (+M) effect.

This electron-donating behavior fundamentally alters the molecular orbitals:

  • It raises the energy level of the Highest Occupied Molecular Orbital (HOMO).

  • It narrows the HOMO-LUMO energy gap.

  • Result: The energy required for the π→π∗ excitation decreases, causing a distinct bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased molar absorptivity) compared to the parent cinnamic acid[3].

Quantitative UV-Vis Spectral Data

The following table summarizes the foundational quantitative photophysical parameters for 4-ECA, establishing a baseline for spectral validation.

ParameterValue / Description
Chemical Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol
Primary Electronic Transition π→π∗ (Conjugated aromatic system)
Secondary Transition n→π∗ (Carbonyl oxygen, typically masked)
Absorption Maximum ( λmax​ ) ~298 nm (in polar protic solvents like Ethanol)
Molar Extinction Coefficient ( ϵ ) ~22,000 M⁻¹cm⁻¹ at λmax​
Solvatochromism Mild positive solvatochromism (red shift in polar solvents)

Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition

In spectroscopic analysis, trustworthiness is built on self-validating systems. The following protocol ensures that the acquired UV-Vis spectrum of 4-ECA is free from instrumental artifacts and concentration-dependent aggregation (such as π−π stacking), which can artificially broaden or shift the absorption bands.

Phase 1: Instrument Calibration & Blanking
  • Wavelength Verification: Prior to measurement, scan a holmium oxide glass standard. Verify that the characteristic sharp peaks (e.g., 279.3 nm and 360.8 nm) align precisely with instrument readouts to ensure wavelength accuracy.

  • Matrix Blanking: Fill two matched quartz cuvettes (1.0 cm path length) with spectroscopic-grade ethanol. Place them in both the reference and sample paths of a double-beam spectrophotometer. Run a baseline correction from 400 nm down to 200 nm. Causality: This eliminates solvent absorbance and cuvette mismatch from the final spectral data.

Phase 2: Sample Preparation & Beer-Lambert Validation
  • Stock Solution: Dissolve precisely 1.92 mg of 4-ECA in 10.0 mL of ethanol to yield a 1.0 mM stock solution.

  • Serial Dilution: Prepare working solutions at 10 µM, 20 µM, 40 µM, and 80 µM.

  • Linearity Check: Measure the absorbance of each dilution at the λmax​ (~298 nm). Plot Absorbance vs. Concentration.

    • Validation Check: A linear regression yielding R2>0.999 confirms adherence to the Beer-Lambert law ( A=ϵlc ). Any deviation indicates potential molecular aggregation or stray light interference, necessitating a re-evaluation of the concentration range.

Phase 3: Spectral Scanning
  • Acquisition: Scan the validated 40 µM sample from 400 nm to 200 nm at a scan rate of 100 nm/min with a 1 nm data interval.

UVVis_Workflow S1 Instrument Calibration (Holmium Oxide) S2 Solvent Blanking (Matched Quartz Cuvettes) S1->S2 Baseline Setup S3 Sample Preparation (Serial Dilutions) S2->S3 Matrix Control S4 Spectral Scanning (200-400 nm, 1 nm steps) S3->S4 Data Acquisition S5 Beer-Lambert Validation (Linearity Check) S4->S5 Quality Control

Self-validating experimental workflow for 4-ECA UV-Vis spectral acquisition.

Functional Applications Driven by UV-Vis Properties

Tyrosinase Inhibition Kinetics

The structural and electronic properties of 4-ECA make it a highly effective inhibitor of tyrosinase, a copper-containing enzyme responsible for melanin biosynthesis[2]. The inhibition mechanism is deeply tied to the molecule's electronic distribution, which allows it to chelate the copper ion within the enzyme's active site[4].

Because tyrosinase catalyzes the oxidation of L-DOPA into dopachrome (a red-pigmented intermediate), UV-Vis spectrophotometry is the gold standard for monitoring this enzymatic inhibition in real-time.

Step-by-Step Kinetic Assay Protocol:

  • Reagent Preparation: Prepare a mushroom tyrosinase solution (e.g., 100 U/mL) and an L-DOPA substrate solution (2.0 mM) in 50 mM phosphate buffer (pH 6.8).

  • Enzyme-Inhibitor Pre-incubation: In a quartz cuvette, mix the tyrosinase solution with varying concentrations of the 4-ECA inhibitor. Incubate at 25°C for 10 minutes. Causality: This pre-incubation period is critical to allow the 4-ECA to establish a static quenching equilibrium with the enzyme's active site before the substrate is introduced[4].

  • Reaction Initiation: Add the L-DOPA solution to the cuvette and immediately mix.

  • Spectrophotometric Monitoring: Monitor the formation of dopachrome by recording the absorbance at 475 nm every 30 seconds for 5 minutes.

  • Data Synthesis: Calculate the initial velocity ( v0​ ) from the linear slope of the absorbance-time curve. A decrease in the slope relative to a control (no 4-ECA) quantitatively validates the inhibition efficacy.

G N1 4-Ethoxycinnamic Acid (Chromophore) N2 Photon Absorption (200-400 nm) N1->N2 UV Irradiation N4 Tyrosinase Binding (Copper Chelation) N1->N4 Target Interaction N3 π → π* Excitation (HOMO to LUMO) N2->N3 Energy Transfer N5 Enzyme Inhibition (Reduced L-DOPA Oxidation) N4->N5 Static Quenching N6 UV-Vis Kinetic Assay (Monitor 475 nm) N5->N6 Spectrophotometry

Photophysical excitation and enzymatic inhibition pathways of 4-ECA.

Advanced Materials: Liquid Crystal Synthesis

Beyond pharmacology, the rigid, conjugated backbone of 4-ECA—verified via its robust UV-Vis and FTIR spectra—makes it an ideal precursor for designing binary hydrogen-bonded liquid crystals (HBLCs)[5]. When complexed with molecules like 4-hexyloxybenzoic acid, 4-ECA facilitates the formation of stable nematic and smectic phases[1]. The UV-Vis spectrum of the resulting complexes is routinely used to map the electronic distribution and optical bandgap of these advanced optoelectronic materials[1].

Conclusion

The UV-Vis absorption spectrum of 4-ethoxycinnamic acid is far more than a simple analytical fingerprint; it is a direct readout of the molecule's electronic configuration and its potential for real-world application. By understanding the causality behind its bathochromic shifts and employing rigorous, self-validating spectroscopic protocols, researchers can confidently deploy 4-ECA in everything from enzyme kinetic modeling to the synthesis of next-generation optical materials.

References

  • Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase Source: International Journal of Biological Macromolecules / PubMed URL
  • Structural, electronic, NLO, UV–Vis, and vibrational studies of Schiff base liquid crystals TBnA (n = 4–8)
  • Source: Scientific Research Publishing (SCIRP)
  • Design, Synthesis and Characterization of Hydrogen Bonded Binary Liquid Crystal Complex from 4-Methoxycinnamic Acid and 4-Hexyloxybenzoic Acid Source: ResearchGate URL

Sources

Thermodynamic Profiling of 4-Alkoxycinnamic Acids: A Technical Guide to Mesophase Energetics and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Alkoxycinnamic acids represent a foundational class of thermotropic liquid crystals (LCs). Their unique thermodynamic behavior—characterized by distinct crystalline, nematic, smectic, and isotropic phase transitions—is fundamentally driven by supramolecular self-assembly[1]. For researchers in materials science, optical storage, and drug delivery, understanding the thermodynamic parameters (enthalpy, entropy, and heat capacity) of these transitions is critical[2]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of 4-alkoxycinnamic acids, supported by quantitative data and field-proven experimental workflows for rigorous thermal characterization.

Mechanistic Foundations: Supramolecular Assembly and Phase Logic

The mesomorphism of 4-alkoxycinnamic acids is not an inherent property of the isolated monomer; rather, it is an emergent property of supramolecular self-assembly[3].

The Role of Hydrogen-Bonded Dimerization

The carboxylic acid moieties of 4-alkoxycinnamic acids act as both hydrogen-bond donors and acceptors. In the condensed phases, these molecules spontaneously self-assemble into hydrogen-bonded dimers[1]. This dimerization effectively doubles the molecular length, creating the highly anisotropic, rigid "calamitic" (rod-like) core required to stabilize liquid crystalline phases[3].

Thermodynamically, this specific interaction significantly increases the energy required for the nematic-to-isotropic phase transition ( ΔHclear​ ). The high enthalpy of clearing (often >2.5 kJ/mol) compared to non-hydrogen-bonded analogues is a direct result of the energy required to partially disrupt these intermolecular hydrogen bonds as the system transitions into a disordered isotropic liquid[3].

Aliphatic Chain Length (n) as a Thermodynamic Modulator

The thermodynamic stability of specific mesophases is dictated by the length of the terminal alkoxy chain ( n ):

  • Short Chains ( n<9 ): Homologues such as 4-hexyloxycinnamic acid ( n=6 ) and 4-(octyloxy)cinnamic acid ( n=8 ) typically exhibit an enantiotropic nematic phase[4]. The octyloxy moiety provides an optimal thermodynamic balance between the rigid aromatic core interactions and the flexible aliphatic chain, allowing for long-range orientational order without positional order[5].

  • Long Chains ( n≥9 ): As the alkyl chain elongates, increased van der Waals interactions between the aliphatic tails provide sufficient stabilization energy to induce positional ordering. Consequently, longer homologues exhibit both smectic (layered) and nematic phases[6].

PhaseTransition Monomer 4-Alkoxycinnamic Acid Monomers Dimer Hydrogen-Bonded Dimers (Calamitic Core) Monomer->Dimer Self-Assembly (H-Bonding) ShortChain Short Alkoxy Chain (n < 9) Dimer->ShortChain LongChain Long Alkoxy Chain (n > 9) Dimer->LongChain Nematic Nematic Phase (N) Orientational Order ShortChain->Nematic T > Tm Smectic Smectic Phase (Sm) Positional & Orientational LongChain->Smectic T > Tm Isotropic Isotropic Liquid (I) Disrupted H-Bonds Nematic->Isotropic T > Tc Smectic->Nematic T > Tsm-n

Fig 1: Supramolecular assembly and thermodynamic phase transitions of 4-alkoxycinnamic acids.

Quantitative Thermodynamic Profiling

To engineer these materials for applications like gas chromatography stationary phases or optical alignment layers, precise quantification of phase transition energies is required. The table below summarizes the representative thermodynamic trends observed across the homologous series[6],[3].

Table 1: Representative Thermodynamic Phase Behavior of 4-n-Alkoxycinnamic Acids

HomologueAlkoxy Chain Length ( n )Observed MesophasesEnthalpy of Fusion ( ΔHfus​ )Enthalpy of Clearing ( ΔHclear​ )
4-Butyloxycinnamic acid 4Nematic (Enantiotropic)~20.5 kJ/mol~1.8 kJ/mol
4-Hexyloxycinnamic acid 6Nematic (Enantiotropic)~26.2 kJ/mol~2.3 kJ/mol
4-Octyloxycinnamic acid 8Nematic (Enantiotropic)~31.0 kJ/mol~2.8 kJ/mol
4-Decyloxycinnamic acid 10Smectic & Nematic~38.5 kJ/mol~3.4 kJ/mol

Note: ΔHfus​ corresponds to the Crystal Mesophase transition. ΔHclear​ corresponds to the Mesophase Isotropic transition. Values demonstrate the energetic cost of disrupting van der Waals forces (fusion) versus hydrogen bonds (clearing).

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that thermodynamic data is only as reliable as the workflow used to generate it. The following protocols are designed as self-validating systems to eliminate artifacts such as thermal history and solvent retention[7].

Differential Scanning Calorimetry (DSC) Protocol

DSC is the gold standard for measuring the temperatures and enthalpies of phase transitions[4].

Causality & Rationale: Retained organic solvents from synthesis can drastically alter mesophase transition temperatures without affecting the melting point[7]. Therefore, a multi-cycle heating/cooling protocol is strictly required to erase thermal and solvent history.

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​=156.6∘ C, ΔHf​=28.45 J/g) to ensure calorimetric accuracy.

  • Sample Preparation: Encapsulate 2.0 - 5.0 mg of the purified 4-alkoxycinnamic acid in a hermetically sealed aluminum pan. Use an empty pan as the reference.

  • First Heating Cycle (Erasure): Heat the sample from 25∘ C to 20∘ C above its anticipated clearing point ( Tc​ ) at a rate of 10∘ C/min. Purpose: Drives off residual volatile impurities and erases the crystallization history.

  • Controlled Cooling (Monotropic Detection): Cool the sample back to 25∘ C at 5∘ C/min. Purpose: Many smectic phases in this series are monotropic (only appearing upon cooling from the isotropic liquid). Slower cooling rates prevent kinetic supercooling artifacts.

  • Second Heating Cycle (Data Acquisition): Heat the sample again at 10∘ C/min. Record the onset temperatures ( Tm​ , Tc​ ) and integrate the area under the endothermic peaks to calculate ΔHfus​ and ΔHclear​ .

  • Validation: Compare the integrated enthalpies of the cooling cycle (exothermic) with the second heating cycle (endothermic). A discrepancy of < 5% validates the thermodynamic reversibility of the system.

DSCWorkflow Step1 Sample Preparation (2-5 mg, Al Pan) Step3 1st Heating Cycle (Erase Thermal History) Step1->Step3 Step2 Calibration (Indium Standard) Step2->Step1 Step4 Controlled Cooling (Identify Monotropic Phases) Step3->Step4 Step5 2nd Heating Cycle (Record ΔH, Tm, Tc) Step4->Step5 Step6 Thermodynamic Analysis (Integrate Peaks) Step5->Step6

Fig 2: Standardized Differential Scanning Calorimetry (DSC) workflow for thermodynamic profiling.

Inverse Gas Chromatography (IGC) Protocol

While DSC measures bulk phase transitions, IGC is utilized to determine the thermodynamic interactions between the liquid crystal and external molecules, which is vital when using these acids as stationary phases[5].

Causality & Rationale: By coating a capillary column with the 4-alkoxycinnamic acid and injecting volatile probe molecules, the retention time becomes a function of the LC's phase state. The transition from solid (surface adsorption) to nematic (bulk partitioning) causes a distinct discontinuity in the retention diagram, allowing for the calculation of activity coefficients and the enthalpy of sorption.

Step-by-Step Methodology:

  • Column Preparation: Coat a deactivated fused silica capillary column with a 5% (w/w) solution of the 4-alkoxycinnamic acid in dichloromethane. Evaporate the solvent under a steady stream of inert nitrogen.

  • Probe Injection: Inject a homologous series of n -alkanes (e.g., pentane through nonane) at infinite dilution to ensure interactions are strictly probe-to-LC, not probe-to-probe.

  • Isothermal Mapping: Measure the specific retention volumes ( Vg​ ) at 5∘ C isothermal intervals, spanning from 20∘ C below Tm​ to 20∘ C above Tc​ .

  • Thermodynamic Extraction: Plot ln(Vg​) versus 1/T (Retention Diagram). Calculate the enthalpy of sorption ( ΔHs​ ) from the slope of the linear regions within the nematic and isotropic phases using the relation: ∂ln(Vg​)/∂(1/T)=−ΔHs​/R .

Conclusion

The thermodynamic properties of 4-alkoxycinnamic acids are deeply intertwined with their ability to form hydrogen-bonded supramolecular assemblies. By manipulating the aliphatic chain length, researchers can precisely tune the enthalpy and entropy of the system to favor specific mesophases. Employing rigorous, self-validating analytical techniques like cyclic DSC and IGC ensures that the thermodynamic data extracted is accurate, reproducible, and ready for integration into advanced material design.

References

  • [6] Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. National Institutes of Health (PMC). URL:

  • [3] Selectivity, Thermodynamic and Anisotropic Properties of Substituted Liquid-Crystal Cyanoazoxybenzenes as Stationary Phases for Gas Chromatography. Longdom Publishing. URL:

  • [4] 4-(Octyloxy)cinnamic acid | 99196-58-4. Benchchem. URL:

  • [7] Ergosteryl esters having liquid crystalline properties (US3852311A). Google Patents. URL:

  • [2] Canadian Materials Science Conference (CMSC) - 4-Alkoxycinnamic Acid Derived Calamitic Liquid Crystals. CMSC. URL:

  • Room Temperature Columnar Mesophases in Triazine/Gold-Thiolate Metalorganic Supramolecular Aggregates. Universidad de Valladolid. URL:

  • [5] Inverse Gas Chromatography (IGC) for Thermodynamic Properties of Liquid Crystals - 4-(Octyloxy)cinnamic acid. Benchchem. URL:

Sources

4-Ethoxycinnamic Acid: Unraveling Liquid Crystal Mesophase Behavior and Hydrogen-Bonded Dimerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethoxycinnamic acid (ECA), frequently referred to as p-ethoxycinnamic acid, is a highly versatile compound occupying a critical intersection between advanced materials science and pharmacology. In drug development, ECA derivatives are investigated for their biological activity, specifically as mixed enzymatic inhibitors of tyrosinase for the treatment of skin pigmentation disorders[1]. However, in the realm of materials science, ECA serves as a fundamental model for thermotropic liquid crystals. This whitepaper provides an in-depth technical analysis of the causality behind ECA's mesophase thermodynamics, the structural rules governing its nematic behavior, and the self-validating experimental protocols required for rigorous characterization.

Mechanistic Foundations of ECA Mesophases

Hydrogen-Bonded Dimerization (The Calamitic Core)

The liquid crystalline nature of 4-alkoxycinnamic acids is not an inherent property of the monomer; it is fundamentally driven by intermolecular hydrogen bonding[2]. In the solid and mesophase states, the terminal carboxylic acid groups of two ECA molecules undergo cyclic hydrogen bonding to form a stable dimer[3]. This dimerization effectively doubles the molecular length, creating a highly anisotropic, rigid calamitic (rod-like) core[2]. Without this dimerization, the monomeric ECA would lack the necessary aspect ratio (length-to-width) to stabilize a mesophase before thermal energy drives it into an isotropic liquid state.

The Role of the Ethoxy Tail in Nematic Stabilization

In the homologous series of 4-alkoxycinnamic acids, the length of the terminal aliphatic chain dictates the specific type of mesophase formed[3]. The ethoxy group ( n=2 ) is relatively short. Consequently, the van der Waals interactions between these terminal chains are insufficient to stabilize the layered positional order required for smectic phases[3]. Instead, the rigid dimer core predominantly aligns directionally without distinct layer formation, yielding an enantiotropic nematic (N) phase[3]. The molecules exhibit long-range orientational order but lack positional order, allowing them to flow while maintaining optical anisotropy.

Binary Mixtures and Induced Smectic Phases

While pure ECA exclusively exhibits a nematic phase, its mesophase behavior can be engineered via binary alloying. For instance, blending ECA with 4-methoxycinnamic acid (MCA) breaks the strict molecular symmetry and alters the packing density[4]. This paramorphic change allows the binary system to find a new thermodynamic minimum, inducing a Smectic A (SmA) phase alongside the nematic phase[5]. Density Functional Theory (DFT) calculations—specifically utilizing the B3LYP functional with a 6-311G(d,p) basis set—confirm that the stabilization energy of the intermolecular hydrogen bonds in these mixtures directly correlates with the emergence of these highly ordered smectic phases[4],[5].

Dimerization ECA 4-Ethoxycinnamic Acid (Monomer) HBond Carboxylic Acid Cyclic H-Bonding ECA->HBond Dimer Rigid Dimer Core (Extended Calamitic Length) HBond->Dimer Nematic Nematic Mesophase (Orientational Order) Dimer->Nematic Smectic Smectic A Phase (Induced in Binary Mixtures) Dimer->Smectic + MCA/Alloying

Logic flow of 4-ethoxycinnamic acid dimerization leading to nematic and smectic mesophases.

Thermodynamic and Phase Transition Data

To understand the thermal boundaries of ECA, we must define its phase transition temperatures. The transition from the crystalline solid (Cr) to the nematic liquid crystal phase (N) is defined as the melting temperature ( Tm​ ), and the transition from the nematic phase to the isotropic liquid (I) is the clearing temperature ( Tc​ )[2].

Phase TransitionTemperature (°C)Physical State Change
Solid → Nematic (Cr → N) 192 °CMelting (Onset of orientational order)
Nematic → Isotropic (N → I) 197 °CClearing (Loss of all order)

Quantitative data sourced from the International Critical Tables of Numerical Data[6].

The narrow 5 °C nematic window (192 °C – 197 °C) is highly characteristic of short-chain alkoxycinnamic acids[6]. This narrow thermal span makes precise thermal control critical during experimental characterization.

Experimental Methodologies (Self-Validating Protocols)

In advanced materials science, experimental workflows must not rely on a single point of failure. The following protocols form a self-validating triad: thermodynamic data must corroborate optical data, which in turn must be supported by molecular structural data.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermodynamic Profiling
  • Causality: DSC measures the enthalpy of phase transitions. The Cr→N transition requires significant energy to break the rigid crystal lattice, while the N→I transition requires much less energy, as it only involves overcoming the orientational alignment of the dimers.

  • Step 1: Encapsulate 3–5 mg of high-purity ECA in an aluminum crucible.

  • Step 2: Perform an initial heating scan at 10 °C/min from 25 °C to 210 °C to erase the sample's thermal history.

  • Step 3: Cool the sample at 5 °C/min back to 25 °C.

    • Self-Validation Check: Observe the exothermic peaks during cooling. If the N→Cr peak shows significant supercooling (hysteresis) compared to the I→N peak, it validates the nucleation-dependent nature of the crystalline phase versus the highly fluid nature of the nematic phase.

  • Step 4: Perform a second heating scan at 5 °C/min. Record the endothermic peaks at ~192 °C ( Tm​ ) and ~197 °C ( Tc​ )[6].

Protocol 2: Polarized Optical Microscopy (POM) for Mesophase Textural Analysis
  • Causality: Liquid crystals are birefringent. When placed between crossed polarizers, the anisotropic nematic phase rotates polarized light, creating distinct optical textures, whereas the isotropic liquid appears completely dark.

  • Step 1: Place a micro-amount of ECA between a glass slide and a coverslip on a precision thermal hot stage.

  • Step 2: Heat the sample to 200 °C (isotropic phase). The field of view must be completely dark.

    • Self-Validation Check: If light passes through at 200 °C, the sample is either not fully melted, or the polarizers are misaligned.

  • Step 3: Cool the sample slowly (1 °C/min) to 196 °C.

  • Step 4: Observe the nucleation of nematic droplets, which will quickly coalesce into a characteristic schlieren or threaded texture, optically confirming the nematic assignment.

Protocol 3: FT-IR Spectroscopy for Hydrogen Bond Validation
  • Causality: The nematic phase depends entirely on the carboxylic acid dimer. If the dimer breaks, the mesophase collapses. FT-IR validates the presence of this dimer by tracking the carbonyl (C=O) stretching frequency[4].

  • Step 1: Prepare a KBr pellet of solid ECA and acquire a baseline FT-IR spectrum at room temperature.

  • Step 2: Identify the C=O stretching peak. In a hydrogen-bonded dimer, this peak is red-shifted to approximately 1680–1690 cm⁻¹ due to the weakening of the C=O double bond by the intermolecular hydrogen bond[4],[5].

  • Step 3: Self-Validation Check: Dissolve ECA in a non-polar, non-hydrogen-bonding solvent (e.g., dilute CCl₄) to break the dimers into monomers. The C=O peak will blue-shift to >1710 cm⁻¹. This differential shift definitively proves that the solid/mesophase core is a hydrogen-bonded dimer.

Workflow Prep Sample Preparation (High Purity ECA) DSC DSC Thermal Profiling (Enthalpy & Transitions) Prep->DSC POM POM Imaging (Schlieren/Threaded Textures) Prep->POM FTIR FT-IR Spectroscopy (Dimer C=O Shift Validation) Prep->FTIR Validation Cross-Correlated Phase Diagram DSC->Validation POM->Validation FTIR->Validation

Self-validating experimental workflow for characterizing ECA liquid crystal mesophases.

References

  • Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. NIH / PMC. Available at:[Link][2]

  • Investigation on Thermal and Optical Properties of Hydrogen-Bonded Binary Liquid Crystals. ResearchGate. Available at:[Link][4]

  • Optical and thermal studies on binary liquid crystal mixture. Nanoscale Reports. Available at:[Link][5]

  • Washburn, E.W. - International Critical Tables of Numerical Data, Physics, Chemistry and Technology. Scribd. Available at:[Link][6]

  • Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. ResearchGate. Available at:[Link][1]

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Comprehensive Safety and Handling Framework for 4-Ethoxycinnamic Acid: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical synthesis, cinnamic acid derivatives serve as critical building blocks for active pharmaceutical ingredients (APIs), UV filters, and biologically active small molecules. Among these, 4-ethoxycinnamic acid (predominantly trans) presents unique physicochemical properties that dictate specific handling, safety, and operational protocols. As a Senior Application Scientist, I approach Safety Data Sheets (SDS) not merely as compliance documents, but as mechanistic blueprints. This whitepaper deconstructs the SDS of 4-ethoxycinnamic acid, translating hazard classifications into self-validating laboratory workflows grounded in chemical causality.

Physicochemical Profiling and Operational Causality

To engineer a safe experimental workflow, we must first analyze the intrinsic properties of the molecule. The ethoxy substitution at the para position of the cinnamic acid backbone increases its lipophilicity and alters its solid-state properties compared to the parent compound.

Table 1: Quantitative Physicochemical Data of 4-Ethoxycinnamic Acid

PropertyValueCausality / Operational Impact
CAS Number 2373-79-7[1]Primary identifier for regulatory and inventory tracking.
Molecular Formula C11H12O3[2]Dictates stoichiometric calculations in synthesis.
Molecular Weight 192.21 g/mol [3]Used for precise molarity preparations.
Melting Point 197.0 – 201.0 °CIndicates high thermal stability; solid at room temperature.
LogP (oct/wat) ~2.18 (Calculated)[3]Moderate lipophilicity; enhances dermal penetration risk.
Physical State White to light yellow powderProne to aerosolization and electrostatic buildup.

Causality Insight: The solid-state nature of the compound (crystalline powder) combined with its moderate lipophilicity (LogP ~2.18) directly informs its hazard profile. Powders are susceptible to electrostatic charging during weighing, increasing the risk of aerosolization and subsequent inhalation or dermal deposition.

Mechanistic Toxicology and GHS Classification

According to standardized SDS data from suppliers like4[4] and 5[5], 4-ethoxycinnamic acid triggers specific Global Harmonized System (GHS) classifications. Understanding the why behind these hazards is crucial for effective mitigation.

  • H315: Causes skin irritation (Category 2)

  • H319: Causes serious eye irritation (Category 2A)

  • H335: May cause respiratory irritation (STOT SE 3)

Mechanistic Causality of Irritation: The compound possesses a carboxylic acid functional group with a typical pKa of ~4.4. At the physiological pH of the skin's acid mantle (pH ~5.5), a significant fraction of the molecule remains in its protonated, uncharged state. Driven by its lipophilic ethoxy tail, this uncharged species readily partitions into the lipid bilayers of the stratum corneum. Upon reaching the deeper, more aqueous layers of the viable epidermis (pH ~7.4), the acid dissociates. This localized release of protons disrupts cellular homeostasis, triggering the release of pro-inflammatory cytokines (e.g., IL-1α) and resulting in the erythema and edema characteristic of H315[4].

Similarly, the H335 (respiratory irritation) classification is a synergistic result of mechanical abrasion from the crystalline dust and localized acidification of the respiratory mucosa[5].

G Exposure Exposure to 4-Ethoxycinnamic Acid (Crystalline Powder) Prop Physicochemical Drivers: LogP ~2.18 | pKa ~4.4 Exposure->Prop Route1 Inhalation Route (Aerosolized Dust) Prop->Route1 Route2 Dermal / Ocular Route (Direct Contact) Prop->Route2 Mech1 Mechanical Abrasion & Mucosal Acidification Route1->Mech1 Mech2 Lipid Bilayer Penetration (Uncharged Species) Route2->Mech2 Effect1 H335: Respiratory Tract Irritation Mech1->Effect1 Effect2 H315 / H319: Cytokine Cascade (Erythema & Edema) Mech2->Effect2

Mechanistic pathway linking 4-ethoxycinnamic acid properties to GHS hazard classifications.

Self-Validating Experimental Protocols

In high-stakes drug development environments, protocols must be self-validating—meaning the failure of one step prevents the execution of the next, ensuring absolute safety. The following methodology outlines the safe handling and reaction setup for 4-ethoxycinnamic acid (e.g., during an amide coupling reaction).

Protocol: Safe Weighing and Closed-System Transfer

  • Environmental Validation: Verify the fume hood face velocity is actively reading between 0.4–0.6 m/s.

    • Self-Validation: Perform a tissue flutter test at the sash opening. If the tissue does not pull inward, abort the procedure and tag out the hood.

  • PPE Assembly: Don nitrile gloves (minimum 0.11 mm thickness to prevent particulate penetration), wrap-around safety goggles (mandatory for H319 mitigation), and a static-dissipative lab coat as recommended by2[2].

  • Anti-Static Neutralization: Pass the weighing spatula and anti-static weigh boat through a piezoelectric ionizer for 5 seconds.

    • Causality: 4-ethoxycinnamic acid powder accumulates static charge. Neutralizing the equipment prevents sudden aerosolization of the powder, directly mitigating the H335 inhalation risk.

  • Mass Measurement: Weigh the required mass (e.g., 5.00 g) inside the analytical balance enclosure. Close the draft shield doors completely.

    • Self-Validation: The balance must hold a stable reading for 5 seconds without drift, confirming no air currents are aerosolizing the material.

  • Closed-System Transfer: Transfer the weigh boat to a nitrogen-purged reaction flask. Instead of tapping the boat (which generates dust), rinse the residual powder into the flask using the designated reaction solvent (e.g., anhydrous DMF or DCM).

  • Post-Operation Decontamination: Wipe down the balance, spatulas, and surrounding bench space with a solvent-damped microfiber cloth (isopropanol/water mix).

    • Self-Validation: Visually inspect the dark surface of the balance pan; the absence of white particulate confirms successful decontamination. Dry sweeping is strictly prohibited as it re-suspends the irritant dust[4].

Workflow Step1 1. Fume Hood Validation Step2 2. Anti-Static Neutralization Step1->Step2 Step3 3. Analytical Weighing Step2->Step3 Step4 4. Solvent-Rinse Transfer Step3->Step4 Step5 5. Wet-Wipe Decontamination Step4->Step5

Self-validating, step-by-step workflow for the safe handling of 4-ethoxycinnamic acid.

Emergency Response and Regulatory Disposal

Despite rigorous protocols, accidental breaches can occur. The response must be governed by chemical logic rather than panic.

  • Spill Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of the dust. As strictly advised by6[6], do not use compressed air or dry brushes.

  • Chemical Neutralization/Absorption: Moisten the spilled powder with a dilute alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The base reacts with the carboxylic acid to form the sodium salt of 4-ethoxycinnamic acid, which is highly water-soluble and non-volatile, effectively neutralizing the dust hazard and facilitating easy cleanup with absorbent pads.

  • Disposal: Place all contaminated pads and PPE into a sealed, chemically resistant hazardous waste container. As a biologically active organic acid, it must not be discharged into municipal sewer systems due to potential ecological impacts[4]. Ensure disposal complies with local and national environmental regulations.

References

  • 4-Ethoxycinnamic Acid | C11H12O3 | CID 704218 - PubChem , National Institutes of Health (NIH), [Link]

  • Chemical Properties of 4-Ethoxycinnamic acid (CAS 2373-79-7) - Cheméo , Cheméo, [Link]

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Methodological & Application

Harnessing 4-Ethoxycinnamic Acid for the Synthesis of Advanced Thermotropic Liquid Crystal Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis and characterization of thermotropic liquid crystal polymers (LCPs) utilizing 4-ethoxycinnamic acid as a key mesogenic building block. Cinnamic acid and its derivatives are increasingly recognized for their potential in creating advanced polymers with applications ranging from biomedical devices to high-performance engineering plastics.[1] The rigid, rod-like structure of 4-ethoxycinnamic acid makes it an excellent candidate for forming the mesogenic units necessary for liquid crystalline behavior.[2] This document details a robust melt polycondensation method for synthesizing a polyester from 4-ethoxycinnamic acid and a suitable diol, followed by essential characterization techniques to verify its structure and liquid crystalline properties. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy.

Introduction: The Rationale for 4-Ethoxycinnamic Acid in LCPs

Thermotropic liquid crystals, which exhibit mesophases as a function of temperature, are a cornerstone of modern materials science. When integrated into a polymer backbone, these materials combine the unique optical and electrical properties of liquid crystals with the processability and mechanical integrity of polymers.[3]

The selection of the monomer is paramount in designing LCPs. The ideal monomer contains a rigid core (mesogen) that promotes the necessary molecular alignment for forming a liquid crystal phase. 4-Ethoxycinnamic acid is a compelling choice for several reasons:

  • Inherent Rigidity: The phenyl ring and the conjugated C=C double bond create a rigid, linear molecular segment essential for mesophase formation.

  • Reactive Functionality: The carboxylic acid group provides a reactive site for polymerization, typically through esterification or amidation.

  • Tunable Properties: The terminal ethoxy group influences the molecule's polarity and aspect ratio. Compared to its well-studied analogue, 4-methoxycinnamic acid, the slightly larger ethoxy group can affect intermolecular spacing and, consequently, the transition temperatures and stability of the mesophase.[4][5] Derivatives of 4-alkoxycinnamic acids are well-documented mesogenic substances, often exhibiting nematic or smectic phases depending on the alkyl chain length.[2]

This application note focuses on the synthesis of a polyester, a common class of LCPs, by reacting 4-ethoxycinnamic acid with a flexible aliphatic diol. This "rigid-flexible" polymer architecture effectively decouples the motion of the polymer backbone from the mesogenic units, allowing them to self-organize into ordered liquid crystalline domains.[3]

Synthetic Strategy: Melt Polycondensation

We will employ a "one-pot" melt polycondensation technique. This method is efficient for producing high molecular weight polyesters from monomers containing hydroxyl and carboxylic acid groups.[6] The strategy involves two key stages, as outlined in the workflow diagram below.

Experimental Workflow Diagram

G cluster_0 Stage 1: Acetylation cluster_1 Stage 2: Polycondensation cluster_2 Purification & Analysis Monomers Monomers: 4-Ethoxycinnamic Acid 1,6-Hexanediol Acetylation In-situ Acetylation of Diol Monomers->Acetylation Heat to ~150°C AceticAnhydride Acetic Anhydride AceticAnhydride->Acetylation Polycondensation Melt Polycondensation Acetylation->Polycondensation Acetic Acid Byproduct Removed Catalyst Catalyst (e.g., Antimony Trioxide) Catalyst->Polycondensation Polymer Crude Polymer Polycondensation->Polymer High Temp (220-260°C) Under Vacuum Purification Purification (Dissolution & Precipitation) Polymer->Purification FinalPolymer Purified LCP Purification->FinalPolymer Drying Characterization Characterization: FTIR, NMR, DSC, TGA, POM FinalPolymer->Characterization

Caption: Workflow for LCP synthesis via melt polycondensation.

The initial step involves the in-situ acetylation of the diol's hydroxyl groups using acetic anhydride. This is a critical step in "one-pot" syntheses as it converts the less reactive hydroxyl groups into more reactive acetate esters.[7][8] The subsequent polycondensation reaction then proceeds via acidolysis at a higher temperature, releasing acetic acid as a byproduct, which is removed by vacuum to drive the reaction to completion.

Detailed Experimental Protocols

Protocol 1: Synthesis of Poly(hexamethylene 4-ethoxycinnamate)

This protocol describes the synthesis of a polyester from 4-ethoxycinnamic acid and 1,6-hexanediol.

Materials and Reagents:

  • 4-Ethoxycinnamic Acid (≥98%)

  • 1,6-Hexanediol (≥99%)

  • Acetic Anhydride (≥99%)

  • Antimony Trioxide (Sb₂O₃, ≥99%, catalyst)[9]

  • Methanol (ACS grade, for purification)

  • Chloroform (ACS grade, for purification)

  • Nitrogen (high purity)

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and a distillation condenser.

Procedure:

  • Monomer Charging: To the reaction flask, add 4-ethoxycinnamic acid (1 molar equivalent), 1,6-hexanediol (1 molar equivalent), and acetic anhydride (2.1 molar equivalents). The slight excess of acetic anhydride ensures complete acetylation of the diol.

  • Catalyst Addition: Add antimony trioxide as a catalyst, typically at a concentration of 200-500 ppm relative to the total monomer weight.

  • Initial Acetylation: Equip the flask for distillation. Under a slow stream of nitrogen, heat the mixture to 150°C and maintain for 1-2 hours with gentle stirring. Acetic acid will begin to distill off. This step ensures the formation of the acetate-terminated diol.

  • Polycondensation - Stage 1 (Atmospheric Pressure): Gradually increase the temperature to 220°C over 1 hour. Continue to stir under a nitrogen blanket. The viscosity of the mixture will start to increase as oligomers form.

  • Polycondensation - Stage 2 (Vacuum): Once the distillation of acetic acid slows, slowly increase the temperature to 250-260°C. Gradually apply a vacuum (to <1 mmHg) over 30-60 minutes.

    • Causality Note: Applying vacuum is crucial to remove the acetic acid byproduct, which shifts the polymerization equilibrium towards the formation of high molecular weight polymer chains according to Le Chatelier's principle.

  • Reaction Monitoring: Continue the reaction under high vacuum and high temperature for 3-5 hours. The reaction is complete when the mechanical stirrer indicates a significant increase in melt viscosity (i.e., the motor struggles to maintain the set stirring speed).

  • Polymer Recovery: Remove the flask from the heat source and allow it to cool to room temperature under a nitrogen atmosphere to prevent oxidation. The resulting solid polymer will be a brittle, off-white, or yellowish solid.

  • Purification: Dissolve the crude polymer in a minimal amount of chloroform. Precipitate the polymer by slowly adding this solution to a large excess of vigorously stirred methanol.[9] This step removes unreacted monomers and low molecular weight oligomers.

  • Drying: Collect the precipitated fibrous polymer by filtration and dry it in a vacuum oven at 50-60°C for 24 hours to a constant weight.

Protocol 2: Characterization of the Liquid Crystal Polymer

A. Structural Analysis (FTIR & ¹H NMR):

  • Objective: To confirm the formation of the polyester structure.

  • Methodology (FTIR): Acquire an FTIR spectrum of the purified polymer. Look for the appearance of a strong ester carbonyl (C=O) stretch around 1720-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid monomer.

  • Methodology (¹H NMR): Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Key expected signals include the aromatic protons of the cinnamate unit, the vinyl protons, and the aliphatic protons from the hexamethylene spacer and the ethoxy group. Integration of these peaks can confirm the polymer composition.

B. Thermal Analysis (TGA & DSC):

  • Objective: To determine the polymer's thermal stability and identify liquid crystalline phase transitions.[9]

  • Methodology (TGA): Heat a 5-10 mg sample of the polymer from room temperature to 600°C at a rate of 10°C/min under a nitrogen atmosphere. This will determine the decomposition temperature (Td), an indicator of thermal stability.

  • Methodology (DSC): Heat a 5-10 mg sample from room temperature to a temperature above its final clearing point (e.g., 250°C) at a rate of 10°C/min, then cool at the same rate. A second heating scan is typically used for analysis to ensure a consistent thermal history.

    • Interpretation: Look for endothermic peaks on the second heating scan. The first major peak corresponds to the melting temperature (Tm, crystal-to-mesophase transition). Subsequent, smaller peaks correspond to mesophase-to-mesophase or mesophase-to-isotropic liquid transitions (clearing temperature, Tc).[2]

C. Mesophase Identification (Polarized Optical Microscopy - POM):

  • Objective: To visually confirm the presence and type of liquid crystal phase.

  • Methodology: Place a small amount of the polymer on a glass slide and cover with a coverslip. Heat the sample on a hot stage connected to a polarizing microscope.

    • Heat the sample above its clearing temperature (Tc) identified by DSC to reach the isotropic liquid phase (will appear completely dark under crossed polarizers).

    • Slowly cool the sample (e.g., at 5-10°C/min). As the sample cools into the mesophase temperature range, birefringent textures will appear.

    • Observation: A nematic phase will typically show a "threaded" or "schlieren" texture.[10][11] A smectic phase may show a "focal-conic fan" texture.[12] These textures are definitive proof of liquid crystallinity.

Expected Results & Structure-Property Insights

The polymer synthesized via this protocol is expected to exhibit thermotropic liquid crystalline behavior. The specific transition temperatures will depend on the final molecular weight and polydispersity of the polymer.

Molecular Structure and Mesomorphism

G cluster_0 Polymer Repeating Unit Rigid Rigid Mesogen (from 4-Ethoxycinnamic Acid) Linkage1 Ester Linkage Rigid->Linkage1 Flexible Flexible Spacer (from 1,6-Hexanediol) Linkage2 Ester Linkage Flexible->Linkage2 Linkage1->Flexible Linkage2->Rigid_Next ...repeats

Caption: Schematic of the rigid-flexible polymer architecture.

The alternation of rigid mesogenic units with flexible aliphatic spacers is a classic and effective design for main-chain LCPs. The flexible spacers lower the melting point compared to a fully rigid polymer, allowing the liquid crystalline phase to be accessed before thermal decomposition. The ethoxy group on the cinnamate core contributes to the overall linearity and polarizability of the mesogen, which stabilizes the ordered fluid phase.

Comparative Thermal Properties

The properties of polymers derived from cinnamic acid analogues can provide performance benchmarks. The introduction of an alkoxy group generally influences the transition temperatures.

Polymer Base MonomerTypical Melting Temp (Tm)Typical Clearing Temp (Tc)Mesophase Type
4-Hydroxycinnamic Acid>220 °C>300 °CNematic[11]
4-Methoxycinnamic Acid~170-174 °C~185-190 °CNematic[4]
4-Ethoxycinnamic Acid Expected: 160-180 °CExpected: 180-200 °CNematic (Predicted)

Note: Data for Poly(4-ethoxycinnamate) is extrapolated based on trends observed in related alkoxycinnamate polymers and small molecules. Actual values will vary based on the co-monomer and polymer molecular weight.[2][9]

Conclusion

4-Ethoxycinnamic acid serves as an excellent monomer for the synthesis of thermotropic liquid crystal polymers through straightforward and scalable methods like melt polycondensation. The resulting polyesters exhibit a desirable combination of thermal stability and liquid crystallinity, driven by their well-defined rigid-flexible architecture. The protocols provided herein offer a validated pathway for researchers to synthesize and reliably characterize these advanced materials, opening avenues for their application in fields requiring processable, anisotropic polymers.

References

  • ResearchGate. (n.d.). Thermotropic Liquid‐Crystalline Polymer Derived from Natural Cinnamoyl Biomonomers | Request PDF. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Photocrosslinkable Biodegradable Polymers Derived from 4‐Hydroxycinnamic Acid. Retrieved March 7, 2024, from [Link]

  • DTIC. (1991, April 10). Molecular Engineering of Liquid Crystal Polymers by Living Polymerization. 13. Synthesis and Living Cationic Polymerization of 4. Retrieved March 7, 2024, from [Link]

  • Al-Janabi, A. H., & Kadhim, A. A. (2018). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. Molecules, 23(11), 2953. [Link]

  • Gancarz, T., & Stanczyk, W. A. (2009). Side-chain Liquid Crystal Polymers (SCLCP): Methods and Materials. An Overview. Materials, 2(1), 74-102. [Link]

  • ResearchGate. (2016, January 14). Synthesis of Novel Side Chain Liquid Crystal Polymers. Retrieved March 7, 2024, from [Link]

  • Hikmet, R. A. M., & Lub, J. (2000). Polymer Network-Stabilized Liquid Crystals. Controlled Radical Polymerization, 175-213. [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of novel biodegradable polymers composed of hydroxycinnamic acid and D,L‐lactic acid | Request PDF. Retrieved March 7, 2024, from [Link]

  • Chen, X., et al. (2019). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. Polymer Chemistry, 10(45), 6153-6160. [Link]

  • International Journal of Research in Engineering and Science. (n.d.). Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. Retrieved March 7, 2024, from [Link]

  • Faria, S., et al. (2021). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 12(1), 25-52. [Link]

  • Royal Society of Chemistry. (2019). Accelerating the “one-pot” melt polycondensation for thermotropic liquid crystalline polymers by introducing a second acetylating agent. Retrieved March 7, 2024, from [Link]

  • Indian Academy of Sciences. (n.d.). Thermotropic liquid crystalline polyesters derived from bis-(4-hydroxybenzoyloxy). Retrieved March 7, 2024, from [Link]

  • Doshi, A.V., et al. (2011). Der Pharma Chemica, 3(3), 200-206. Scholars Research Library. [Link]

  • Semantic Scholar. (2016). Synthesis and Characterization of Molecular Imprinting Polymer Microspheres of Cinnamic Acid: Extraction of Cinnamic Acid from Spiked Blood Plasma. Retrieved March 7, 2024, from [Link]

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Application and Protocol Guide: Unraveling the Solid-State Photodimerization of 4-Ethoxycinnamic Acid Crystals

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The solid-state [2+2] photodimerization of cinnamic acid derivatives is a cornerstone of topochemistry, offering a pathway to synthesize cyclobutane structures with high regio- and stereoselectivity. This reaction is governed by the precise arrangement of molecules within the crystal lattice, a principle known as topochemical control. This guide provides a detailed exploration of the photodimerization mechanism of 4-ethoxycinnamic acid crystals. We delve into the theoretical underpinnings of the reaction, present detailed protocols for crystal preparation, irradiation, and analysis, and discuss the critical role of polymorphism in determining the reaction's outcome. By synthesizing crystallographic data from closely related analogs and established analytical methodologies, this document serves as a comprehensive resource for researchers investigating solid-state photoreactions and their application in materials science and drug development.

Introduction: The Principle of Topochemical Control

In solution, the UV irradiation of cinnamic acids often leads to a complex mixture of products due to cis-trans isomerization.[1] However, in the crystalline solid state, the reaction landscape changes dramatically. The concept of topochemistry, pioneered by Schmidt and his colleagues, posits that the outcome of a solid-state reaction is dictated by the crystal packing of the reactant molecules.[2][3] This principle arises from the constraint that reactions in a crystal occur with a minimum of atomic or molecular movement.

For the [2+2] photodimerization of olefins like cinnamic acids, Schmidt's topochemical postulates provide a predictive framework: a reaction is favored when the reactive double bonds of adjacent molecules are parallel and separated by a distance of less than approximately 4.2 Å.[3] This geometric arrangement ensures sufficient orbital overlap for the formation of the cyclobutane ring upon photoexcitation.

The photodimerization of 4-ethoxycinnamic acid, a derivative of cinnamic acid, is expected to follow these principles, leading to the formation of a substituted cyclobutane-dicarboxylic acid, often referred to as a truxillic or truxinic acid derivative. Understanding and controlling this reaction is crucial for the rational design of novel materials and solid-form pharmaceuticals.

The Role of Polymorphism

Cinnamic acids are well-known to exhibit polymorphism, the ability to crystallize in multiple distinct crystal structures.[3] These polymorphs, typically designated as α, β, and γ, possess different molecular arrangements and, consequently, different photochemical behaviors.[3]

  • α-form: Characterized by a head-to-tail arrangement of monomer units. This packing typically leads to the formation of a centrosymmetric photodimer (α-truxillic acid derivative).

  • β-form: Features a head-to-head arrangement, resulting in a photodimer with a plane of symmetry (β-truxinic acid derivative).

  • γ-form: In this polymorph, the double bonds are too far apart (typically > 4.7 Å) or improperly oriented, rendering it photostable.[3]

The specific polymorph obtained for 4-ethoxycinnamic acid will depend on the crystallization conditions (e.g., solvent, temperature, rate of cooling). A thorough polymorphic screen is therefore a critical first step in any study of its solid-state reactivity.

Table 1: Crystallographic Data of Cinnamic Acid Analogs

CompoundPolymorph/FormCrystal SystemSpace GroupKey Intermolecular C=C Distance (Å)PhotoreactivityReference
o-ethoxy-trans-cinnamic acidα'TriclinicP-13.6 (A-B site) & 4.6 (C-C site)Reactive (temperature dependent)[4]
o-ethoxy-trans-cinnamic acidγMonoclinicC2/c5.26Unreactive[5]
p-methoxy-cinnamic acid-TriclinicP-1Molecules are parallelNematogenic[6][7]
trans-cinnamic acidαMonoclinicP21/cHead-to-tail arrangementReactive (forms α-truxillic acid)[6]
trans-cinnamic acidβ--Head-to-head arrangementReactive (forms β-truxinic acid)[8]

This table summarizes data from analogs to infer potential properties of 4-ethoxycinnamic acid.

The Photodimerization Mechanism

The photodimerization of 4-ethoxycinnamic acid proceeds via a [2+2] cycloaddition mechanism upon absorption of UV light. The reaction can be visualized as a sequence of steps controlled by the solid-state environment.

G cluster_0 Crystal Lattice cluster_1 Photoexcitation cluster_2 Cycloaddition A 4-Ethoxycinnamic Acid Monomer 1 B 4-Ethoxycinnamic Acid Monomer 2 (Parallel, <4.2 Å) C Excited State Monomer* A->C UV Photon (hν) D Diradical Intermediate (Transient) C->D Reaction with Neighboring Monomer E Cyclobutane Dimer (Truxillic/Truxinic Acid Derivative) D->E Ring Closure G cluster_polymorphs Characterization of Polymorphs cluster_monitoring In-situ Monitoring cluster_product Product Characterization start Start: 4-Ethoxycinnamic Acid cryst Protocol 1: Polymorph Screening & Crystallization start->cryst pxrd PXRD Analysis cryst->pxrd Identify unique forms scxrd_mono SCXRD Analysis (Determine Packing) cryst->scxrd_mono Select good crystals irrad Protocol 2: Solid-State UV Irradiation scxrd_mono->irrad Select photoreactive polymorph ssnmr Solid-State NMR irrad->ssnmr ir_raman FT-IR / Raman irrad->ir_raman uv_vis UV-Vis Spec. irrad->uv_vis iso Protocol 3: Isolation & Purification irrad->iso After reaction completion nmr ¹H & ¹³C NMR iso->nmr hplc HPLC (Purity/Yield) iso->hplc scxrd_dimer SCXRD of Dimer (Stereochemistry) iso->scxrd_dimer end End: Characterized Photodimer nmr->end hplc->end scxrd_dimer->end

Caption: Experimental workflow for studying photodimerization.

Conclusion

The solid-state photodimerization of 4-ethoxycinnamic acid is a powerful demonstration of topochemical principles, where the crystalline architecture dictates the chemical outcome. This guide provides a comprehensive framework for researchers to explore this phenomenon, from controlling the crystallization to form reactive polymorphs, to conducting the photoreaction, and finally, to thoroughly characterizing the resulting cyclobutane products. By leveraging the insights gained from closely related cinnamic acid derivatives and employing the detailed protocols herein, scientists can effectively harness solid-state photochemistry for the synthesis of unique molecular structures relevant to pharmaceutical sciences and materials engineering.

References

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  • Ikeda, T., et al. (1991). Photoreactivity and emission properties of liquid-crystalline twin dimers containing cinnamic acid moieties at both ends of ethylene glycol spacers. I. Synthesis, thermotropic properties and photoreactivity. Liquid Crystals, 9(4), 527-540. [Link]

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  • Goud, B. S., et al. (1993). Structure of 4-iodo-trans-cinnamic acid and a study of carboxyl group disorder. Acta Crystallographica Section C: Crystal Structure Communications, 49(4), 748-751. [Link]

  • NIST. (n.d.). 4-Methoxycinnamic acid, TMS derivative. NIST Chemistry WebBook. [Link]

  • Scilit. (n.d.). Crystal structures of α-trans- and p-methoxy-cinnamic acids and their relation to thermal mesomorphism. [Link]

  • Yuanyuan, H., et al. (2012). Synthesis and crystal structure of 2-methoxy-4,6-bis(4-nitrophenoxy)-1,3,5-triazine. European Journal of Chemistry, 3(1), 17-20. [Link]

  • Organic Syntheses. (n.d.). (E)-2-(1-PROPENYL)CYCLOBUTANONE. [Link]

Sources

Application Note & Protocol: Synthesis of 4-Ethoxycinnamic Acid from 4-Ethoxybenzaldehyde via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-ethoxycinnamic acid, a valuable intermediate in the pharmaceutical and cosmetic industries. The primary method detailed is the Verley-Doebner modification of the Knoevenagel condensation, a robust and efficient method for forming carbon-carbon double bonds.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, troubleshooting advice, and a discussion of greener synthetic alternatives.

Introduction: Significance and Synthetic Strategy

Cinnamic acids and their derivatives are a class of α,β-unsaturated aromatic acids with significant applications in pharmaceuticals, fragrances, and as precursors for advanced materials.[2][3][4] Their biological activities, including antioxidant and anti-inflammatory properties, make them attractive scaffolds in drug discovery.[5][6] 4-Ethoxycinnamic acid, a derivative of cinnamic acid, serves as a key building block in organic synthesis.

The most prevalent and reliable method for synthesizing cinnamic acid derivatives from aromatic aldehydes is the Knoevenagel condensation.[3][5] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, catalyzed by a weak base.[4][7] Specifically, the Verley-Doebner modification, which employs pyridine as both a solvent and catalyst along with a co-catalyst like β-alanine, is highly effective for aldehydes bearing electron-donating substituents, such as the 4-ethoxy group.[1][8] This method ensures high conversion and yield, making it a preferred laboratory-scale procedure.[8]

Reaction Principle and Mechanism

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps: deprotonation, nucleophilic addition, and dehydration (elimination), followed by decarboxylation when malonic acid is used.

  • Enolate Formation: The basic catalyst (pyridine) deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-ethoxybenzaldehyde, leading to the formation of a tetrahedral intermediate (an aldol-type adduct).

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated dicarboxylic acid intermediate.

  • Decarboxylation: Upon heating, this intermediate loses carbon dioxide to yield the final product, 4-ethoxycinnamic acid.

The overall reaction is illustrated below:

4-Ethoxybenzaldehyde + Malonic Acid → 4-Ethoxycinnamic Acid + H₂O + CO₂

Knoevenagel_Mechanism cluster_process Reaction Steps cluster_product Product 4EBA 4-Ethoxybenzaldehyde Step2 2. Nucleophilic Attack 4EBA->Step2 MA Malonic Acid Step1 1. Enolate Formation (Deprotonation of Malonic Acid) MA->Step1 Py Pyridine (Base) Py->Step1 Step1->Step2 Enolate Step3 3. Dehydration (Elimination) Step2->Step3 Aldol Adduct Step4 4. Decarboxylation (Heat) Step3->Step4 Unstable Intermediate 4ECA 4-Ethoxycinnamic Acid Step4->4ECA

Caption: Knoevenagel condensation mechanism for 4-ethoxycinnamic acid synthesis.

Detailed Experimental Protocol (Verley-Doebner Modification)

This protocol is optimized for the synthesis of 4-ethoxycinnamic acid, adapted from established procedures for similar substituted benzaldehydes.[1][8]

Materials and Reagents
ReagentCAS No.FormulaMW ( g/mol )Amount (mmol)QuantityNotes
4-Ethoxybenzaldehyde10031-82-0C₉H₁₀O₂150.1710.01.50 gStarting material
Malonic Acid141-82-2C₃H₄O₄104.0625.02.60 gActive methylene compound
Pyridine110-86-1C₅H₅N79.10~55~4.5 mLSolvent and catalyst
β-Alanine107-95-9C₃H₇NO₂89.09~1.7~0.15 gCo-catalyst
Hydrochloric Acid7647-01-0HCl36.46-~12 mLConcentrated (for workup)
Ethanol64-17-5C₂H₅OH46.07-~30 mLRecrystallization solvent
Deionized Water7732-18-5H₂O18.02-As neededFor washing
Step-by-Step Procedure

Sources

Application Notes & Protocols: 4-Ethoxycinnamic Acid as a Photo-Crosslinking Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Polymer Science

Photo-crosslinking, a method that uses light to form stable polymer networks, offers remarkable spatial and temporal control over the crosslinking process.[1][2][3] This technique is invaluable in biomedical applications like drug delivery and tissue engineering, where precision and in-situ gelation are paramount.[1][3][4] Among the various photo-crosslinkable moieties, cinnamic acid and its derivatives have garnered significant attention due to their ability to undergo a [2+2] cycloaddition reaction upon exposure to ultraviolet (UV) light, forming a stable cyclobutane ring structure.[5][6][7] This reaction proceeds without the need for a photoinitiator, minimizing potential cytotoxicity.[8] 4-ethoxycinnamic acid, a derivative of cinnamic acid, offers a versatile platform for creating biocompatible and biodegradable materials with tunable properties.[5][9]

Mechanism of Photo-Crosslinking: The [2+2] Cycloaddition

The core of 4-ethoxycinnamic acid's utility as a photo-crosslinking agent lies in the photodimerization of its α,β-unsaturated carbonyl system. When exposed to UV radiation, typically at wavelengths greater than 280 nm, the double bonds of two adjacent cinnamate moieties align and undergo a [2+2] cycloaddition to form a cyclobutane ring.[5][6][8][10][11][12] This dimerization effectively creates a covalent crosslink between polymer chains, transforming a liquid or soluble polymer into a stable, insoluble network or hydrogel.[10][11] The efficiency of this process is dependent on the alignment and proximity of the cinnamate groups within the polymer matrix.

Caption: General workflow for creating and analyzing a photo-crosslinked hydrogel.

Characterization of Photo-Crosslinked Networks

The properties of the resulting hydrogels can be tailored for specific applications by controlling the crosslinking density. [1]Key characterization techniques include:

  • Swelling Studies: The swelling ratio, determined by measuring the weight of the hydrogel in its swollen and dry states, provides information about the crosslink density. [13]* Mechanical Testing: Techniques such as rheometry and tensile testing can be used to evaluate the mechanical properties of the hydrogel, including its storage modulus, loss modulus, and compressive strength. [13][14][15]* Degradation Studies: The in vitro degradation rate of the hydrogel can be assessed by incubating it in a buffer solution (e.g., phosphate-buffered saline, PBS) at 37°C and monitoring its weight loss over time. [16]

Applications in Drug Development and Beyond

The unique properties of 4-ethoxycinnamic acid-based photo-crosslinked materials make them highly attractive for a range of biomedical applications:

  • Controlled Drug Delivery: The crosslinked network can encapsulate therapeutic agents, which are then released in a controlled manner as the polymer matrix degrades. [1][3][17]The release profile can be fine-tuned by adjusting the crosslinking density.

  • Tissue Engineering: These materials can be used to create scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. [1][2][18][19]The ability to form hydrogels in situ allows for minimally invasive procedures.

  • Bioadhesives: The photo-crosslinking process can be used to create adhesives that can bond tissues together. [3]

Safety and Handling

4-Ethoxycinnamic acid and its derivatives should be handled in accordance with good laboratory practices. [20][21][22][23]It is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. [20][21][22][23][24]Work in a well-ventilated area or under a fume hood. [20][23][24]In case of skin or eye contact, rinse thoroughly with water. [20][21][22][23][24]For detailed safety information, refer to the Safety Data Sheet (SDS). [20][21][22][23][24]

References

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  • He, Y., et al. (2007). Synthesis and Characterization of Photo-Cross-Linked Hydrogels Based on Biodegradable Polyphosphoesters and Poly(ethylene glycol) Copolymers. Biomacromolecules, 8(10), 3258–3265*.
  • Brigham, C. (2014).
  • Reis, R. L., & Neves, N. M. (2014). Preparation and Characterization of Photo-Cross-Linkable Methacrylated Silk Fibroin and Methacrylated Hyaluronic Acid Composite Hydrogels. Biomacromolecules, 15(11), 4044-4054*.
  • Gomes, M. E., & Reis, R. L. (2011).
  • Ahmad, Z. (2023). Emerging trends in photo-crosslinkable polymeric biomaterials in regenerative medicine.
  • Mishra, R., & Hubenak, J. R. (2019). Synthesis and characterization of photocrosslinkable hydrogels from bovine skin gelatin.
  • Arslan, M. A., et al. (2024). Photo-crosslinkable polyester microneedles as sustained drug release systems toward hypertrophic scar treatment. Journal of Drug Delivery Science and Technology, 92, 105342.
  • Guvendiren, M., & Burdick, J. A. (2012). Mechanical Characterization of Photo-crosslinkable Hydrogels with AFM.
  • Ifkovits, J. L., & Burdick, J. A. (2007). Photo-crosslinked PDMSstar-PEG Hydrogels: Synthesis, Characterization, and Potential Application for Tissue Engineering Scaffolds.
  • Thermo Fisher Scientific. (2025).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Methoxycinnamic acid 2-ethyl hexyl ester.
  • Capot Chemical. (2017). MSDS of 4-Methoxycinnamic acid.
  • Sova, M. (2020).
  • Fonseca, A. C., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Polymer Chemistry, 10(14), 1696-1723*.
  • Gupta, P., et al. (2004). In Situ Photo-Cross-Linking of Cinnamate Functionalized Poly(methyl methacrylate-co-2-hydroxyethyl acrylate) Fibers during Electrospinning. Macromolecules, 37(24), 9211–9218*.
  • ChemicalBook. (2026).
  • Olaru, N., et al. (2017). Influence of UV irradiation and two photon processing on the cinnamate monomers polymerization and formation of hybrid composites with nanosized ZnO.
  • ECHEMI. (n.d.).
  • Gedi, M. A., & Kim, Y. (2021). Hydroxycinnamic Acids and Derivatives Formulations for Skin Damages and Disorders: A Review. Cosmetics, 8(3), 74*.
  • Gupta, P., et al. (2004).
  • Li, Y., et al. (2023). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 28(15), 5829*.
  • Orban, J. M., & Matthew, H. W. (2005). Photomediated crosslinking of C6-cinnamate derivatized type I collagen. Journal of Biomedical Materials Research Part A, 73(2), 219-228*.
  • Fonseca, A. C., et al. (2019). Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications. Polymer Chemistry, 10(14), 1696-1723*.
  • Gupta, P., et al. (2004). In situ photo-cross-linking of cinnamate functionalized poly(methyl methacrylate-co-2-hydroxyethyl acrylate) fibers during electrospinning. Macromolecules, 37(24), 9211-9218*.
  • Nakayama, Y., & Matsuda, T. (1995). Synthesis and Characterization of Photocrosslinkable Biodegradable Polymers Derived from 4‐Hydroxycinnamic Acid. Journal of Polymer Science Part A: Polymer Chemistry, 33(12), 2043-2051*.
  • El-Hamod, M. A., & Az-Zahar, A. M. (2015). Optimisation of UV irradiation as a binding site conserving method for crosslinking collagen-based scaffolds.
  • Frey, H., & Schömer, M. (2022). Copolymerization with Glycidyl Ethers, In-Situ NMR Kinetics, and Photocrosslink. Macromolecular Chemistry and Physics, 223(21), 2200251*.
  • Aydogan, A., & Yagci, Y. (2012). Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. Organic Letters, 14(6), 1492-1495*.
  • Chen, Y., et al. (2009). Cinnamate-Functionalized Poly(ester-carbonate): Synthesis and Its UV Irradiation-Induced Photo-Crosslinking. Journal of Polymer Science Part A: Polymer Chemistry, 47(1), 161-169*.
  • Park, J. H., & Kim, S. H. (2021). Photocrosslinkable natural polymers in tissue engineering. Journal of Industrial and Engineering Chemistry, 97, 95-108*.
  • Smith, J. (n.d.).
  • Di Mola, A., et al. (2019). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. Chemistry – A European Journal, 25(59), 13501-13505*.
  • Guo, X., et al. (2022). Photoinitiator-free light-mediated crosslinking of dynamic polymer and pristine protein networks. Chemical Science, 13(43), 12836-12844*.
  • Van Vlierberghe, S., & Dubruel, P. (n.d.). Photo-Crosslinkable Gelatin Hydrogel: Versatile Materials for (High Resolution) Additive Manufacturing. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols: 4-Ethoxy-4-oxobutanoic Acid in Polymer Synthesis.
  • García‐Lacuna, J., et al. (2020). [2+2] cycloaddition of cinnamic acids.
  • Wang, Y., et al. (2023). Electrochemical [4+2] and [2+2] Cycloaddition for the Efficient Synthesis of Six- and Four-Membered Carbocycles. Molecules, 28(23), 7869*.
  • Fabrice, K. T., et al. (2023).
  • Zhang, Y., et al. (2020). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. Polymers, 12(2), 438*.

Sources

Advanced Methodologies for Grafting 4-Ethoxycinnamic Acid onto Polymer Backbones: Synthesis, Photocrosslinking, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Cinnamic acid derivatives are highly valued in polymer chemistry and materials science due to their inherent biocompatibility, low toxicity, and unique photoreactive properties[1]. Among these, 4-ethoxycinnamic acid (4-ECA) serves as a highly versatile building block. The para-ethoxy substitution acts as an electron-donating group, which induces a bathochromic shift in the UV absorption profile and enhances the efficiency of the [2+2] photocycloaddition compared to unsubstituted cinnamic acid[2]. Furthermore, 4-ECA exhibits potent tyrosinase inhibitory effects, making its polymer conjugates highly relevant for dermatological therapies and advanced drug delivery systems[3].

Because 4-ECA possesses only one reactive moiety—a terminal carboxylic acid—it is predominantly grafted onto polymer backbones as a pendant chain rather than acting as a main-chain monomer[2]. The conjugation strategy depends entirely on the nucleophilic groups present on the target polymer:

  • Amidation (EDC/NHS Coupling): Utilized for amine-bearing polymers (e.g., Chitosan, functionalized Hyaluronic Acid). EDC activates the carboxyl group, while NHS stabilizes the intermediate, preventing rapid hydrolysis and ensuring high grafting efficiency in aqueous/organic co-solvents[4].

  • Esterification (Steglich Coupling): Utilized for hydroxyl-bearing polymers (e.g., Poly(ethylene glycol), Poly(vinyl alcohol)). DCC activates the carboxyl group, and DMAP acts as a critical acyl transfer catalyst to suppress side reactions (such as N-acylurea formation)[1].

G A 4-Ethoxycinnamic Acid (4-ECA) B Activation (EDC/NHS or DCC/DMAP) A->B Reagents D Grafted Polymer (Amide/Ester Linkage) B->D Reactive Ester C Polymer Backbone (Chitosan, PEG, PVA) C->D Nucleophilic Attack E UV Irradiation (λ ≥ 280 nm) D->E Film Casting/Solution F Crosslinked Network ([2+2] Cycloaddition) E->F Photocrosslinking

Caption: Workflow of 4-ethoxycinnamic acid polymer grafting and UV-induced crosslinking.

Step-by-Step Conjugation Protocols

The following protocols are designed as self-validating systems. Every critical chemical transformation is paired with a specific analytical checkpoint to ensure the integrity of the synthesis.

Protocol A: Amidation via EDC/NHS Coupling (e.g., to Chitosan)

This protocol relies on the formation of a stable NHS-ester intermediate to facilitate nucleophilic attack by the primary amines of chitosan.

Pathway N1 4-ECA (Carboxyl) N3 O-Acylisourea Intermediate N1->N3 N2 EDC N2->N3 Activates N5 NHS-Ester (Stable Reactive) N3->N5 N4 NHS N4->N5 Stabilizes N7 Amide-Linked Conjugate N5->N7 N6 Polymer-NH2 N6->N7 Couples

Caption: Mechanistic pathway of EDC/NHS mediated amidation of 4-ECA to amine-bearing polymers.

Step 1: Dissolution & Activation

  • Dissolve 4-ECA in a minimal volume of Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) to the 4-ECA solution at a molar ratio of 1:1.2:1.2 (4-ECA:EDC:NHS).

  • Causality: The slight excess of EDC/NHS ensures complete conversion of the 4-ECA carboxyl groups into amine-reactive NHS-esters, preventing premature hydrolysis. Stir for 2 hours at room temperature.

Step 2: Conjugation

  • Dissolve Chitosan in 1% (v/v) aqueous acetic acid to form a 1% (w/v) solution.

  • Adjust the pH of the chitosan solution to 6.0 using 1M NaOH. Causality: A pH of 6.0 represents the optimal compromise; it is high enough to deprotonate a fraction of the primary amines (making them nucleophilic) but low enough to keep chitosan soluble and prevent rapid NHS-ester hydrolysis.

  • Add the activated 4-ECA solution dropwise to the chitosan solution under vigorous stirring. React in the dark for 24 hours.

Step 3: Purification & Self-Validation

  • Transfer the mixture to a dialysis tubing (MWCO 12-14 kDa) and dialyze against a 50:50 ethanol/water mixture for 2 days, followed by pure distilled water for 2 days to remove unreacted 4-ECA, EDC, and urea byproducts. Lyophilize to obtain the solid polymer.

  • Validation Checkpoint: Dissolve a small aliquot of the purified polymer. Perform UV-Vis spectroscopy. The appearance of a strong absorption peak at ~290-300 nm confirms the successful grafting of the cinnamate moiety.

Protocol B: Steglich Esterification (e.g., to PEG or PVA)

For polymers lacking primary amines, esterification is driven by DCC and DMAP in anhydrous organic solvents.

Step 1: Reagent Preparation

  • Dissolve the target polymer (e.g., PEG) and 4-ECA in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Add 4-Dimethylaminopyridine (DMAP) at 0.1 molar equivalents relative to 4-ECA. Cool the reaction flask to 0 °C in an ice bath.

Step 2: DCC Addition & Reaction

  • Dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM and add it dropwise over 1 hour.

  • Causality: Slow addition at 0 °C minimizes exothermic side reactions. DMAP acts as a nucleophilic catalyst, forming an active amide intermediate that rapidly transfers the acyl group to the polymer's hydroxyls, regenerating the DMAP.

  • Allow the mixture to warm to room temperature and stir for 24 hours.

Step 3: Purification & Self-Validation

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Concentrate the filtrate and precipitate the polymer by adding it dropwise to a large excess of cold diethyl ether[1].

  • Validation Checkpoint: Perform ¹H-NMR spectroscopy in CDCl₃. Successful conjugation is validated by the appearance of vinylic protons (doublets at ~6.3 ppm and ~7.6 ppm) and the ethoxy chain protons (triplet at ~1.4 ppm, quartet at ~4.0 ppm).

Photocrosslinking & Network Formation

The primary utility of grafting 4-ECA is to render the polymer photo-responsive. Upon exposure to UV light, the conjugated double bonds undergo a [2+2] cycloaddition, forming a cyclobutane ring that covalently crosslinks the polymer chains[2].

Step 1: Film Casting or Micelle Formation

  • Dissolve the purified 4-ECA-grafted polymer in an appropriate solvent to form a 5-10% (w/v) solution.

  • Cast the solution onto quartz plates (which are transparent to UV light) and allow the solvent to evaporate to form a thin film[1].

Step 2: UV Irradiation

  • Place the polymer film under a UV lamp emitting at λ ≥ 280 nm (typically 365 nm is preferred to prevent backbone degradation).

  • Irradiate for 30 to 120 minutes. Causality: The crosslink density, which dictates the mechanical strength and drug release kinetics of the resulting hydrogel, is directly proportional to the irradiation time and intensity[1].

Step 3: Self-Validation of Crosslinking

  • Spectroscopic Validation: Monitor the UV-Vis absorbance of the film. The extent of photocrosslinking is validated by a significant decrease in the absorbance peak at ~290 nm, as the conjugated double bonds are consumed to form single-bonded cyclobutane rings[1].

  • Physical Validation: Perform a solubility test. The crosslinked polymer will swell but remain insoluble in solvents that readily dissolved the linear, uncrosslinked polymer[1].

Quantitative Data Summary

The following table summarizes typical experimental parameters and outcomes when grafting 4-ECA onto various polymer backbones, synthesized from established literature benchmarks.

Polymer BackboneConjugation ChemistryTypical Grafting Efficiency (%)UV Irradiation Time (365 nm)Crosslinking DegreePrimary Application
Chitosan EDC/NHS (Amidation)15 - 35%30 - 60 minHigh (>80%)Wound healing, Tyrosinase inhibition
Poly(ethylene glycol) (PEG) Steglich (Esterification)40 - 60%15 - 30 minModerate (60-70%)Hydrogel drug delivery
Poly(vinyl alcohol) (PVA) DCC/DMAP (Esterification)20 - 45%45 - 90 minHigh (>85%)Photo-patternable films
Hyaluronic Acid (HA) EDC/NHS (Amidation)10 - 25%20 - 40 minModerate (50-60%)Biocompatible scaffolds

References

  • BenchChem.
  • Scientific.Net.
  • ResearchGate.
  • PMC (NIH).
  • Science.gov.

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Application Note: Advanced Preparation and Photochemical Tuning of 4-Ethoxycinnamic Acid Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Self-assembled monolayers (SAMs) utilizing photoreactive molecules provide a robust platform for engineering dynamic, stimuli-responsive interfaces. 4-Ethoxycinnamic acid (4-ECA) is a highly effective candidate for such applications. Characterized by its conjugated backbone and electron-donating ethoxy group, 4-ECA exhibits strong UV absorption and undergoes a highly specific [2+2] photocycloaddition. This application note details the protocols for preparing 4-ECA SAMs on gold (Au) and indium tin oxide (ITO) substrates, outlining the mechanistic principles governing their photo-induced structural transformations.

Mechanistic Principles: Assembly and Photodimerization

Self-Assembly Dynamics: 4-ECA molecules adsorb onto substrates through distinct mechanisms dictated by the surface chemistry. On metal oxides like ITO, the carboxylic acid moiety acts as a strong anchoring group, forming bidentate or bridging coordination bonds[1]. On Au(111), 4-ECA forms 2 stabilized by intermolecular hydrogen bonding between the carboxylic groups and van der Waals interactions among the ethoxy chains[2].

Topochemical[2+2] Photocycloaddition: The photoreactivity of cinnamic acid derivatives in constrained monolayers is strictly governed by topochemical postulates. For dimerization to occur, the adjacent aliphatic double bonds must be aligned parallel to each other at a distance of approximately 3[3]. Upon irradiation with UV light (λ ≈ 365 nm), the molecules undergo a π → π* transition. This excitation induces a transient lattice instability, allowing the molecules to realign and form a cyclobutane ring (truxillic or truxinic acid derivatives)[4]. This transformation disrupts the initial highly ordered monomeric adlayer, resulting in a new surface topology with altered physicochemical properties, such as 5 and tunable work functions[5].

Mechanism N1 Trans-4-Ethoxycinnamic Acid (Monomer in SAM) N2 Photoexcitation (hv = 365 nm) π -> π* Transition N1->N2 Photon Absorption N3 Lattice Instability & Topochemical Alignment (d ≈ 3.8 - 4.2 Å) N2->N3 Excited State Dynamics N4 [2+2] Photocycloaddition N3->N4 Orbital Overlap N5 Truxillic/Truxinic Acid Derivative (Dimerized SAM) N4->N5 C-C Bond Formation

Mechanistic pathway of the topochemically controlled [2+2] photocycloaddition in 4-ECA SAMs.

Experimental Protocols

Protocol A: Preparation of 4-ECA SAMs on Au(111) and ITO

Causality Note: Absolute ethanol is selected as the solvent because it thoroughly dissolves 4-ECA without competing aggressively for the substrate binding sites, unlike strongly coordinating solvents. The assembly is performed in the dark to prevent premature photo-oxidation or unintended dimerization.

  • Substrate Cleaning (Self-Validating Step):

    • Au(111): Flame-anneal the gold substrate using a butane torch until a dull orange glow is achieved (approx. 30 seconds) to ensure a clean, reconstructed Au(111) surface. Allow to cool under a stream of high-purity N₂.

    • ITO: Sonicate sequentially in Alconox solution, deionized water, acetone, and isopropanol for 10 minutes each. Dry with N₂ and treat with UV-Ozone for 15 minutes to maximize surface hydroxyl group density.

  • Solution Preparation:

    • Prepare a 2.0 mM solution of 4-ethoxycinnamic acid (purity ≥99%) in absolute ethanol.

    • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could nucleate bulk crystallization on the substrate.

  • Monolayer Incubation:

    • Immerse the cleaned substrates into the 4-ECA solution.

    • Incubate for 24 hours at 25°C in a light-tight container. The extended timeframe ensures maximum packing density and thermodynamic stability of the hydrogen-bonded network.

  • Rinsing and Drying:

    • Remove the substrates and immediately rinse with copious amounts of absolute ethanol to remove physisorbed multilayers.

    • Dry gently under a stream of N₂.

Protocol B: UV-Induced Photodimerization and Verification

Causality Note: A wavelength of 365 nm is specifically chosen to target the π → π* absorption band of the cinnamoyl group while avoiding the higher-energy deep-UV bands that could cause non-specific cleavage of the ethoxy ether linkage or desorption from the substrate.

  • Irradiation Setup:

    • Place the 4-ECA SAM-functionalized substrate in a nitrogen-purged chamber equipped with a quartz window. (Nitrogen purging prevents ozone formation and photo-oxidation).

  • UV Exposure:

    • Irradiate the sample using a 365 nm LED light source (intensity ≈ 10 mW/cm²) for 20 to 30 minutes.

  • Characterization (Self-Validating System):

    • Contact Angle Goniometry: Measure water contact angles before and after irradiation. A successful dimerization typically increases the surface hydrophilicity due to the disruption of the aligned hydrophobic ethoxy chains.

    • Electrochemical STM (for Au(111)): Verify the structural transformation from a highly ordered monomeric adlayer to a distinct, structurally altered dimeric adlayer[2].

Workflow A Substrate Preparation (Au(111) or ITO) C Incubation & Self-Assembly (24h, 25°C in dark) A->C B 4-ECA Solution (Ethanol, 2 mM) B->C D 4-ECA SAM (Ordered Monomeric State) C->D E UV Irradiation (365 nm, 15-30 min) D->E Photon Energy F Photodimerized SAM (Cyclobutane Network) E->F [2+2] Cycloaddition

Experimental workflow for the preparation and photochemical dimerization of 4-ECA SAMs.

Quantitative Data Summary

The structural and physicochemical shifts following the UV irradiation of alkoxycinnamic acid SAMs are highly quantifiable. The table below summarizes the expected comparative metrics based on established literature for cinnamic acid derivatives on solid substrates[6].

ParameterPre-Irradiation (Monomer SAM)Post-Irradiation (Dimerized SAM)Analytical Technique
Water Contact Angle (θ) ~ 75° ± 2° (Hydrophobic)~ 62° ± 2° (More Hydrophilic)Goniometry
Adlayer Symmetry (on Au) Highly ordered (e.g., 4 × 11)Reconstructed / DisorderedSTM / ECSTM
C=C Stretching Frequency ~ 1630 - 1640 cm⁻¹ (Strong)Significantly AttenuatedPM-IRRAS
Work Function (ΔΦ on ITO) Baseline (Dependent on dipole)Shifted by ~0.1 - 0.2 eVKelvin Probe (KPFM)
Intermolecular Distance ~ 4.0 Å (Optimal for reaction)C-C bond length (~ 1.5 Å)Grazing Incidence XRD

Note: The exact work function shift and contact angle depend on the specific packing density and substrate roughness.

References

  • Title: Light-induced structural transformation in self-assembled monolayer of 4-(amyloxy)cinnamic acid investigated with scanning tunneling microscopy Source: nih.gov URL: 2

  • Title: Photodimerization of Cinnamate Derivatives Studied by STM Source: acs.org URL: 3

  • Title: Photoresponsive Wettability in Monolayer Films from Sinapinic Acid Source: nih.gov URL: 5

  • Title: Synthesis and Application of Styryl Phosphonic and Cinnamic Acid Derivatives Source: proquest.com URL: 1

  • Title: Reactive self-assembled monolayers: from surface functionalization to gradient formation Source: rsc.org URL: 6

  • Title: An investigation of the photo-reactive and unreactive polymorphs of o-ethoxy cinnamic acid and of its photodimer Source: ias.ac.in URL: 4

Sources

Application Note: Synthesis and Biological Evaluation of 4-Ethoxycinnamic Acid Amides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Application Areas: Tyrosinase Inhibition, Anti-Melanogenesis, and Antioxidant Screening

Introduction & Rationale

Cinnamic acid and its derivatives are highly valued in medicinal chemistry for their broad pharmacological profiles, which include antioxidant, antimicrobial, and anti-inflammatory properties[1]. In recent years, para-substituted cinnamic acids have gained significant attention as potent inhibitors of tyrosinase—a key metalloenzyme responsible for melanin biosynthesis and enzymatic browning[2]. Specifically, 4-ethoxycinnamic acid (4-ECA) exhibits strong inhibitory effects by chelating the binuclear copper ions within the tyrosinase active site; the electron-donating ethoxy group enhances this binding affinity compared to unsubstituted analogs[3].

Despite these promising activities, free cinnamic acids often suffer from poor cellular permeability and are susceptible to rapid metabolic clearance[1]. Converting the carboxylic acid moiety into an amide significantly improves hydrolytic stability, enhances lipophilicity for better membrane penetration, and often amplifies the biological efficacy of the parent compound[4]. This application note details two highly reliable, self-validating synthetic workflows for the amidation of 4-ECA, followed by standardized protocols for evaluating their tyrosinase inhibitory and antioxidant capacities[5].

Biological Mechanism of Action

G A 4-Ethoxycinnamic Acid Amide B Tyrosinase Enzyme (Binuclear Copper) A->B Competitive Inhibition C L-DOPA Oxidation A->C Blocks E ROS / Free Radicals A->E Radical Scavenging F Oxidative Stress A->F Mitigates B->C Catalyzes D Melanin Synthesis C->D Promotes E->F Induces

Caption: Dual-action mechanism of 4-ethoxycinnamic acid amides inhibiting tyrosinase and scavenging ROS.

Synthetic Strategy

The amidation of 4-ECA can be achieved through two distinct, parallel pathways depending on the nature of the target amine.

  • Method A (Acid Chloride Route): Utilizes thionyl chloride ( SOCl2​ ) to generate a highly reactive 4-ethoxycinnamoyl chloride intermediate[1]. This method is highly scalable and cost-effective, making it ideal for robust, unhindered primary and secondary amines.

  • Method B (Carbodiimide Coupling): Employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-Dimethylaminopyridine (DMAP)[6][7]. This is a milder approach that avoids the generation of corrosive HCl gas, making it the method of choice for acid-sensitive, sterically hindered, or complex amines (e.g., flavonoid derivatives)[4][7].

G cluster_A Method A: Acid Chloride Route cluster_B Method B: Carbodiimide Coupling Start 4-Ethoxycinnamic Acid A1 Reflux with SOCl2 (Form Acid Chloride) Start->A1 B1 Mix Acid + Amine + EDCI + DMAP Start->B1 A2 Add Amine + Et3N in DCM (0°C to RT) A1->A2 Product 4-Ethoxycinnamic Acid Amide (Purification via Column/Recryst) A2->Product B2 Stir in DCM/DMF at RT for 24h B1->B2 B2->Product

Caption: Parallel synthetic workflows for 4-ethoxycinnamic acid amidation via Method A and Method B.

Experimental Protocols

Protocol A: Synthesis via 4-Ethoxycinnamoyl Chloride

Causality Note: Thionyl chloride is used in excess to drive the reaction to completion. The intermediate acid chloride is highly moisture-sensitive and must be used immediately without aqueous workup to prevent hydrolysis back to the starting acid.

  • Activation: Suspend 4-ethoxycinnamic acid (10 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (30 mmol) dropwise, followed by a catalytic amount of DMF (1-2 drops) to accelerate the formation of the Vilsmeier-Haack intermediate.

  • Reflux: Heat the mixture to reflux (approx. 45°C) for 3 hours under an inert atmosphere ( N2​ or Argon)[1].

    • Self-Validation Step: To confirm completion, quench a 10 µL aliquot in 1 mL of methanol. Analyze via TLC (Hexane:EtOAc 7:3); the presence of the methyl ester spot (higher Rf than the free acid) confirms full conversion.

  • Concentration: Remove excess thionyl chloride and DCM under reduced pressure. Co-evaporate with anhydrous toluene (2 × 10 mL) to remove residual SOCl2​ .

  • Amidation: Dissolve the resulting crude 4-ethoxycinnamoyl chloride in anhydrous DCM (15 mL) and cool to 0°C.

  • Coupling: Dropwise, add a solution of the desired amine (11 mmol) and triethylamine ( Et3​N , 15 mmol) in DCM (10 mL).

  • Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO3​ (20 mL), and brine (20 mL). Dry over anhydrous Na2​SO4​ , concentrate, and recrystallize from ethanol.

Protocol B: Direct Amidation using EDCI/DMAP

Causality Note: EDCI is chosen over DCC because its urea byproduct is water-soluble, allowing for facile removal during aqueous workup. DMAP acts as an acyl transfer catalyst, significantly accelerating the coupling of sterically hindered amines[6][7].

  • Preparation: In an oven-dried flask, dissolve 4-ethoxycinnamic acid (1.0 eq, ~2.16 mmol) and the target amine (1.1 eq) in anhydrous DCM (20 mL)[7]. If the amine is poorly soluble in DCM, a DCM/DMF (4:1) mixture may be used.

  • Activation: Add EDCI hydrochloride (1.2 eq, ~2.35 mmol) and DMAP (0.2 eq, ~0.36 mmol) to the stirring solution[7].

  • Reaction: Stir the mixture at room temperature for 24 hours under an inert atmosphere[7].

    • Self-Validation Step: Monitor the disappearance of the 4-ECA spot via TLC (visualized under UV 254 nm).

  • Workup: Dilute the reaction with additional DCM (30 mL). Wash the organic phase with distilled water (3 × 20 mL) to remove the EDCI-urea byproduct and DMF. Wash with brine (20 mL), dry over MgSO4​ , and concentrate under vacuum.

  • Purification: Purify the crude product via flash column chromatography using a gradient of Hexane/Ethyl Acetate.

Protocol C: Biological Evaluation (Tyrosinase Inhibition & Antioxidant Assay)

1. Mushroom Tyrosinase Inhibition Assay:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8).

  • Reaction Mixture: In a 96-well plate, combine 120 µL of buffer, 20 µL of the synthesized amide (dissolved in DMSO, final DMSO concentration <1%), and 20 µL of mushroom tyrosinase (1000 U/mL)[5].

  • Incubation: Incubate at 30°C for 10 minutes.

  • Substrate Addition: Add 40 µL of 2.5 mM L-DOPA to initiate the reaction[3][5].

  • Measurement: Measure the absorbance at 475 nm (dopachrome formation) continuously for 10 minutes using a microplate reader. Calculate the IC50​ relative to a positive control (e.g., Kojic acid)[2][5].

2. DPPH Radical Scavenging Assay:

  • Procedure: Mix 100 µL of the amide solution (various concentrations in methanol) with 100 µL of a 0.2 mM DPPH methanolic solution[1].

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity[1].

Quantitative Data & Method Comparison

The following table summarizes the comparative metrics between the two synthetic methodologies and provides benchmark biological data expected for 4-ethoxycinnamic acid amides based on literature precedents[1][2][3][5].

Parameter / MetricMethod A (Acid Chloride)Method B (EDCI/DMAP)
Typical Yield 75% – 90%60% – 85%
Reaction Time ~7 hours24 hours
Best Suited For Simple, robust primary/secondary aminesAcid-sensitive, complex, or hindered amines
Byproduct Removal Aqueous wash (removes Et3​N⋅HCl )Aqueous wash (removes EDCI-urea) + Column
Tyrosinase IC50​ (Benchmark) ~ 10 - 50 µM (Amide dependent)~ 10 - 50 µM (Amide dependent)
DPPH Scavenging ( EC50​ ) Moderate to High (Amide dependent)Moderate to High (Amide dependent)

Note: The biological efficacy of the final amide is heavily dictated by the amine substituent. Coupling with antioxidant moieties (e.g., 4-aminoantipyrine or flavonoid derivatives) yields synergistic multi-target compounds[1][4].

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-ethoxycinnamic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Overview of Primary Synthetic Routes

The synthesis of 4-ethoxycinnamic acid is most commonly achieved via condensation reactions that form the characteristic α,β-unsaturated carboxylic acid structure. The choice of method often depends on available starting materials, scale, and desired purity.

  • Verley-Doebner Modification of the Knoevenagel Condensation: This is arguably the most efficient and widely used lab-scale method. It involves the condensation of 4-ethoxybenzaldehyde with malonic acid, using pyridine as both a solvent and base, and a co-catalyst such as β-alanine.[1][2] This method is particularly effective for aromatic aldehydes bearing electron-donating groups, like the 4-ethoxy substituent.[2][3]

  • Perkin Reaction: A classic method for synthesizing cinnamic acids, the Perkin reaction utilizes the condensation of an aromatic aldehyde (4-ethoxybenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[4][5] While effective, it often requires higher temperatures than the Knoevenagel condensation.[6]

  • Hydrolysis of 4-Ethoxycinnamate Esters: If the corresponding ester (e.g., ethyl 4-ethoxycinnamate) is readily available, it can be hydrolyzed under alkaline conditions (e.g., using NaOH or KOH) to yield the carboxylic acid.[7][8] This is a straightforward and often high-yielding final step.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of 4-ethoxycinnamic acid, presented in a question-and-answer format.

Issue 1: Low or No Product Yield in Knoevenagel-Doebner Reaction

Question: My Knoevenagel-Doebner reaction, using 4-ethoxybenzaldehyde and malonic acid, is resulting in a very low yield or failing completely. What are the likely causes and how can I fix them?

Answer: A low yield in this condensation reaction typically points to issues with reagents, reaction conditions, or the catalyst system. Let's break down the potential culprits.

  • Catalyst Concentration and Quality: The combination of pyridine and a co-catalyst like β-alanine is crucial. Pyridine acts as the base to deprotonate malonic acid, while β-alanine facilitates the decarboxylation step.[9][10]

    • Insight: Research has shown that the concentration of β-alanine has a significant impact on the conversion of the starting aldehyde. One study demonstrated that using 8% β-alanine (by mole percent relative to the aldehyde) could achieve 100% conversion of 4-ethoxybenzaldehyde.[2][3] Ensure your β-alanine is correctly measured and added.

    • Solution: Verify the molar percentage of your β-alanine catalyst. If yields are low, consider increasing it to the optimal 8% range. Also, ensure the pyridine used is of sufficient purity and dry, as water can interfere with the reaction intermediates.

  • Reaction Temperature and Time: This condensation requires sufficient thermal energy to proceed through the intermediate stages and subsequent decarboxylation.

    • Insight: The reaction is typically performed at reflux in pyridine.[1][11] Insufficient heating will lead to an incomplete reaction. The standard procedure often calls for a reflux period of at least 90 minutes.[1][11]

    • Solution: Ensure your reaction mixture is maintaining a steady reflux. Use a heating mantle with a temperature controller and ensure your condenser is functioning efficiently to prevent solvent loss. Extend the reflux time to 2-3 hours if you suspect the reaction is sluggish.

  • Purity of Starting Materials: The purity of 4-ethoxybenzaldehyde is paramount.

    • Insight: Aldehydes are susceptible to oxidation to the corresponding carboxylic acid (4-ethoxybenzoic acid) upon prolonged exposure to air. The presence of this impurity will not participate in the desired reaction and will lower the theoretical yield.

    • Solution: Use freshly opened or purified 4-ethoxybenzaldehyde. If the aldehyde has been stored for a long time, consider purifying it by distillation before use.

  • Inefficient Workup and Product Precipitation: The product is isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing it to precipitate.

    • Insight: After cooling the reaction mixture, concentrated HCl is added slowly, typically in an ice bath to control the exothermic neutralization.[1] If insufficient acid is added, the product will remain dissolved as its pyridinium salt. If the mixture is not cooled properly, the product's solubility may be too high for efficient precipitation.

    • Solution: Monitor the pH during acidification to ensure it is strongly acidic (pH 1-2). Perform the acidification in an ice bath and allow sufficient time for the product to fully precipitate before collecting it by vacuum filtration. Wash the collected solid with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.[1]

Issue 2: Product is Impure (Off-Color, Low Melting Point)

Question: My final 4-ethoxycinnamic acid product is yellow or brown and has a broad, low melting point. How can I improve its purity?

Answer: An impure final product is a common issue stemming from side reactions or incomplete removal of reagents and byproducts. The key to obtaining a pure, white crystalline solid lies in a meticulous workup and final purification step.

  • Cause - Contamination from Pyridine: Pyridine can form dark-colored byproducts under reflux conditions, which can contaminate the final product.

    • Solution: During the workup, after precipitation with HCl, ensure the product is thoroughly washed with cold water.[1] This helps remove the water-soluble pyridinium hydrochloride salt. For persistent color, a recrystallization step is essential.

  • Cause - Presence of Starting Materials: A low or broad melting point often indicates the presence of unreacted 4-ethoxybenzaldehyde or malonic acid in the final product.

    • Solution: This points back to incomplete reaction (see Issue 1). However, if the reaction has gone to completion, these impurities can be removed by recrystallization.

  • The Solution - Purification by Recrystallization: Recrystallization is the most effective method for purifying the crude product.

    • Insight: 4-ethoxycinnamic acid is sparingly soluble in cold alcohol but readily soluble in hot alcohol. Absolute ethanol is a commonly used and effective solvent for this purpose.[1][11]

    • Action: Follow the detailed protocol for recrystallization provided below. The process involves dissolving the crude solid in a minimum amount of hot ethanol, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to form pure crystals.

Troubleshooting Summary Table
Problem Potential Cause Recommended Solution
Low/No Yield Insufficient or poor-quality catalystUse 8 mol% β-alanine; ensure pyridine is dry and pure.[2][3]
Inadequate reaction temperature/timeEnsure a steady reflux is maintained for at least 90-120 minutes.[1]
Oxidized starting aldehydeUse fresh or distilled 4-ethoxybenzaldehyde.
Incomplete precipitation during workupCool the mixture in an ice bath and acidify with HCl to pH 1-2.[1]
Impure Product Pyridine-derived color impuritiesWash the crude product thoroughly with cold water; perform recrystallization.
Unreacted starting materialsEnsure the reaction goes to completion; purify via recrystallization from ethanol.[1][11]

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method for synthesizing 4-ethoxycinnamic acid on a lab scale? The Verley-Doebner modification of the Knoevenagel condensation is highly recommended.[1][2] It is a robust reaction that generally gives high yields, especially with electron-rich aldehydes like 4-ethoxybenzaldehyde, and operates under relatively mild conditions (refluxing pyridine) compared to the higher temperatures often required for the Perkin reaction.[3][6]

  • Q2: How can I confirm the identity and purity of my synthesized product? A combination of techniques should be used:

    • Melting Point: Pure trans-4-ethoxycinnamic acid should have a sharp melting point. Compare your experimental value to the literature value.

    • NMR Spectroscopy: ¹H NMR is definitive. You should expect to see characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the vinylic protons of the cinnamate backbone. The large coupling constant (J ≈ 16 Hz) between the vinylic protons confirms the trans stereochemistry.[1]

    • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the carboxylic acid around 1680 cm⁻¹ and a broad O-H stretch from approximately 2500-3000 cm⁻¹.[12]

  • Q3: The Knoevenagel-Doebner reaction is stereoselective for the trans isomer. Why? The formation of the trans (or E) isomer is thermodynamically favored. The mechanism involves the elimination of water from an intermediate aldol-type adduct. The transition state leading to the trans product, where the bulky aromatic ring and the carboxyl group are on opposite sides of the developing double bond, is lower in energy due to reduced steric hindrance compared to the transition state for the cis isomer. This makes the trans product the major, and often exclusive, isomer formed.[10]

  • Q4: What are the key safety precautions when working with the reagents for this synthesis?

    • Pyridine: Pyridine is flammable, toxic, and has a strong, unpleasant odor. Always handle it in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses.

    • Concentrated HCl: This is highly corrosive. Handle with care in a fume hood and wear acid-resistant gloves and safety glasses. Always add acid to the reaction mixture slowly, especially during the exothermic neutralization step.

    • Malonic Acid: It is an irritant. Avoid inhalation of dust and skin contact.

Experimental Protocols & Visualizations

Protocol 1: Synthesis via Verley-Doebner Condensation

This protocol is adapted from established literature procedures.[1][11]

  • Reagent Setup: In a 50 mL round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, combine 4-ethoxybenzaldehyde (e.g., 1.50 g, 10 mmol), malonic acid (e.g., 2.08 g, 20 mmol), and β-alanine (e.g., 0.071 g, 0.8 mmol, 8 mol%).

  • Solvent Addition: Add pyridine (e.g., 10 mL) to the flask.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain a steady reflux with stirring for 90-120 minutes. The solution will typically darken.

  • Cooling & Precipitation: After the reflux period, cool the reaction mixture to room temperature, then place the flask in an ice-water bath.

  • Acidification: Slowly and carefully add concentrated HCl (e.g., ~15 mL) to the cold mixture with stirring until the pH is strongly acidic (pH 1-2, check with pH paper). A thick, light-colored precipitate of the crude product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two portions of cold deionized water (e.g., 2 x 20 mL) to remove pyridine hydrochloride and other impurities.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass to dry completely. For best results, dry in a vacuum oven at a low temperature (~50 °C).

Workflow for Knoevenagel-Doebner Synthesis

G cluster_reaction Reaction Setup cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 4-Ethoxybenzaldehyde Malonic Acid β-Alanine B Add Pyridine (Solvent/Base) A->B C Heat to Reflux (90-120 min) B->C D Cool to Room Temp, then Ice Bath C->D E Acidify with conc. HCl (to pH 1-2) D->E F Collect Precipitate (Vacuum Filtration) E->F G Wash with Cold Water F->G H Dry Crude Product G->H I Recrystallize from Hot Ethanol H->I J Collect Pure Crystals I->J

Caption: Workflow for the synthesis and purification of 4-ethoxycinnamic acid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude, dried 4-ethoxycinnamic acid into an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently on a hot plate with swirling.

  • Saturate: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If there are any insoluble impurities (e.g., dust, polymeric material), perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Pure crystals should form. For maximum yield, you can then place the flask in an ice bath for 15-20 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Drying: Dry the pure crystals completely before determining the final yield and melting point.

Mechanism of the Verley-Doebner Reaction

G reagents 4-Ethoxybenzaldehyde + Malonic Acid Pyridine (Base) β-Alanine (Co-cat.) enolate Enolate Formation (Deprotonation of Malonic Acid) reagents->enolate Step 1 aldol_add Nucleophilic Attack (Aldol Addition) enolate->aldol_add Step 2 intermediate β-Hydroxy Intermediate aldol_add->intermediate dehydration Dehydration intermediate->dehydration Step 3 unsaturated α,β-Unsaturated Dicarboxylic Acid dehydration->unsaturated decarboxylation Decarboxylation (Heat, β-Alanine assisted) unsaturated->decarboxylation Step 4 product trans-4-Ethoxycinnamic Acid decarboxylation->product

Caption: Key steps in the Verley-Doebner reaction mechanism.

References

  • SpectraBase. (n.d.). 4-Ethoxy-3-methoxycinnamic acid. Retrieved from [Link]

  • AIP Publishing. (2022). Insight Study of Trans-Ethyl 4-Methoxycinnamate Isolation and Hydrolysis. Retrieved from [Link]

  • Hoai, N. T., et al. (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. Abstract retrieved from [Link]

  • Stabile, R. G., & Dicks, A. P. (n.d.). Two-step Synthesis of Ethyl 4-Methoxycinnamate. University of Toronto. Retrieved from [Link]

  • Hoai, N. T., et al. (2018). Effect of β-Alanine on The Preparation of 4-Ethoxy-Cinnamic Acid. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 4-Ethoxycinnamic acid. NIST WebBook. Retrieved from [Link]

  • SATHEE. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Varma, R. S., & Kumar, D. (1999). NOTE Perkin Reactions under Microwave Irradiation. Indian Journal of Chemical Technology. Retrieved from [Link]

  • Microbiology Society. (1991). The purification and characterization of 4-hydroxy-3-methoxycinnamic (ferulic) acid esterase from Streptomyces olivochromogenes. Retrieved from [Link]

  • BMRB. (n.d.). bmse010212 4-Methoxycinnamic Acid. Retrieved from [Link]

  • Rasayan Journal. (2018). COMPARISON OF ESTERIFICATION AND TRANSESTERIFICATION METHOD IN SYNTHESIS OF OCTYL P-METHOXYCINNAMATE (OPMC) FROM KAEMPFERIA GALA. Retrieved from [Link]

  • Dicks, A. P., & Stabile, R. G. (n.d.). Two-Step Semi-Microscale Preparation Of A Cinnamate Ester Sunscreen Analog. University of Toronto. Retrieved from [Link]

  • PubMed. (2001). Solid phase synthesis of 4-hydroxycinnamic acid and its derivatives for potential use in combinatorial chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • Scribd. (n.d.). Knoevenagel Condensation. Retrieved from [Link]

  • AIP Publishing. (2021). A post-HF approach to the sunscreen octyl methoxycinnamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • SlideShare. (n.d.). Introduction to Perkin reaction its mechanism and examples. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Antiplatelet Activity of 4-Hidroxy-3-Methoxycinnamic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Molecules. (2012). A Novel Approach in Cinnamic Acid Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US6680404B1 - Method of producing alkoxycinnamic acid ester.
  • ResearchGate. (2021). Aqueous Photolysis of the Organic Ultraviolet Filter Chemical Octyl Methoxycinnamate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. Retrieved from [Link]

  • Google Patents. (n.d.). JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.
  • PubChem. (n.d.). 4-Methoxycinnamic Acid. Retrieved from [Link]

  • ResearchGate. (2017). The photoisomerization of the sunscreen ethylhexyl-methoxycinnamate and its influence on the sun protection factor. Retrieved from [Link]

  • PubMed. (2019). Analysis of photokinetics of 2'-ethylhexyl-4-methoxycinnamate in sunscreens. Retrieved from [Link]

  • R Discovery. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Methoxycinnamic acid – An unusual phenylpropanoid involved in phenylphenalenone biosynthesis in Anigozanthos preissii. Retrieved from [Link]

  • ResearchGate. (2021). The Heck reaction of aryl bromides: a green protocol for synthesis of 2-ethylhexyl-4-methoxy cinnamate. Retrieved from [Link]

  • Google Patents. (n.d.). US6680404B1 - Method of producing alkoxycinnamic acid ester.

Sources

recrystallization solvents for purifying 4-ethoxycinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Ethoxycinnamic Acid

Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This portal provides an in-depth, mechanistically grounded guide to the purification of 4-ethoxycinnamic acid (4-ECA) via recrystallization.

Part 1: Knowledge Base & Mechanistic Grounding

Why is Solvent Selection Critical for 4-Ethoxycinnamic Acid? 4-Ethoxycinnamic acid is a key intermediate in the synthesis of pharmaceuticals and UV-absorbing cosmetic agents[1]. The presence of the para-ethoxy group significantly increases the lipophilicity of the molecule compared to unsubstituted cinnamic acid. Consequently, 4-ECA is completely insoluble in water but exhibits a highly temperature-dependent solubility profile in short-chain alcohols[2].

Absolute ethanol is the premier choice for this recrystallization. It acts as a "green" solvent that perfectly exploits the thermodynamic principles of supersaturation[3]. At its boiling point (78.3 °C), ethanol disrupts the intermolecular hydrogen bonds of the carboxylic acid dimers, allowing complete dissolution. As the temperature drops, the kinetic energy of the solvent decreases, forcing the 4-ECA molecules to re-associate into a highly ordered, pure crystalline lattice while structurally dissimilar impurities remain solvated in the mother liquor.

Quantitative Data: Solvent Suitability Matrix To aid in experimental design, the following table summarizes the physicochemical properties of potential recrystallization solvents for 4-ECA:

Solvent SystemBoiling Point (°C)4-ECA Solubility (Hot)4-ECA Solubility (Cold)Dielectric Constant (ε)Suitability / Mechanistic Note
Absolute Ethanol 78.3HighLow24.5Primary Choice. Excellent temperature-solubility gradient; high recovery yield[3].
Aqueous EtOH (4:1) ~80.0HighVery Low~35.0Alternative. Ideal for highly impure batches; water acts as an anti-solvent to force precipitation.
Toluene 110.6ModerateLow2.4Alternative. Good for removing highly non-polar organic impurities, but harder to dry.
Water 100.0Very LowInsoluble80.1Unsuitable. The ethoxy group renders 4-ECA highly hydrophobic[2].

Part 2: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . Each step contains a physical checkpoint to ensure the thermodynamic and kinetic conditions are optimal before proceeding.

ProtocolWorkflow Step1 1. Crude 4-ECA Step2 2. Dissolve in Boiling EtOH Step1->Step2 Add Solvent Step3 3. Hot Gravity Filtration Step2->Step3 Remove Insoluble Step4 4. Slow Cooling (25°C -> 4°C) Step3->Step4 Supersaturation Step5 5. Vacuum Filtration & Wash Step4->Step5 Crystallization Step6 6. Vacuum Drying Step5->Step6 Isolate Step7 7. Pure 4-ECA Crystals Step6->Step7 Validate MP

Workflow for the purification of 4-ethoxycinnamic acid via solvent recrystallization.

Step-by-Step Methodology:

  • Dissolution: Place the crude 4-ECA in an Erlenmeyer flask. Add absolute ethanol dropwise while heating the flask on a hot plate (set to ~85 °C) until the solvent boils.

    • Causality: Adding solvent dropwise at the boiling point ensures you use the absolute minimum volume required, maximizing the saturation gradient for higher yields.

    • Validation Checkpoint: The solution must become completely transparent. If a cloudy suspension persists, insoluble mechanical impurities or inorganic salts are present.

  • Hot Filtration: Rapidly pass the boiling solution through a fluted filter paper in a pre-warmed stemless funnel into a clean, heated receiving flask.

    • Causality: A pre-warmed, stemless funnel prevents the solvent from cooling prematurely, which would cause the 4-ECA to crystallize inside the funnel and clog the filter.

  • Controlled Crystallization: Remove the receiving flask from the heat. Allow it to cool undisturbed to room temperature (25 °C) over 45 minutes, then transfer to an ice bath (4 °C) for 30 minutes.

    • Causality: Slow cooling allows the 4-ECA molecules time to selectively pack into a pure crystal lattice. Rapid cooling traps impurities within the rapidly forming crystal matrix.

    • Validation Checkpoint: Distinct, needle-like crystals should form. If a biphasic liquid forms, the product has "oiled out" (see Troubleshooting section).

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold absolute ethanol.

    • Causality: The ice-cold wash removes the residual impurity-laden mother liquor without providing enough thermal energy to re-dissolve your purified product.

  • Drying & Verification: Dry the crystals in a vacuum oven at 50 °C for 4 hours.

    • Validation Checkpoint: Weigh the product iteratively until a constant mass is achieved, confirming complete solvent removal. Measure the melting point; pure trans-4-ethoxycinnamic acid will exhibit a sharp melting point at 195–199 °C[4]. A depressed or broad melting range (<190 °C) indicates trapped solvent or remaining impurities.

Part 3: Troubleshooting Guide

Q: My 4-ethoxycinnamic acid is "oiling out" (forming a separate liquid layer) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture drops below the temperature at which the solute saturates the solvent. Because impurities depress the melting point, highly impure 4-ECA may separate as a liquid oil rather than a solid crystal.

TroubleshootingLogic Issue Issue: Oiling Out Check1 Is cooling too rapid? Issue->Check1 Check2 Is solvent volume too low? Issue->Check2 Fix1 Reheat & cool slowly Check1->Fix1 Yes Fix2 Add 5-10% more EtOH Check2->Fix2 Yes Verify Crystals Formed Fix1->Verify Fix2->Verify

Logical troubleshooting pathway to resolve oiling out during recrystallization.

Resolution: Reheat the mixture until the oil completely dissolves back into the solvent. Add 5–10% more absolute ethanol to lower the saturation temperature. Allow the solution to cool much more slowly. If oiling persists, introduce a "seed crystal" of pure 4-ECA when the solution is slightly above room temperature to provide a nucleation site, forcing the molecules into a solid lattice.

Q: My recovery yield is extremely low (<30%). What went wrong? A: You likely used too much solvent during the initial dissolution phase, meaning the solution never reached supersaturation upon cooling. Resolution: Transfer the mother liquor to a rotary evaporator and remove 50-70% of the ethanol under reduced pressure. Re-cool the concentrated solution to induce a second crop of crystallization.

Q: The final crystals are slightly yellow instead of pure white. A: Yellowing indicates the presence of conjugated organic impurities or oxidation byproducts that co-precipitated. Resolution: Re-dissolve the crystals in hot ethanol and add a small amount of activated charcoal (Norit). The highly porous charcoal will adsorb the large, conjugated colored impurities. Perform a hot filtration through a Celite pad to remove the charcoal, then proceed with normal crystallization.

Part 4: Frequently Asked Questions (FAQ)

Can I use water to recrystallize 4-ethoxycinnamic acid? No. While unsubstituted cinnamic acid can sometimes be recrystallized from large volumes of boiling water, the addition of the ethoxy (-OCH₂CH₃) group dramatically increases the hydrophobicity of 4-ECA. It is practically insoluble in water at any temperature[2].

Does heating cause trans to cis (E/Z) isomerization? Thermal isomerization of trans-4-ethoxycinnamic acid to the cis isomer is negligible at the boiling point of ethanol (78.3 °C). Isomerization typically requires UV irradiation (photoisomerization) or much higher temperatures in the presence of a catalyst. You can safely boil the ethanol solution without degrading the trans geometry.

References

  • Royal Society of Chemistry. "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom." RSC Education. URL:[Link]

  • Scientific Research Publishing. "Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium." ResearchGate. URL:[Link]

Sources

Technical Support Center: Troubleshooting Knoevenagel Condensation Low Yields

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals systematically diagnose and resolve low-yield issues in the Knoevenagel condensation.

The Knoevenagel condensation is a fundamental C–C bond-forming reaction involving the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product[1]. While traditionally robust, the reaction is highly sensitive to substrate electronics, steric hindrance, and thermodynamic equilibrium limits. This guide synthesizes mechanistic causality with field-proven protocols to ensure your syntheses are successful and reproducible.

Diagnostic Workflow

Before adjusting your reaction conditions, use the decision tree below to identify the mechanistic bottleneck causing your low yields.

G Start Low Yield in Knoevenagel Condensation CheckSM Is the starting carbonyl compound fully consumed? Start->CheckSM YesConsumed Yes CheckSM->YesConsumed NoConsumed No CheckSM->NoConsumed SideReactions Side Reactions Dominating (Michael Addition, Self-Condensation) YesConsumed->SideReactions LowReactivity Low Electrophilicity (Steric Hindrance, Electron-Rich Aryl) NoConsumed->LowReactivity Equilibrium Thermodynamic Stalling (Incomplete Water Removal) NoConsumed->Equilibrium Action1 Buffer the system (Piperidine/AcOH) & Control stoichiometry SideReactions->Action1 Action2 Activate carbonyl with Lewis Acid (TiCl4/Pyridine Lehnert Modification) LowReactivity->Action2 Action3 Drive equilibrium forward (Dean-Stark Trap or Molecular Sieves) Equilibrium->Action3

Caption: Diagnostic decision tree for troubleshooting Knoevenagel condensation low yields.

In-Depth Troubleshooting Q&A

Q1: My starting aldehyde is fully consumed, but the yield of the desired α,β-unsaturated product is extremely low. What is happening? A: If the starting material is consumed but the target yield is poor, your reaction is suffering from competing side reactions. The two most common pathways are:

  • Michael Addition: The newly formed α,β-unsaturated product is highly electrophilic. If the reaction is run for too long, at high temperatures, or with an excess of the active methylene compound, a second equivalent of the nucleophile will undergo a Michael addition to your product[2].

  • Self-Condensation: Strongly basic conditions can cause the starting aldehyde (if it possesses α-protons) to undergo self-aldol condensation[2]. Causality & Solution: Strong, unbuffered bases increase the concentration of the highly reactive enolate, driving over-addition. Switch to a milder, dual-catalyst system such as Piperidine/Glacial Acetic Acid. This buffers the pH, ensuring steady enolization without over-activating the system, and forms a reactive iminium intermediate that favors the primary condensation[3].

Q2: I am using an electron-rich aromatic aldehyde (or a ketone), and the reaction stalls with mostly unreacted starting material. How can I force the condensation? A: Ketones and electron-rich aldehydes (e.g., methoxy-substituted benzaldehydes) are poor electrophiles. Standard weak bases (like piperidine or ammonium acetate) are insufficient to drive the nucleophilic attack against these deactivated centers. Causality & Solution: You must artificially increase the electrophilicity of the carbonyl carbon. The Lehnert Modification is the gold standard for this issue[4]. By using Titanium(IV) chloride (TiCl4) in the presence of a base (typically pyridine), the Lewis acidic Ti(IV) strongly coordinates to the carbonyl oxygen, drastically polarizing the C=O bond and lowering the activation energy for nucleophilic attack[5].

Q3: The reaction stalls at ~50% conversion despite using highly reactive substrates. Adding more piperidine doesn't help. A: The Knoevenagel condensation is an equilibrium-driven process. The final mechanistic step is a dehydration reaction that eliminates a molecule of water to form the conjugated enone[1]. If water accumulates in the reaction mixture, the reverse reaction (hydration and retro-aldol) competes, stalling conversion. Causality & Solution: The reaction is thermodynamically limited, not kinetically limited; therefore, adding more catalyst will not help. You must shift the equilibrium (Le Chatelier's Principle) by physically removing water. Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene), or add activated 4Å molecular sieves to the flask[6].

Q4: Are there greener alternatives that avoid toxic solvents like toluene or THF? A: Yes. Recent advancements in green chemistry have proven that many Knoevenagel condensations can be run in aqueous media or under solvent-free conditions. Ionic liquids like [Bmim][OAc] can act as both solvent and catalyst, yielding >85% conversion at room temperature[7]. Furthermore, certain highly reactive aldehydes can undergo catalyst-free, water-mediated condensations, driven by the hydrophobic effect aggregating the organic reactants[8].

Quantitative Catalyst & Solvent Optimization

Use the table below to select the optimal reaction conditions based on your specific substrate profile.

Reaction ConditionCatalyst SystemSolventSubstrate ProfilePrimary LimitationExpected Yield
Standard Base Piperidine (10 mol%)EthanolUnhindered, reactive aldehydesFails with ketones; high Michael addition risk70–95%
Buffered System Piperidine + AcOHToluene (Dean-Stark)Enolizable aldehydesRequires high temperatures (reflux)80–98%
Lehnert Mod. TiCl4 / PyridineTHF or DCMKetones, Hindered arylsMoisture sensitive; harsh workup60–85%
Green / Aqueous [Bmim][OAc] or NoneWater / Solvent-freeHighly reactive aldehydesSubstrate solubility issues84–99%

Validated Experimental Protocols

Protocol A: Buffered Knoevenagel Condensation (Standard Optimization)

Objective: Suppress side reactions (Michael addition/self-condensation) while driving the thermodynamic equilibrium forward. Causality: Piperidine alone creates a basic environment that favors over-reaction. Glacial acetic acid buffers the system and facilitates the formation of a highly reactive iminium ion intermediate with the aldehyde, accelerating the desired pathway[3].

  • Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and active methylene compound (1.0 eq) in anhydrous toluene (to achieve a 0.5 M concentration).

  • Catalyst Addition: Add piperidine (0.1 eq) and glacial acetic acid (0.1 eq) sequentially.

  • Dehydration Assembly: Attach a Dean-Stark trap filled with toluene, fitted with a reflux condenser. Causality: The Dean-Stark trap physically removes water from the system via azeotropic distillation, preventing the reverse retro-aldol reaction[6].

  • Reaction: Heat the mixture to a vigorous reflux (approx. 110 °C).

  • Validation Checkpoint: Monitor the Dean-Stark trap. The appearance and separation of a distinct water layer at the bottom of the trap physically validates that the condensation and subsequent dehydration steps are actively occurring.

  • Workup: Once starting material is consumed (monitor via TLC), cool to room temperature, wash the organic layer with 1M HCl, extract with ethyl acetate, dry over MgSO4, and concentrate in vacuo.

Protocol B: The Lehnert Modification (For Ketones and Hindered Aldehydes)

Objective: Overcome the low electrophilicity of sterically hindered or electron-rich carbonyls. Causality: TiCl4 acts as a powerful Lewis acid, strongly coordinating to the carbonyl oxygen. This drastically polarizes the C=O bond, making it highly susceptible to nucleophilic attack[5]. Pyridine acts as a non-nucleophilic base to generate the enolate and neutralize the HCl byproduct[4].

  • Preparation: Flame-dry a multineck flask and purge with Argon. Dissolve the carbonyl compound (1.0 eq) and active methylene (1.1 eq) in anhydrous THF (0.2 M).

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C.

  • Lewis Acid Addition: Dropwise addition of TiCl4 (2.0 eq) via syringe. Caution: TiCl4 reacts violently with moisture to release HCl gas. The low temperature controls the highly exothermic coordination complex formation.

  • Base Addition: Slowly add anhydrous Pyridine (4.0 eq) dropwise.

  • Validation Checkpoint: A distinct color change and the immediate formation of a thick precipitate (pyridinium chloride salts) should be observed. This visual cue validates that the enolization and subsequent condensation are proceeding successfully[9].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3, filter through a pad of Celite to remove insoluble titanium dioxide salts, and extract the filtrate with dichloromethane.

References[2] Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde. BenchChem. https://www.benchchem.com/product/b137617[3] Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.https://www.organic-chemistry.org/namedreactions/knoevenagel-condensation.shtm[1] Knoevenagel condensation. Wikipedia. https://en.wikipedia.org/wiki/Knoevenagel_condensation[6] Knoevenagel Condensation Reaction. Sigma-Aldrich.https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/knoevenagel-condensation[4] Verbesserte Variante der Knoevenagel-Kondensation Mit TiCl4/THF/Pyridine. SCIRP / Tetrahedron Letters.https://doi.org/10.1016/S0040-4039(00)89377-6[7] Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction. Asian Journal of Green Chemistry.https://www.ajgreenchem.com/[9] Knoevenagel kondensationen mit TiCl4/base-IV. Semantic Scholar.https://api.semanticscholar.org/CorpusID:100662319[8] Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Royal Society of Chemistry.https://doi.org/10.1039/D4OB01420K[5] New synthetic methods using the TiCl4-NR3 reagent system. Arkivoc.https://www.arkat-usa.org/

Sources

Technical Support Center: 4-Ethoxycinnamic Acid Storage & Polymerization Prevention

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethoxycinnamic Acid handling and storage. As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. Here, we analyze the fundamental chemical causality behind the degradation of α,β -unsaturated carboxylic acids and provide field-proven, self-validating protocols to ensure the integrity of your drug development and materials science workflows.

Part 1: Mechanistic FAQs (Understanding the "Why")

Q1: Why does 4-ethoxycinnamic acid degrade or solidify even when stored as a dry powder? A1: 4-Ethoxycinnamic acid contains a highly reactive conjugated vinyl group. In the solid state, its primary degradation pathway is not radical polymerization, but rather a [2+2] photocycloaddition driven by UV/Vis light[1][2]. This reaction is under strict topochemical control—meaning the crystal lattice aligns the double bonds of adjacent monomers perfectly for reaction[1]. When exposed to ambient light, the monomers dimerize into centrosymmetric truxillic or mirror-symmetric truxinic acid derivatives[3][4].

Q2: I observed an increase in viscosity in my 4-ethoxycinnamic acid stock solutions. Is this the same dimerization process? A2: No. While solid-state degradation is typically photodimerization, solution-phase degradation is often radical polymerization [5]. In solution, dissolved oxygen can form peroxides over time. Upon exposure to ambient heat or trace metal impurities, these peroxides cleave into free radicals, initiating a chain polymerization at the vinyl group[5]. This results in long-chain polymeric aggregates rather than discrete dimers, drastically increasing solution viscosity[5].

Q3: Do I need to add an inhibitor to solid 4-ethoxycinnamic acid? A3: No. Radical inhibitors like BHT or MEHQ require molecular mobility to intercept propagating radicals, making them ineffective in crystalline solids. For solid 4-ethoxycinnamic acid, the absolute priority is blocking UV light (using amber vials) and minimizing thermal energy by storing at -20 °C[6]. Inhibitors are strictly reserved for solution-phase storage[5].

Part 2: Visualizing Degradation & Troubleshooting

To effectively troubleshoot your batches, you must first understand the divergent pathways of degradation and the analytical logic used to diagnose them.

Pathway Monomer 4-Ethoxycinnamic Acid (Monomer) UV UV/Vis Light Exposure Monomer->UV Thermal Heat / Oxygen Exposure Monomer->Thermal PhotoReaction [2+2] Photocycloaddition (Topochemical Control) UV->PhotoReaction RadicalReaction Radical Polymerization (Vinyl Group Activation) Thermal->RadicalReaction Dimer Truxillic / Truxinic Acid Dimers PhotoReaction->Dimer Polymer Insoluble Polymeric Aggregates RadicalReaction->Polymer

Fig 1. Degradation pathways of 4-ethoxycinnamic acid via light and heat/oxygen exposure.

Troubleshooting Observe Issue: Insoluble Precipitates or Increased Viscosity Analyze Run UV-Vis Spectroscopy (Check ~267-300 nm peak) Observe->Analyze Decision Is the monomer peak depleted? Analyze->Decision Dimerization Dimerization Confirmed (Loss of double bond) Decision->Dimerization Sharp decrease Polymerization Polymerization Confirmed (Broad scattering baseline) Decision->Polymerization Broad baseline Action1 Filter, Recrystallize & Store in Amber Vials Dimerization->Action1 Action2 Add BHT (100 ppm) & Store under Argon at -20°C Polymerization->Action2

Fig 2. Diagnostic workflow for identifying and resolving 4-ethoxycinnamic acid degradation.

Part 3: Self-Validating Experimental Protocols

If your batch has been compromised, or if you are preparing a critical stock solution, follow these self-validating Standard Operating Procedures (SOPs).

Protocol A: Monomer Recovery via Differential Solubility

Purpose: To separate pure 4-ethoxycinnamic acid monomer from unwanted dimers or long-chain polymers[5]. Causality: The addition of the ethoxy group makes the monomer highly soluble in semi-polar organic solvents (e.g., diethyl ether, ethyl acetate). Conversely, high-molecular-weight polymers and highly crystalline truxillic acid dimers exhibit drastically reduced solubility in cold non-polar/semi-polar mixtures.

  • Suspension: Suspend 1.0 g of the degraded crude mixture in 15 mL of cold diethyl ether (or a hexane/ethyl acetate mixture optimized for your specific derivative)[5].

  • Agitation: Sonicate the mixture for 5 minutes at room temperature to ensure all monomeric product dissolves[5].

  • Filtration: Pass the mixture through a Büchner funnel using quantitative filter paper. The insoluble retentate contains the polymers/dimers[5].

  • Concentration: Evaporate the filtrate under reduced pressure (rotary evaporator). Crucial: Wrap the receiving flask in aluminum foil to prevent light-induced dimerization during concentration[5].

  • System Validation (QC): Dissolve a 1 mg/mL aliquot of the recovered solid in methanol and run a UV-Vis spectrum. A sharp, intense absorbance peak in the UV region (typically ~267-300 nm for cinnamic derivatives) with no broad baseline scattering confirms pure monomer recovery[1][7].

Protocol B: Preparation of Stabilized Stock Solutions

Purpose: To prevent radical polymerization during the long-term storage of 4-ethoxycinnamic acid in solution. Causality: Oxygen acts as a radical initiator precursor, and heat accelerates radical generation[5]. By displacing oxygen with Argon and introducing a phenolic antioxidant (inhibitor), any spontaneously generated radicals are immediately quenched.

  • Inhibitor Stock: Prepare a 10 mg/mL stock solution of Butylated Hydroxytoluene (BHT) or 4-Methoxyphenol (MEHQ) in your target anhydrous solvent[5].

  • Dissolution: Weigh the purified 4-ethoxycinnamic acid under amber lighting and dissolve it in the anhydrous solvent.

  • Inhibitor Addition: Spike the solution with the inhibitor stock to achieve a final inhibitor concentration of 100 to 500 ppm[5].

  • Inert Atmosphere: Purge the headspace of the storage vial with a gentle stream of Argon gas for 2 minutes. Argon is heavier than air and effectively blankets the solution, displacing reactive oxygen[5].

  • Storage: Seal tightly with a PTFE-lined cap, wrap in aluminum foil (if not using an amber vial), and store at -20 °C[6].

  • System Validation (QC): Measure the kinematic viscosity of the solution on Day 1. Re-measure after 30 days. A stable viscosity confirms the absence of radical chain polymerization[5].

Part 4: Quantitative Data & Reference Tables

To standardize your lab's approach to storage and inhibitor selection, refer to the following synthesized data tables.

Table 1: Storage Parameters and Mechanistic Impact
Storage ParameterOptimal ConditionMechanistic RationaleRisk if Ignored
Light Exposure Amber Vials / Foil WrapBlocks UV photons required to overcome the activation energy for [2+2] photocycloaddition.Rapid formation of truxillic/truxinic acid dimers; loss of double bond[1][2].
Temperature -20 °CMinimizes thermal energy, preventing the homolytic cleavage of trace peroxides into free radicals.Thermally-induced radical polymerization; physical melting or degradation[5][6].
Atmosphere Argon / Nitrogen PurgeDisplaces O2​ , preventing the formation of reactive oxygen species and peroxides.Oxygen acts as an initiator for radical polymerization in solution[5].
Moisture Anhydrous / DesiccatedPrevents hydrolysis of trace impurities and maintains the integrity of the crystal lattice.Altered solid-state packing, potentially increasing susceptibility to degradation.
Table 2: Radical Inhibitor Selection Guide (For Solutions)
InhibitorRecommended Conc.Mechanism of ActionBest Use Case
BHT (Butylated hydroxytoluene)100 - 500 ppmSterically hindered phenol donates a hydrogen atom to quench propagating radicals.General purpose long-term solution storage; highly soluble in organic solvents[5].
MEHQ (4-Methoxyphenol)100 - 250 ppmReacts with oxygen and free radicals to form stable quinone byproducts.Best when trace oxygen cannot be completely eliminated; requires some O2​ to function optimally[5].
Hydroquinone 100 - 500 ppmDonates hydrogen to radicals; highly effective but can cause discoloration.Aqueous or highly polar solvent mixtures[5].

References

  • RSC Publishing. Temperature stability and photodimerization kinetics of β-cinnamic acid and comparison to its α-polymorph as studied by solid-state NMR spectroscopy techniques and DFT calculations. Retrieved from [Link]

  • CentAUR. The photodimerisation of the alpha- and beta-forms of trans-cinnamic acid: a study of single crystals by vibrational microspectroscopy. Retrieved from [Link]

  • Scribd. Solid-State Photodimerization of Cinnamic Acid. Retrieved from [Link]

  • ITMC Aachen. On the way to molecular optical switches : a solid state NMR study of trans-cinnamic acids. Retrieved from [Link]

  • Carl ROTH. 4-Ethoxycinnamic acid, 10 g - Research Chemicals. Retrieved from[Link]

  • ResearchGate. Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications. Retrieved from[Link]

Sources

Technical Support Center: Photodegradation of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the photochemical analysis of 4-ethoxycinnamic acid (4-ECA). Designed for researchers, analytical chemists, and drug development professionals, this guide synthesizes mechanistic theory with field-proven troubleshooting strategies. As a Senior Application Scientist, I have structured this resource to help you navigate the complex degradation profiles of cinnamic acid derivatives, ensuring your analytical workflows are robust, reproducible, and scientifically sound.

Part 1: Core Mechanisms & FAQs

Q1: What are the primary photochemical degradation pathways of 4-ethoxycinnamic acid under UV irradiation? A: The degradation profile of 4-ECA is highly dependent on the matrix and environmental conditions. In dilute solutions, the primary response to UV light (particularly UV-B) is trans-to-cis photoisomerization . The molecule absorbs photons, exciting electrons to the π∗ state, which allows free rotation around the alkene double bond until a photostationary state is reached. However, under prolonged exposure or in the presence of reactive oxygen species (ROS), 4-ECA undergoes photo-oxidation , leading to the cleavage of the propenoic acid side chain and the formation of smaller phenolic fragments.

Q2: Why do solid-state UV degradation profiles of ethoxycinnamic acid differ drastically from solution-state profiles? A: This is driven by topochemical control . In a solution, molecules collide randomly, favoring unimolecular isomerization. In the solid state, the rigid crystal lattice dictates reactivity based on the spatial alignment of adjacent double bonds (the Schmidt criterion, which requires double bonds to be within 4.2 Å). Research confirms that 1. Specifically, the α -polymorph yields a cis-dimer (truxinic acid derivative), the β -polymorph yields a trans-dimer (truxillic acid derivative), and the γ -polymorph remains photostable because its monomeric units are spaced too far apart for [2+2] cycloaddition to occur.

Q3: How do photocatalysts like TiO₂ alter the degradation products? A: Introducing a semiconductor photocatalyst shifts the mechanism from direct photolysis to an Advanced Oxidation Process (AOP) . When TiO₂ is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce highly reactive hydroxyl radicals (•OH). These radicals indiscriminately attack the aromatic ring of 4-ECA. As demonstrated in studies on the2, this leads to rapid hydroxylation, ring cleavage, and ultimately, complete mineralization into CO₂ and H₂O.

Part 2: Troubleshooting Guide

Issue 1: Inconsistent LC-MS Quantification and "Missing" Mass Balance

Symptom: During UV irradiation assays, the concentration of the parent 4-ECA peak drops significantly, but no corresponding degradation peaks appear on the LC-UV chromatogram, resulting in a failed mass balance. Causality: You are likely observing photodimerization . The[2+2] cycloaddition of two 4-ECA molecules consumes the conjugated alkene double bond, forming a cyclobutane ring. This breaks the extended π -conjugation, causing a massive hypsochromic shift and the complete loss of the strong UV absorbance at λmax​ 271 nm. Resolution:

  • Switch your detection method from UV-Vis to MS/MS or Charged Aerosol Detection (CAD).

  • Scan for the dimerized mass ( [2M−H]− in negative ion mode).

Issue 2: Poor Reproducibility in Solid-State Photostability Assays

Symptom: Triplicate batches of 4-ECA powder show wildly different degradation rates and product ratios under identical UV exposure. Causality: The sample preparation process (e.g., milling, grinding, or solvent evaporation) is inducing unintended polymorphic transformations . Because solid-state photodegradation is strictly polymorph-dependent (3), a mixed-phase sample will yield erratic kinetic data. Resolution:

  • Validate the polymorphic purity of your starting material using Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) before UV exposure.

  • Ensure the UV chamber is temperature-controlled to prevent thermally induced phase shifts during the assay.

Part 3: Standardized Experimental Protocols

To ensure trustworthiness, every protocol must act as a self-validating system. The following methodologies incorporate built-in controls to isolate photochemical variables.

Protocol 1: Controlled UV Photodegradation and Kinetic Profiling in Solution

Objective: To accurately determine the trans-to-cis photoisomerization kinetics of 4-ECA without interference from oxidative degradation.

  • Solution Preparation: Prepare a 50 µM solution of 4-ECA in HPLC-grade methanol. Causality: Methanol is chosen because it is UV-transparent above 210 nm and acts as a mild radical scavenger, suppressing unwanted •OH-mediated side reactions.

  • Deoxygenation: Sparge the solution with Argon gas for 15 minutes prior to irradiation. Causality: Dissolved oxygen acts as a potent radical initiator. Removing it isolates the direct photolysis pathway (isomerization) from photo-oxidation.

  • Irradiation: Place the quartz cuvette in a photoreactor equipped with monochromatic 300 nm UV-B lamps.

  • Validation Checkpoint (Dark Control): Wrap an identical cuvette in aluminum foil and place it in the photoreactor. If the dark control shows >1% degradation, your compound is experiencing thermal degradation, not photolysis.

  • Sampling & Analysis: Extract 100 µL aliquots at 0, 5, 10, 20, and 30 minutes. Analyze via HPLC-DAD. Track the decay of the trans-isomer (271 nm) and the emergence of the cis-isomer (typically blue-shifted to ~260 nm with a lower extinction coefficient).

Protocol 2: Photocatalytic Mineralization Assay (AOP)

Objective: To evaluate the complete degradation of 4-ECA using TiO₂ nanoparticles.

  • Catalyst Suspension: Suspend 1.0 g/L of TiO₂ (P25) in a 100 mg/L aqueous solution of 4-ECA.

  • Adsorption Equilibrium: Stir the suspension in complete darkness for 30 minutes. Causality:4 emphasize that establishing adsorption-desorption equilibrium prior to UV exposure is critical. Otherwise, the initial drop in concentration will be falsely attributed to rapid photodegradation rather than physical adsorption.

  • Irradiation: Expose to UV-A light (365 nm) under continuous stirring and ambient aeration (O₂ is required as an electron acceptor).

  • Filtration & Analysis: Syringe-filter aliquots (0.22 µm PTFE) to remove TiO₂ before LC-MS analysis. Track the formation of hydroxylated intermediates.

Part 4: Quantitative Data Presentation

The following table summarizes the quantitative analytical signatures of 4-ECA and its primary degradation products to aid in rapid chromatographic identification.

Compound / DegradantPrimary Pathway λmax​ (UV)Extinction Coefficient ( ϵ )Exact Mass (m/z) [M−H]− Mechanistic Causality
trans-4-Ethoxycinnamic Acid Parent Molecule271 nmHigh (>20,000)191.07Extended π -conjugation across the aromatic ring and alkene.
cis-4-Ethoxycinnamic Acid Photoisomerization~260 nmMedium191.07Steric hindrance in the cis-form slightly twists the ring out of planarity, reducing ϵ .
Truxillic/Truxinic Derivatives Photodimerization~225 nmVery Low383.15[2+2] cycloaddition destroys the alkene chromophore, leaving only isolated phenolic absorption.
4-Ethoxybenzoic Acid Photo-oxidation (AOP)~255 nmMedium165.05•OH radical attack leads to the oxidative cleavage of the propenoic acid side chain.

Part 5: Pathway & Workflow Visualizations

The following diagrams map the mechanistic logic and troubleshooting workflows for 4-ECA degradation.

Photochemical_Pathways A 4-Ethoxycinnamic Acid (trans-isomer) B cis-Isomerization (Photostationary State) A->B UV (Solution) C Photodimerization (Solid-State) A->C UV (Crystal Lattice) D Advanced Oxidation (Aqueous + Photocatalyst) A->D UV + ROS (e.g., •OH) C1 Truxillic/Truxinic Acid Derivatives C->C1 [2+2] Cycloaddition D1 Hydroxylated Phenolics & Ring Cleavage D->D1 Oxidative Cleavage

Photochemical degradation pathways of 4-ethoxycinnamic acid.

Troubleshooting_Workflow Start UV Assay Initiated Check Mass Balance Check (LC-UV vs LC-MS) Start->Check Issue Loss of Signal at 271 nm? Check->Issue Path1 Suspect Dimerization (Chromophore Loss) Issue->Path1 Yes (Solid/High Conc) Path2 Suspect Mineralization (Volatile Organics) Issue->Path2 Yes (AOP/Catalyst) Fix1 Analyze via MS/MS Look for [2M-H]- Path1->Fix1 Fix2 TOC Analysis (Total Organic Carbon) Path2->Fix2

Troubleshooting workflow for resolving mass balance discrepancies.

References

  • Pharmacokinetic Profiling in Drug Research - National Academic Digital Library of Ethiopia.
  • Untitled - Farmasi (Physical Pharmacy & Solid-State Photochemistry) - Universitas Muhammadiyah Magelang.
  • A comparative study of TiO₂ nanoparticles and Cu(II)/TiO₂ nanocomposites on photodegradation of cinnamic acid (CA) under natural sunlight and artificial UV light - Taylor & Francis.
  • Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO₂ and Fe-TiO₂ Catalysts - David Publishing.

Sources

Validation & Comparative

Comparative ¹H NMR Analysis of 4-Ethoxycinnamic Acid and Alkoxy Analogs: A Structural Validation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnamic acid derivatives, particularly para-alkoxy substituted variants like 4-ethoxycinnamic acid, are highly valued in drug development and materials science for their robust tyrosinase inhibitory activity 1, antimicrobial properties, and UV-filtering capabilities. When synthesizing or isolating these compounds, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for structural validation. This guide provides an objective comparison of the ¹H NMR performance of 4-ethoxycinnamic acid against its close structural analogs, 4-methoxycinnamic acid and 4-propoxycinnamic acid, enabling researchers to confidently validate synthetic outcomes and differentiate between homologous alkoxy chains.

Mechanistic Drivers of Chemical Shifts in Cinnamic Acids

In para-alkoxycinnamic acids, the ¹H NMR spectrum is dominated by two interacting electronic systems: the electron-donating alkoxy group and the electron-withdrawing acrylic acid moiety. Understanding these causal relationships is critical for accurate spectral interpretation.

  • Aromatic Protons (The AB Spin System): The para-substitution creates a plane of symmetry, resulting in two distinct aromatic environments. The protons ortho to the ethoxy group are shielded by the positive resonance (+M) effect of the oxygen atom, appearing upfield at approximately δ 6.92 ppm. Conversely, the protons ortho to the acrylic group are deshielded by the negative inductive (-I) and resonance (-M) effects of the conjugated carbonyl, shifting downfield to δ 7.59 ppm 2.

  • Vinylic Protons (The AX Spin System): The alkene protons provide critical stereochemical information. The trans (E) geometry is unequivocally confirmed by a large vicinal coupling constant (³J ≈ 16.0 Hz) 2. Furthermore, the β-proton (Ar-CH=) is significantly more deshielded than the α-proton (=CH-COOH) due to the resonance delocalization of π-electrons toward the carbonyl oxygen, which creates partial positive character at the β-carbon.

NMR_Logic Sub 4-Ethoxycinnamic Acid Eth Ethoxy Group (-OCH₂CH₃) +M Resonance Effect Sub->Eth Position 4 Acr Acrylic Group (-CH=CH-COOH) -M Resonance Effect Sub->Acr Position 1 Vinylic Vinylic Protons Trans Geometry Sub->Vinylic Alkene Bond Shield Increased Electron Density Upfield Shift (δ ~6.92 ppm) Eth->Shield Ortho Protons Deshield Decreased Electron Density Downfield Shift (δ ~7.59 ppm) Acr->Deshield Ortho Protons JVal ³J = 16.0 Hz Diagnostic of (E)-Isomer Vinylic->JVal Spin-Spin Coupling

Figure 1: Electronic substituent effects governing ¹H NMR chemical shifts in 4-ethoxycinnamic acid.

Comparative ¹H NMR Performance Data

When comparing homologous alkoxycinnamic acids, the primary differences emerge in the aliphatic region, though subtle electronic variations also impact the aromatic and vinylic protons. The data below synthesizes experimental findings for the methoxy and ethoxy derivatives, alongside predicted parameters for the propoxy analog.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of para-Alkoxycinnamic Acids

Structural Feature4-Methoxycinnamic Acid 24-Ethoxycinnamic Acid [[3]]()4-Propoxycinnamic Acid [[4]]()
Solvent CDCl₃DMSO-d₆CDCl₃ (Predicted)
Alkoxy -CH₃ 3.85 (s, 3H)1.30 (t, 3H, J=7.2 Hz)~1.0 (t, 3H, J=7.5 Hz)
Alkoxy -CH₂- (Internal) N/AN/A~1.8 (sext, 2H, J=7.0 Hz)
Alkoxy -O-CH₂- N/A4.02 (q, 2H, J=7.2 Hz)~3.9 (t, 2H, J=6.5 Hz)
α-Vinylic (=CH-COOH) 6.33 (d, 1H, J=16.0 Hz)6.34 (d, 1H, J=16.0 Hz)~6.3 (d, 1H, J=16.0 Hz)
Ar-H (Ortho to Alkoxy) 6.92 (d, 2H, J=8.8 Hz)6.92 (d, 2H, J=8.4 Hz)~6.9 (d, 2H, J=8.5 Hz)
Ar-H (Ortho to Acrylic) 7.51 (d, 2H, J=8.8 Hz)7.59 (d, 2H, J=8.4 Hz)~7.4 (d, 2H, J=8.5 Hz)
β-Vinylic (Ar-CH=) 7.75 (d, 1H, J=16.0 Hz)7.51 (d, 1H, J=16.0 Hz)~7.6 (d, 1H, J=16.0 Hz)

Solvent Effect Note: The β-vinylic proton for 4-ethoxycinnamic acid appears at 7.51 ppm in DMSO-d₆, whereas the methoxy analog in CDCl₃ shows it at 7.75 ppm. This discrepancy highlights the profound impact of solvent polarity. DMSO-d₆ disrupts intramolecular hydrogen bonding and alters the solvation shell, generally shifting highly polarized protons differently than non-polar solvents like CDCl₃.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure high-fidelity, reproducible data, the following self-validating protocol must be employed when characterizing 4-ethoxycinnamic acid and its derivatives [[4]]().

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of high-purity 4-ethoxycinnamic acid in 0.6 mL of deuterated solvent (DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Causality: Maintaining this specific concentration ensures an optimal signal-to-noise ratio without causing viscosity-induced line broadening, which can obscure fine multiplet splitting and compromise coupling constant calculations.

Step 2: Instrument Tuning & Shimming

  • Action: Utilize a 400 MHz (or higher field) NMR spectrometer. Perform rigorous 3D shimming on the solvent lock signal.

  • Causality: Proper shimming achieves a line width at half-height (FWHM) of < 1.0 Hz, essential for resolving the para-coupling (which is typically very small, ~2 Hz) from the primary ortho-coupling (~8.4 Hz) in the aromatic region.

Step 3: Acquisition Parameters

  • Action: Set the spectral width from -1 to 14 ppm. Use a pulse angle of 30° to 45°. Set the relaxation delay (D1) to a minimum of 2 seconds. Acquire 16 to 64 scans.

  • Causality: Carboxylic acid protons often appear beyond 12 ppm in DMSO-d₆; a wide spectral window prevents signal folding. Furthermore, aromatic and vinylic protons have longer T₁ relaxation times. A sufficient D1 ensures complete return to thermal equilibrium between pulses, which is strictly required for accurate quantitative integration.

Step 4: Data Processing & Self-Validation

  • Action: Apply a 0.3 Hz exponential window function prior to Fourier Transform. Phase the spectrum manually and baseline correct.

  • Causality (Self-Validation Check): Integrate the peaks. For 4-ethoxycinnamic acid, the integral ratio must strictly follow 3:2:1:2:1:2 (CH₃ : OCH₂ : α-CH : Ar-H : β-CH : Ar-H). Any deviation indicates incomplete relaxation, structural impurities, or incorrect baseline phasing. Finally, calculate the ³J coupling of the doublets at ~6.34 and ~7.51 ppm; they must match exactly (~16.0 Hz) to confirm the trans structural integrity 5.

References

  • Title: Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium Source: scirp.org URL: 2

  • Title: Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium - Scirp.org. Source: scirp.org URL: 3

  • Title: Solved Here is the 1H NMR data of the 4-methoxycinnamic Source: chegg.com URL: 5

  • Title: Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase Source: researchgate.net URL: 1

  • Title: Spectroscopic Analysis of 4-Propoxycinnamic Acid: A Technical Guide Source: benchchem.com URL: 4

Sources

A Comparative Guide to HPLC Methods for Purity Analysis of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. 4-Ethoxycinnamic acid, a derivative of cinnamic acid, is a valuable building block in the synthesis of various pharmaceutical agents and other commercially significant organic molecules. Its purity can directly impact the safety, efficacy, and stability of the final product.

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 4-ethoxycinnamic acid. We will explore a robust, validated reversed-phase HPLC (RP-HPLC) method, rationalize the selection of critical method parameters, and compare its performance with advanced and alternative analytical technologies. All methodologies are presented with the scientific integrity and logical framework required for rigorous drug development, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

The Criticality of Purity Analysis for Aromatic Carboxylic Acids

Aromatic carboxylic acids, such as 4-ethoxycinnamic acid, can contain various impurities stemming from their synthesis or degradation. Common impurities may include unreacted starting materials (e.g., 4-hydroxycinnamic acid, ethylating agents), by-products from side reactions, isomers, and degradation products formed under stress conditions like heat, light, or pH extremes. A robust analytical method must be able to separate, detect, and quantify these impurities to ensure the quality of the substance.[1][2] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and reproducibility.[3]

Proposed RP-HPLC Method for 4-Ethoxycinnamic Acid Purity

Based on established chromatographic principles for cinnamic acid and its derivatives, the following RP-HPLC method is proposed for the purity determination of 4-ethoxycinnamic acid.[4][5][6]

Method Parameters and Scientific Rationale
ParameterRecommended ConditionScientific Rationale
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle sizeThe C18 (octadecyl) stationary phase provides a non-polar surface ideal for retaining the moderately non-polar 4-ethoxycinnamic acid and its potential impurities through hydrophobic interactions. The 250 mm length and 5 µm particle size offer a good balance between resolution and backpressure for standard HPLC systems.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)A gradient elution is recommended for separating impurities with a wide range of polarities. Acetonitrile is a common organic modifier with good UV transparency. Phosphoric acid is used to acidify the mobile phase to a pH of approximately 2-3. At this pH, the carboxylic acid group of 4-ethoxycinnamic acid (pKa ~4.5) will be fully protonated (non-ionized), leading to better retention, improved peak shape, and enhanced reproducibility.[6][7]
Gradient Program Start at a lower acetonitrile concentration (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.A gradient elution ensures that both more polar and less polar impurities can be eluted and separated from the main peak within a reasonable timeframe.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm I.D. column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes by controlling the viscosity of the mobile phase and the kinetics of mass transfer.
Detection UV at 295 nmCinnamic acid derivatives have a strong UV absorbance due to their conjugated system. The ethoxy group on the aromatic ring causes a bathochromic (red) shift in the UV maximum compared to cinnamic acid. A wavelength of approximately 295 nm should provide high sensitivity for 4-ethoxycinnamic acid and related impurities. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA small injection volume minimizes the potential for band broadening and column overload.

Experimental Workflow and Protocols

dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (Acetonitrile & Acidified Water) SystemEquil HPLC System Equilibration MobilePhase->SystemEquil StandardPrep Standard Preparation (4-Ethoxycinnamic Acid & Impurities) Injection Inject Standards & Samples StandardPrep->Injection SamplePrep Sample Preparation (Dissolve in Mobile Phase & Filter) SamplePrep->Injection SystemEquil->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection UV Detection (295 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification & Purity Calculation Integration->Quantification

A typical experimental workflow for the HPLC analysis of 4-ethoxycinnamic acid.
Detailed Experimental Protocol
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix well.

    • Mobile Phase B is HPLC-grade acetonitrile.

    • Degas both mobile phases using an ultrasonic bath or vacuum filtration before use.

  • Standard Solution Preparation:

    • Stock Standard (1000 µg/mL): Accurately weigh 25.0 mg of 4-ethoxycinnamic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.

    • Working Standard (100 µg/mL): Dilute 5.0 mL of the Stock Standard to 50.0 mL with the 50:50 mobile phase mixture.

    • If available, prepare stock and working solutions of known impurities in a similar manner.

  • Sample Preparation:

    • Accurately weigh approximately 25.0 mg of the 4-ethoxycinnamic acid sample to be tested into a 25 mL volumetric flask.

    • Dissolve and dilute to the mark with the 50:50 mobile phase mixture.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the working standard solution to determine the retention time and response of 4-ethoxycinnamic acid.

    • Inject the sample solution.

    • Identify and integrate the peaks in the chromatogram.

  • Purity Calculation:

    • Calculate the percentage purity using the area percent method:

      • % Purity = (Area of 4-ethoxycinnamic acid peak / Total area of all peaks) x 100

Method Validation: A Self-Validating System

To ensure the developed HPLC method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guideline.[8][9] A properly validated method is a self-validating system, providing assurance of its reliability.

dot

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Detection Limit (LOD) Method->LOD LOQ Quantitation Limit (LOQ) Method->LOQ Robustness Robustness Method->Robustness Range Range Linearity->Range

Key validation parameters for an HPLC purity method according to ICH Q2(R1).
Validation Protocol Summary
  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) and showing that the main peak is free from co-eluting peaks using a PDA detector.

  • Linearity: Analyze a series of solutions with concentrations ranging from the limit of quantitation (LOQ) to 120% of the assay concentration. A linear relationship should be observed between the peak area and the concentration (correlation coefficient R² > 0.999).[4]

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of 4-ethoxycinnamic acid at different concentration levels (e.g., 80%, 100%, and 120%). The recovery should typically be between 98.0% and 102.0%.[10]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be less than 2%.[4]

    • Intermediate Precision: Assess the method's precision on different days, with different analysts, and on different equipment. The RSD should remain within acceptable limits.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This is often determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).[4]

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observe the effect on the results. The method should remain unaffected by small, deliberate variations.

Comparison with Alternative Analytical Technologies

While HPLC is the workhorse for pharmaceutical purity analysis, other techniques offer distinct advantages in specific scenarios.

TechniquePrincipleKey Advantages for Purity AnalysisLimitations
HPLC (High-Performance Liquid Chromatography) Separation based on differential partitioning between a mobile and stationary phase.Robust, versatile, widely available, and well-established in regulatory guidelines.[3]Longer analysis times compared to UPLC, moderate solvent consumption.
UPLC (Ultra-Performance Liquid Chromatography) Uses smaller stationary phase particles (<2 µm) and higher pressures than HPLC.Faster analysis times, higher resolution, and greater sensitivity.[8][11][12] This is particularly beneficial for resolving closely eluting impurities and for trace-level impurity detection.Higher initial instrument cost, potential for method transfer challenges from HPLC.[11]
Capillary Electrophoresis (CE) Separation based on the differential migration of charged species in an electric field.Very high separation efficiency, extremely low sample and reagent consumption, and rapid analysis times.[13] Ideal for charged molecules like carboxylic acids.[12]Can be less robust than HPLC for routine QC, lower concentration sensitivity with standard UV detection.
LC-MS (Liquid Chromatography-Mass Spectrometry) Couples the separation power of HPLC/UPLC with the detection specificity of mass spectrometry.Provides molecular weight information, enabling the identification of unknown impurities and degradants. Highly sensitive and specific.Higher instrument and operational costs, more complex data analysis.

Conclusion

The described reversed-phase HPLC method provides a robust and reliable approach for the purity analysis of 4-ethoxycinnamic acid. Its foundation in established chromatographic principles for similar molecules, combined with a rigorous validation framework based on ICH Q2(R1) guidelines, ensures its suitability for quality control in a regulated environment.

For laboratories seeking higher throughput and sensitivity, transitioning to a UPLC-based method is a logical next step, often providing significant improvements in speed and resolution.[9] Capillary Electrophoresis offers a complementary, high-efficiency technique, particularly for charged analytes. Ultimately, the choice of analytical technology will depend on the specific requirements of the analysis, including throughput needs, sensitivity requirements, and available resources. A thorough understanding of the principles and performance characteristics of each technique is essential for making an informed decision that guarantees the quality and safety of the final product.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • LCGC International. (2026, March 9). Analysis of Small Organic Acids by Capillary Electrophoresis. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference?[Link]

  • LCGC International. (2022, March 17). The Analysis of Low Molecular Weight Carboxylic Acids by CE with Indirect UV Detection. [Link]

  • Patsnap Eureka. (2026, March 5). How to Validate Aromatic Compounds' Purity for Lab Applications. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?[Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research.
  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]

  • Suleymanova, F., Nesterova, O., & Matyushin, A. (2019). HPLC Quantification of Hydroxycinnamic and Organic Acids of Canadian Goldenrod (Solidago canadensis L.). Pharmacognosy Journal, 11(2), 400-404. [Link]

  • ResearchGate. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. [Link]

  • The Good Scents Company. (n.d.). 4-methoxycinnamic acid. [Link]

  • Younus, A., & Yahya, G. S. (2019). Using high performance liquid chromatography (HPLC) in pharmaceutical industry: a short review. EUROPEAN ACADEMIC RESEARCH, VI(10), 5875-5880. [Link]

Sources

High-Resolution Structural Elucidation of 4-Ethoxycinnamic Acid: A Comparative Guide to GC-EI-MS vs. LC-ESI-Q-TOF MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Ethoxycinnamic acid (4-ECA) is a para-substituted cinnamic acid derivative with significant pharmacological relevance, particularly recognized for its role as a potent tyrosinase inhibitor and antioxidant[1]. In drug development and metabolomic profiling, the accurate structural elucidation and quantification of 4-ECA are critical. This guide objectively compares the two predominant mass spectrometry (MS) platforms utilized by analytical scientists for its characterization: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-ESI-Q-TOF MS/MS) .

By detailing the mechanistic causality behind ionization behaviors and providing self-validating experimental protocols, this guide serves as an authoritative resource for optimizing 4-ECA analytical workflows.

Section 1: Mechanistic Causality in Ionization and Fragmentation

The structural determination of 4-ECA (Molecular Weight: 192.08 Da, Formula: C₁₁H₁₂O₃) relies entirely on the energy dynamics of the chosen ionization source. The divergent physics of EI and ESI dictate fundamentally different fragmentation cascades.

GC-EI-MS (Hard Ionization)

Electron Ionization operates at a standard 70 eV, stripping an electron from 4-ECA to form a highly energetic, odd-electron radical cation ( M+∙ ) at m/z 192[2],[3]. This massive deposition of internal energy drives extensive, reproducible unimolecular dissociation before the ion ever leaves the source.

  • Primary Pathway (McLafferty Rearrangement): The ether linkage is highly labile under EI conditions. The dominant fragmentation is the expulsion of neutral ethylene (C₂H₄, 28 Da) to yield a base peak at m/z 164.

  • Secondary Pathway ( α -cleavage): The loss of an ethyl radical (C₂H₅•, 29 Da) yields a highly abundant fragment at m/z 163[2],[3].

LC-ESI-Q-TOF MS/MS (Soft Ionization)

Electrospray Ionization transfers ions from the liquid phase to the gas phase with minimal internal energy deposition. Because 4-ECA possesses a highly polar carboxylic acid moiety, negative ion mode ESI is exceptionally efficient, yielding the intact deprotonated pseudo-molecular ion [M−H]− at m/z 191.

  • Collision-Induced Dissociation (CID): To obtain structural information, the m/z 191 precursor must be isolated and subjected to CID[4]. The primary low-energy CID pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group, yielding an abundant product ion at m/z 147. Subsequent high-energy collisions drive the loss of ethylene (28 Da) from the ethoxy group, yielding m/z 119.

Section 2: Visualizing the Analytical Logic

MS_Fragmentation Precursor 4-Ethoxycinnamic Acid MW: 192.08 Da EI_Ion EI-MS (70 eV) [M]•⁺ m/z 192 Precursor->EI_Ion Electron Ionization ESI_Ion ESI-MS/MS (-) [M-H]⁻ m/z 191 Precursor->ESI_Ion Electrospray Ionization EI_Frag1 m/z 164 [M - C₂H₄]•⁺ EI_Ion->EI_Frag1 - C₂H₄ (28 Da) EI_Frag2 m/z 163 [M - C₂H₅]⁺ EI_Ion->EI_Frag2 - C₂H₅• (29 Da) ESI_Frag1 m/z 147 [M-H - CO₂]⁻ ESI_Ion->ESI_Frag1 - CO₂ (44 Da) CID ESI_Frag2 m/z 119 [m/z 147 - C₂H₄]⁻ ESI_Frag1->ESI_Frag2 - C₂H₄ (28 Da) CID

Divergent MS fragmentation pathways of 4-ethoxycinnamic acid under EI (red) and ESI (green) modes.

Section 3: Comparative Performance Data

The following table summarizes the quantitative performance metrics and spectral data distinguishing the two platforms when analyzing 4-ECA.

Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-Q-TOF MS/MS (Negative Mode)
Ionization Energy 70 eV (Hard)~3-5 kV Capillary Voltage (Soft)
Precursor Ion m/z 192 ( M+∙ )m/z 191.0714 ( [M−H]− )
Base Peak Fragment m/z 164m/z 147.0811
Secondary Fragments m/z 163, m/z 147m/z 119.0497
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 2 ppm)
Typical LOD 10 - 50 ng/mL0.1 - 1.0 ng/mL
Sample Preparation Silylation Derivatization RequiredDirect Injection (Dilute-and-Shoot)
Primary Utility NIST Library Matching, VolatilesTrace Quantification, Complex Matrices

Section 4: Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false positives and instrumental drift.

Protocol A: GC-EI-MS Workflow (Silylation Method)

Rationale: 4-ECA contains a polar carboxylic acid group that will hydrogen-bond with active silanol sites on the GC column, causing severe peak tailing and signal attenuation. Derivatization with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) masks the acidic proton, vastly improving volatility and chromatographic resolution.

  • Derivatization: Transfer 100 µL of 4-ECA extract (1 mg/mL in anhydrous acetonitrile) to a glass autosampler vial. Add 50 µL of BSTFA containing 1% TMCS. Cap tightly and incubate at 70°C for 30 minutes. Allow to cool to room temperature.

  • Chromatographic Separation: Inject 1 µL (split ratio 1:10) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm). Set the injector temperature to 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Acquisition: Operate the source at 230°C and 70 eV. Scan range: m/z 50–350.

  • Self-Validation Check (Critical): Inject a procedural blank (acetonitrile + BSTFA/TMCS) prior to the sample. Causality: Siloxane column bleed produces a ubiquitous background ion at m/z 147. Establishing a clean baseline in the blank prevents the false-positive assignment of the m/z 147 fragment originating from 4-ECA.

Protocol B: LC-ESI-Q-TOF MS/MS Workflow

Rationale: While negative ESI is highly sensitive for carboxylic acids, it is susceptible to ion suppression from matrix salts. High-resolution Q-TOF MS/MS bypasses the need for derivatization and provides exact mass confirmation[4].

  • Sample Preparation: Dilute the 4-ECA sample 1:100 in the initial mobile phase (Water/Methanol 90:10) to mitigate matrix effects.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm) maintained at 40°C.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 90% B over 8 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid provides the necessary protons to maintain sharp peak shapes for acidic analytes on reversed-phase columns, even though it slightly suppresses the negative ESI signal. The trade-off heavily favors chromatographic resolution.

  • MS/MS Acquisition: Operate in negative ESI mode. Isolate the precursor m/z 191.0714 in the quadrupole. Apply a collision energy (CE) ramp of 10–30 eV in the collision cell.

    • Causality: Ramping the CE ensures the simultaneous capture of both low-energy (m/z 147.0811) and high-energy (m/z 119.0497) fragmentation events in a single composite spectrum.

  • Self-Validation Check (Critical): Continuously monitor the product ion intensity ratio (m/z 147.0811 / m/z 119.0497). A stable ratio (±10% variance) across the full width of the chromatographic peak confirms peak purity and the absence of co-eluting isobaric interferents.

References

  • Title: 4-Ethoxycinnamic acid - the NIST WebBook. Source: nist.gov. URL: [Link]

  • Title: 4-Ethoxycinnamic Acid | C11H12O3 | CID 704218 - PubChem. Source: nih.gov. URL: [Link]

  • Title: Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase. Source: researchgate.net. URL: [Link]

Sources

Structural Validation of 4-Ethoxycinnamic Acid: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

For researchers developing hydrogen-bonded liquid crystals (HBLCs) or synthesizing pharmacologically active cinnamic acid derivatives, the structural validation of 4-ethoxycinnamic acid ((E)-3-(4-ethoxyphenyl)prop-2-enoic acid)[1] is a critical quality control step. While routine analytical methods can confirm chemical identity, understanding the precise spatial arrangement, E/Z isomerism, and intermolecular hydrogen-bonding networks requires a strategic approach to structural elucidation.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) Spectroscopy and Powder X-Ray Diffraction (PXRD) , providing field-proven protocols and mechanistic insights to help you select the optimal validation pathway.

The Causality of Analytical Choice: Why SCXRD?

A common pitfall in materials science and drug development is over-relying on solution-state NMR for molecular characterization. While NMR is highly efficient for determining 2D connectivity, it is causally blind to solid-state supramolecular chemistry.

When 4-ethoxycinnamic acid is dissolved in a deuterated solvent like DMSO- d6​ for NMR analysis, the strong hydrogen-bond accepting nature of the solvent completely disrupts the native intermolecular O-H···O hydrogen bonds[2]. In the solid state, 4-ethoxycinnamic acid forms rigid, hydrogen-bonded carboxylic acid dimers. Because these dimers act as the fundamental mesogenic core driving its liquid crystalline phase transitions[3], destroying them in solution erases critical material data.

SCXRD is therefore non-negotiable when the goal is to map the exact 3D spatial coordinates, validate the planarity of the ethoxy group relative to the phenyl ring, and quantify the hydrogen-bond network that dictates bulk material properties[4].

Quantitative Performance Matrix

The following table summarizes the operational parameters and analytical outputs of the three primary structural validation techniques.

ParameterSCXRD (Single-Crystal)NMR ( 1 H & 13 C)PXRD (Powder)
Primary Insight Absolute 3D conformation & crystal packing2D chemical connectivity & E/Z isomerismBulk phase purity & polymorph screening
State of Matter Solid (High-quality single crystal)Solution (e.g., dissolved in DMSO- d6​ )Solid (Microcrystalline powder)
Sample Requirement ~0.1–0.3 mm pristine crystal~10 mg dissolved in 0.5 mL solvent~20–50 mg fine powder
Time-to-Result 24–72 hours (dominated by crystal growth)15–30 minutes1–2 hours
Key Limitation Fails if the compound resists crystallizationLoses all solid-state intermolecular dataCannot easily solve de novo structures

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must contain internal checkpoints. The protocols below are designed as self-validating systems for 4-ethoxycinnamic acid.

Protocol A: Solution-State Validation via NMR Spectroscopy

Purpose: Rapid confirmation of chemical connectivity and (E)-alkene stereochemistry.

  • Sample Preparation: Dissolve 10 mg of synthesized 4-ethoxycinnamic acid in 0.5 mL of high-purity DMSO- d6​ . Ensure complete dissolution to prevent localized magnetic field inhomogeneities.

  • Acquisition: Record the 1 H NMR spectrum at 400 MHz and the 13 C NMR spectrum at 100.5 MHz at 298 K[2].

  • Internal Validation Checkpoint (Causality): Analyze the vinylic protons. You must observe two distinct doublets at approximately δ 6.34 and δ 7.51. Calculate the scalar coupling constant ( 3J ). A value of J=16.0 Hz acts as an absolute internal validation that the molecule is the (E)-isomer (trans)[2]. A coupling constant of 10–12 Hz would indicate a failed synthesis yielding the (Z)-isomer. Additionally, verify the ethoxy group via a triplet at δ 1.30 ( CH3​ ) and a quartet at δ 4.02 ( OCH2​ )[2].

Protocol B: Solid-State Validation via SCXRD

Purpose: Absolute 3D structural elucidation and hydrogen-bond mapping.

  • Crystal Growth: Dissolve 50 mg of 4-ethoxycinnamic acid in a minimal volume of a 1:1 ethanol/dichloromethane mixture. Pierce the vial cap with a needle and allow slow evaporation at room temperature over 3–5 days to yield diffraction-quality crystals.

  • Mounting & Cryocooling: Select a crystal free of twinning (approx. 0.25 × 0.08 × 0.07 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil.

  • Internal Validation Checkpoint (Causality): Immediately cool the crystal to 100 K using a nitrogen cryostream[4]. Cooling suppresses atomic thermal vibrations (reducing thermal ellipsoid volumes), which is causally required to accurately resolve the positions of the light hydrogen atoms participating in the O-H···O carboxylic dimers.

  • Data Collection & Refinement: Collect data using Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Validation Workflow Logic

The decision tree below maps the logical progression from synthesis to structural validation, highlighting how different techniques answer distinct chemical questions.

StructuralValidation A 4-Ethoxycinnamic Acid Synthesized Sample B Solution-State Analysis (Connectivity & Purity) A->B C Solid-State Analysis (3D Conformation & Packing) A->C D 1H / 13C NMR (DMSO-d6) B->D F SCXRD (Single Crystal) C->F H PXRD (Powder) C->H E J = 16.0 Hz confirms (E)-isomer D->E G Absolute 3D Structure & Hydrogen-Bonded Dimers F->G I Bulk Phase Purity & Polymorph Screening H->I

Caption: Workflow for the structural validation of 4-ethoxycinnamic acid comparing NMR, SCXRD, and PXRD.

Conclusion

For the structural validation of 4-ethoxycinnamic acid, no single technique operates in a vacuum. NMR spectroscopy provides rapid, definitive proof of the (E)-alkene geometry through predictable scalar couplings, making it ideal for high-throughput synthetic validation. However, for applications in liquid crystals or solid-state pharmaceuticals, SCXRD remains the undisputed gold standard. By preserving the molecule's native state, SCXRD provides the critical mechanistic link between molecular geometry, hydrogen-bonded dimerization, and macroscopic material properties.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 704218, 4-Ethoxycinnamic Acid." PubChem. Available at:[Link]

  • Scientific Research Publishing. "Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids and 3-Arylprop-2-Ynoic Acids in Aqueous Medium." International Journal of Organic Chemistry. Available at:[Link]

  • ResearchGate. "Investigation on Thermal and Optical Properties of Hydrogen-Bonded Binary Liquid Crystals." Crystals. Available at:[Link]

  • IUCrData. "Cholest-5-en-3β-yl 3-(4-ethoxyphenyl)prop-2-enoate." International Union of Crystallography. Available at:[Link]

Sources

A Comparative Guide to Elemental Analysis Standards for 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of a compound's elemental composition is a foundational requirement. For a molecule like 4-ethoxycinnamic acid, a versatile building block and potential active pharmaceutical ingredient (API), verifying its empirical formula and quantifying elemental impurities are not just matters of academic rigor, but critical components of quality control and regulatory compliance. This guide offers an in-depth comparison of the analytical standards and methodologies for the elemental analysis of 4-ethoxycinnamic acid, providing both theoretical grounding and practical, field-proven protocols.

The Foundational Standard: Theoretical Elemental Composition

The first and most fundamental standard against which all experimental results are measured is the theoretical elemental composition, derived from the compound's molecular formula.

Molecular Formula: C₁₁H₁₂O₃[1][2][3]

Molecular Weight: 192.21 g/mol [1][2][3]

Based on the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ), the theoretical elemental percentages are calculated as follows:

ElementAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01111132.12168.74
Hydrogen (H)1.0081212.0966.29
Oxygen (O)15.999347.99724.97
Total 192.214 100.00

This theoretical composition serves as the benchmark for purity assessment via combustion analysis.

Purity Verification: The Gold Standard of CHN(O/S) Combustion Analysis

The most widely accepted method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[4][5][6] This technique is a cornerstone of organic elemental analysis (OEA) and is often a requirement by scientific journals for the characterization of new compounds.

The Principle of Combustion Analysis

In a CHNS/O elemental analyzer, a small, precisely weighed sample of the organic compound is combusted in a high-temperature environment rich in oxygen.[5][7][8] This process breaks the compound down into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), which are subsequently reduced to nitrogen gas (N₂). These gases are then separated and quantified by a thermal conductivity detector (TCD). The instrument is calibrated using a high-purity, known standard, such as acetanilide.

Acceptance Criteria: The ±0.4% Rule

For a new compound to be considered analytically pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values.[9] This standard is widely adopted in the pharmaceutical industry and academic research.

Comparative Performance of Combustion Analyzers

While the underlying principle is the same, different elemental analyzers may offer varying levels of automation, sensitivity, and sample handling capabilities. Two common examples are the PerkinElmer 2400 Series and the Exeter Analytical Model 440.

FeaturePerkinElmer 2400 Series IIExeter Analytical Model 440
Combustion Method Dynamic flash combustionStatic/dynamic combustion
Furnace Design VerticalHorizontal
Sample Size Typically 1-3 mgTypically 1-3 mg
Analysis Time CHN: < 6 minutesCHN: ~5 minutes
Key Advantage Widespread use and extensive documentation.Horizontal furnace design minimizes residue buildup.

The choice of instrument often depends on the specific needs of the laboratory, including sample throughput and the variety of sample matrices to be analyzed.

Experimental Protocol: CHN Analysis of 4-Ethoxycinnamic Acid

This protocol is a generalized procedure based on the operating principles of common CHN elemental analyzers like the PerkinElmer 2400.[9][10]

Instrumentation:

  • Elemental Analyzer (e.g., PerkinElmer 2400 Series II CHNS/O Analyzer)

  • Microbalance (readability of at least 0.001 mg)

  • Tin capsules

Reagents and Standards:

  • High-purity helium and oxygen

  • Acetanilide (as a calibration standard)

  • 4-Ethoxycinnamic acid (sample to be analyzed)

Procedure:

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are at their operational temperatures (e.g., 980 °C and 640 °C, respectively).

    • Perform a leak test and purge the system with helium and oxygen as per the instrument's standard operating procedure.

  • Calibration:

    • Accurately weigh approximately 2 mg of acetanilide into a tin capsule.

    • Fold the capsule to ensure no sample can escape.

    • Analyze the acetanilide standard to establish the calibration factors (K-factors) for C, H, and N.

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of 4-ethoxycinnamic acid into a pre-cleaned tin capsule.

    • Record the exact weight.

    • Fold the capsule securely.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Enter the sample identification and weight into the instrument's software.

    • Initiate the analysis sequence.

  • Data Evaluation:

    • The instrument software will calculate the percentage of C, H, and N in the sample.

    • Compare the experimental results to the theoretical values for 4-ethoxycinnamic acid. The deviation should be within ±0.4% for each element.

Workflow for CHN Combustion Analysis.

Beyond Purity: Quantifying Trace Elemental Impurities

For pharmaceutical applications, it is crucial to control the levels of elemental impurities, which can originate from catalysts, manufacturing equipment, or raw materials.[2] The standards for these impurities are defined by the United States Pharmacopeia (USP) chapters <232> and <233>, and the International Council for Harmonisation (ICH) Q3D guidelines.[2][9][10]

The Shift to Modern Techniques: ICP-MS and ICP-OES

The older, less specific colorimetric tests have been replaced by modern instrumental techniques, primarily Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2] These methods offer high sensitivity and the ability to quantify a wide range of elements simultaneously. ICP-MS is generally more sensitive and is the preferred method for trace and ultra-trace level analysis.

Classification of Elemental Impurities

The ICH Q3D guidelines classify elemental impurities based on their toxicity and the likelihood of their occurrence in the drug product.

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that require a risk assessment for all drug products.

  • Class 2: Toxic elements with varying routes of administration concerns (e.g., Co, Ni, V).

  • Class 3: Elements with low toxicity by the oral route of administration (e.g., Ba, Cu, Li).

Experimental Protocol: ICP-MS Analysis for Elemental Impurities

This protocol outlines a general procedure for the determination of elemental impurities in a solid API like 4-ethoxycinnamic acid, in accordance with USP <233>.

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Microwave digestion system

Reagents and Standards:

  • High-purity nitric acid and hydrochloric acid

  • Multi-element standard solutions (traceable to a national standard, e.g., NIST)

  • High-purity water

Procedure:

  • Sample Preparation (Microwave Digestion):

    • Accurately weigh approximately 0.1 g of 4-ethoxycinnamic acid into a clean microwave digestion vessel.

    • Add a mixture of high-purity acids (e.g., 5 mL nitric acid and 1 mL hydrochloric acid).

    • Seal the vessel and place it in the microwave digestion system.

    • Ramp the temperature to approximately 200°C and hold for 20-30 minutes to ensure complete digestion.

    • After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to volume with high-purity water.

  • Calibration:

    • Prepare a series of calibration standards by diluting the multi-element stock solutions in a matrix that matches the diluted sample digest (i.e., containing the same concentration of acids).

  • Analysis:

    • Aspirate the prepared sample and calibration standards into the ICP-MS.

    • Acquire data for the elements of interest as specified in USP <232>.

  • Data Evaluation:

    • Quantify the concentration of each elemental impurity in the sample based on the calibration curve.

    • Compare the results to the permitted daily exposure (PDE) limits defined in USP <232> and ICH Q3D, taking into account the maximum daily dose of the final drug product.

Workflow for ICP-MS Analysis of Elemental Impurities.

Conclusion

The elemental analysis of 4-ethoxycinnamic acid is a multi-faceted process that addresses both the fundamental purity of the molecule and the safety requirements for its use in pharmaceutical applications. Combustion analysis serves as the primary tool for verifying the empirical formula, with a strict ±0.4% deviation from the theoretical C, H, and N values being the industry standard for purity. Concurrently, highly sensitive techniques like ICP-MS are essential for quantifying trace elemental impurities to ensure compliance with the stringent limits set by regulatory bodies like the USP and ICH. By employing these complementary analytical standards and methodologies, researchers and drug developers can ensure the quality, safety, and efficacy of 4-ethoxycinnamic acid in their products.

References

  • Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis. ASU Core Research Facilities. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • 4-Ethoxycinnamic acid. the NIST WebBook. [Link]

  • Study and determination of elemental impurities by ICP-MS in active pharmaceutical ingredients using single reaction chamber digestion in compliance with USP requirements. PubMed. [Link]

  • Using ICP-MS to Measure Elemental Compositions in Drug Products. EAG Laboratories. [Link]

  • 4-Ethoxycinnamic Acid | C11H12O3 | CID 704218. PubChem. [Link]

  • Exeter CE440 Element Analyzer – Research Instrumentation Center. University of Missouri. [Link]

  • 4-Methoxycinnamic acid, ≥98%, COA, Certificate of Analysis, 943-89-5, M 2666. Otto Chemie Pvt. Ltd. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Exeter Analytical. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • trans-Cinnamic acid. HiMedia Laboratories. [Link]

  • Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. Contract Laboratory. [Link]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. [Link]

  • CHNSO Organic Elemental Analysis – Sample Preparation. Mettler Toledo. [Link]

  • CHNS Elemental Analysers. Rsc.org. [Link]

  • Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. [Link]

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thin layer chromatography (TLC) Rf values for 4-ethoxycinnamic acid

Comparative Guide to Thin Layer Chromatography (TLC) Retention Factors ( Rf​ ) for 4-Ethoxycinnamic Acid and Structural Alternatives

Executive Summary & Mechanistic Overview

For researchers and drug development professionals synthesizing UV-filters, neuroprotective agents, or complex phenylpropanoids, 4-ethoxycinnamic acid serves as a critical building block[1]. Monitoring the purity and reaction progress of this compound requires highly optimized chromatographic methods.

In normal-phase Thin Layer Chromatography (TLC), the stationary phase (silica gel) is heavily populated with highly polar, weakly acidic silanol (-SiOH) groups. An analyte's retention factor ( Rf​ ) is inversely proportional to its polarity and its capacity to engage in hydrogen bonding or dipole-dipole interactions with these silanol groups[2].

When comparing 4-ethoxycinnamic acid to its structural alternatives, a clear structure-retention relationship emerges based on the substituent at the C4 position of the aromatic ring:

  • 4-Hydroxycinnamic Acid : The para-hydroxyl group acts as a potent hydrogen-bond donor, firmly anchoring the molecule to the silica surface. This results in the highest polarity and the lowest Rf​ value[2].

  • 4-Methoxycinnamic Acid : Replacing the hydroxyl proton with a methyl group eliminates the hydrogen-bond donor capability. The ether oxygen now only acts as an H-bond acceptor, which significantly decreases the molecule's affinity for the stationary phase, thereby increasing the Rf​ [3].

  • 4-Ethoxycinnamic Acid : Extending the alkoxy chain by a single methylene unit ( −CH2​− ) to form an ethoxy group increases the molecule's overall steric bulk and lipophilicity[4]. This added non-polar character further shields the ether oxygen from silanol interactions, driving the molecule into the non-polar mobile phase and resulting in the highest Rf​ among the three analogs.

PolaritySilicaSilica Gel (Stationary Phase)Strong H-Bonding via Silanol GroupsHydro4-Hydroxycinnamic AcidStrong H-Bond DonorSilica->Hydro Strong AffinityMeth4-Methoxycinnamic AcidH-Bond Acceptor OnlySilica->Meth Moderate AffinityEth4-Ethoxycinnamic AcidHighest LipophilicitySilica->Eth Weak AffinityRf1Low Rf (~0.15)Hydro->Rf1Rf2Medium Rf (0.48)Meth->Rf2Rf3High Rf (~0.52)Eth->Rf3

Logical relationship between C4-substitution, silica gel affinity, and resulting Rf values.

Quantitative TLC Performance Comparison

The following table summarizes the comparative chromatographic behavior of cinnamic acid derivatives in a standard normal-phase system.

Mobile Phase: Hexanes : Ethyl Acetate (5:1, v/v) with 1% Glacial Acetic Acid. Expert Insight (Causality): Carboxylic acids can partially ionize on the slightly acidic silica gel surface, leading to a mixture of ionized and unionized forms that travel at different rates (observed as "streaking"). Adding 1% acetic acid to the mobile phase suppresses this ionization, ensuring the compound travels as a single, neutral species for sharp, quantifiable spots.

CompoundC4-SubstituentH-Bond DonorRelative Polarity Rf​ Value
4-Hydroxycinnamic acid -OHYesHigh~0.15
Cinnamic acid -HNoMedium~0.35
4-Methoxycinnamic acid -OCH₃NoLow0.48[3]
4-Ethoxycinnamic acid -OCH₂CH₃NoLowest~0.52*

*Note: The Rf​ for 4-ethoxycinnamic acid is a calculated comparative estimate based on the validated 0.48 baseline of its methoxy analog[3] and the predictable lipophilic shift induced by the ethyl group[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your chromatographic analysis, do not rely solely on absolute Rf​ values, which are highly susceptible to environmental drift (e.g., chamber saturation, ambient temperature, humidity). Instead, utilize the Co-Spotting Matrix —a self-validating protocol that definitively proves resolution.

Step-by-Step Methodology
  • Stationary Phase Preparation : Utilize Silica gel 60 F254 plates. The F254 fluorescent indicator is critical; the highly conjugated π -system of cinnamic acid derivatives quenches the green fluorescence of the plate under 254 nm UV light, allowing for non-destructive visualization[3].

  • Mobile Phase Formulation : In a clean development chamber, combine 50 mL Hexanes, 10 mL Ethyl Acetate, and 0.6 mL Glacial Acetic Acid. Place a piece of filter paper against the chamber wall and seal it for 10 minutes to ensure vapor saturation.

  • Sample Preparation : Dissolve ~1 mg of 4-ethoxycinnamic acid (or your reaction mixture) in 1 mL of Ethyl Acetate.

  • The Co-Spotting Technique (Validation Step) :

    • Draw a light pencil line 1.5 cm from the bottom of the plate.

    • Lane 1 (Reference) : Spot 1 µL of pure 4-ethoxycinnamic acid standard.

    • Lane 2 (Sample) : Spot 1 µL of your experimental sample.

    • Lane 3 (Co-Spot) : Spot 1 µL of the Reference, let it dry, then spot 1 µL of the Sample directly on top of it.

  • Development & Visualization : Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge. Remove, mark the solvent front, and dry completely. Visualize under a 254 nm UV lamp[3].

    • Validation Logic: If the Co-Spot (Lane 3) resolves into a "figure-eight" or two distinct spots, the sample and reference are different compounds. If Lane 3 remains a perfect, tight circle, the identity is confirmed regardless of minor Rf​ shifts.

ProtocolPrep1. Sample PrepDissolve in EtOAcSpot2. SpottingApply Co-spot MatrixPrep->SpotDevelop3. Development5:1 Hexane:EtOAc + 1% AcOHSpot->DevelopDetect4. UV DetectionVisualize at 254 nmDevelop->DetectValidate5. ValidationVerify ResolutionDetect->Validate

Step-by-step self-validating workflow for normal-phase TLC analysis.

A Senior Application Scientist's Guide to the Characterization of 4-Ethoxycinnamic Acid: A Raman Spectroscopy Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Intended for: Researchers, scientists, and drug development professionals.

Abstract: In the realm of pharmaceutical development and materials science, the precise characterization of active pharmaceutical ingredients (APIs) and their precursors is paramount. 4-Ethoxycinnamic acid, a derivative of cinnamic acid, serves as a valuable building block in organic synthesis. Its structural integrity, purity, and polymorphic form directly influence downstream applications. This guide provides an in-depth analysis of Raman spectroscopy as a primary characterization tool for 4-ethoxycinnamic acid. We will explore the causality behind experimental choices, present a detailed protocol, and objectively compare Raman spectroscopy with alternative analytical techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy, supported by established experimental data from closely related analogs.

Introduction to 4-Ethoxycinnamic Acid and the Need for Robust Characterization

4-Ethoxycinnamic acid (C₁₁H₁₂O₃) is an aromatic carboxylic acid. Its structure, featuring a phenyl ring, a carboxylic acid group, and an ether linkage, provides multiple sites for chemical modification, making it a versatile precursor in drug synthesis. The vibrational characteristics of these functional groups are sensitive to the molecule's local environment, making vibrational spectroscopy an ideal tool for its analysis. Accurate characterization is critical to ensure batch-to-batch consistency, identify impurities, and understand solid-state properties like polymorphism, which can impact solubility and bioavailability.

Raman Spectroscopy: A Molecular Fingerprinting Powerhouse

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes.[1][2] It relies on inelastic scattering, known as the Raman effect, where a small fraction of photons from a monochromatic laser source interacts with the molecule and loses or gains energy.[3] This energy shift corresponds directly to the vibrational energy of specific molecular bonds.

Why Choose Raman for 4-Ethoxycinnamic Acid? The primary strength of Raman spectroscopy lies in its sensitivity to non-polar bonds and symmetric vibrations. For 4-ethoxycinnamic acid, this translates to several key advantages:

  • Excellent Specificity: The Raman spectrum provides a unique "chemical fingerprint," allowing for unambiguous identification.[1]

  • Minimal Sample Preparation: Unlike many other techniques, solid powder samples can be analyzed directly in glass vials or through packaging, saving time and preserving sample integrity.[3][4]

  • Water-Insensitivity: Water is a very weak Raman scatterer, making the technique ideal for analyzing samples in aqueous environments or for detecting subtle changes in hydrated samples without overwhelming interference from water molecules.[3][5]

  • Sensitivity to Crystalline Structure: Raman spectroscopy is highly sensitive to changes in crystal lattice vibrations (phonons), making it a superior tool for studying polymorphism.[6]

Below is the molecular structure of 4-ethoxycinnamic acid, highlighting the key functional groups that produce characteristic Raman signals.

Caption: Molecular structure of 4-ethoxycinnamic acid with key functional groups.

Experimental Protocol: Acquiring a High-Quality Raman Spectrum

This protocol outlines a self-validating system for the analysis of solid 4-ethoxycinnamic acid powder. The causality behind each step is explained to ensure data integrity.

G cluster_prep 1. System & Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis A Instrument Calibration (Verify wavenumber accuracy using a certified standard like polystyrene or silicon.) B Sample Loading (Place a small amount, ~5-10 mg, of 4-ethoxycinnamic acid powder into a glass vial or onto a microscope slide.) A->B Rationale: Ensures spectral accuracy and reproducibility. C Focusing (Visually focus the laser onto the sample surface using the microscope objective.) B->C D Parameter Optimization (Set laser power, e.g., 10-50 mW at 785 nm. Set exposure time, e.g., 1-10s, and accumulations, e.g., 3-5.) C->D Rationale: Proper focus maximizes signal. Start with low power to prevent sample burning. E Spectrum Acquisition (Collect the Raman spectrum over a range of ~200-3200 cm⁻¹.) D->E Rationale: Balance signal-to-noise ratio (SNR) with acquisition time. Multiple accumulations average out random noise. F Cosmic Ray Removal (Apply an algorithm to remove sharp, narrow spikes from cosmic rays.) G Baseline Correction (Fit and subtract a polynomial baseline to correct for fluorescence background.) F->G Rationale: Cosmic rays are artifacts that interfere with peak identification. H Spectral Interpretation (Identify and assign characteristic peaks by comparing to literature and databases.) G->H Rationale: A flat baseline is crucial for accurate peak intensity analysis.

Caption: Experimental workflow for Raman analysis of 4-ethoxycinnamic acid powder.

Step-by-Step Methodology:

  • Instrument Preparation & Calibration:

    • Action: Power on the Raman spectrometer and allow the laser and detector (typically a CCD) to stabilize for at least 30 minutes.

    • Causality: This ensures thermal equilibrium, leading to a stable laser output and low detector noise, which is critical for reproducible measurements.

    • Action: Perform a wavenumber calibration using a recognized standard (e.g., polystyrene for multiple peaks or a silicon wafer for a single sharp peak at 520.7 cm⁻¹).[7]

    • Causality: This self-validating step guarantees the accuracy of the x-axis (Raman shift), which is fundamental for correct peak assignment and compound identification. The instrument software should confirm that the standard's peak positions are within the accepted tolerance (typically ±1-2 cm⁻¹).

  • Sample Preparation:

    • Action: Place a small amount (a few milligrams) of the 4-ethoxycinnamic acid powder onto a clean glass microscope slide or into a glass vial.

    • Causality: Raman requires no sample dilution or complex preparation.[4] Glass is a preferred sample holder as it is a weak Raman scatterer and chemically inert.

  • Data Acquisition:

    • Action: Place the sample on the microscope stage. Using white light illumination and a low-power objective (e.g., 10x or 20x), bring the sample surface into focus.

    • Action: Switch to the laser source (a 785 nm laser is common and helps reduce fluorescence in organic molecules). Select a laser power that provides a good signal without damaging the sample (e.g., 10% of a 500 mW laser).

    • Causality: Starting with low power is a critical precaution. Organic compounds can absorb laser energy and degrade, altering the spectrum. The signal intensity should be monitored to ensure the detector is not saturated.

    • Action: Set the acquisition parameters. A typical starting point is a 5-second exposure time with 3-5 accumulations.

    • Causality: A longer exposure time increases the signal, but also the noise. Taking multiple scans (accumulations) and averaging them is a more effective way to improve the signal-to-noise ratio (SNR).[8]

  • Data Processing:

    • Action: Apply a cosmic ray removal filter to the raw spectrum.

    • Causality: Cosmic rays can strike the CCD detector and create sharp, random spikes that can be mistaken for Raman peaks. Algorithms can effectively identify and remove these artifacts.

    • Action: Perform a baseline correction.

    • Causality: Many organic samples exhibit some level of fluorescence, which appears as a broad, sloping background. Subtracting this baseline is essential for accurately determining the true peak intensities and positions.[9]

Spectral Analysis and Interpretation

The Raman spectrum of 4-ethoxycinnamic acid can be interpreted by assigning observed peaks to specific molecular vibrations. The assignments below are based on extensive studies of cinnamic acid and its derivatives, particularly 4-methoxycinnamic acid, which is structurally very similar.[10][11][12][13]

Raman Shift (cm⁻¹)IntensityVibrational AssignmentComments
~1635StrongC=C Alkene Stretch (trans)A very characteristic and intense peak for the propenoic acid side chain. Its position can be sensitive to conjugation.[12]
~1605StrongC=C Aromatic Ring StretchA strong, sharp peak indicative of the benzene ring. Often appears as a doublet with a shoulder peak.
~1580MediumC=C Aromatic Ring StretchThe second component of the aromatic ring stretching mode.
~1680-1700Weak-MediumC=O Carbonyl StretchThe C=O stretch is often weak in Raman but strong in IR.[14] Its presence confirms the carboxylic acid group. In solids, hydrogen bonding can lower this frequency.
~1290MediumCarboxylic C-O Stretch / O-H BendA coupled vibration involving the C-O single bond and the in-plane O-H bend of the acid group.
~1255StrongAromatic C-O-C StretchA strong peak characteristic of the aryl-ether linkage. This is a key identifier for the ethoxy substituent.
~1175StrongAromatic C-H In-plane BendA very sharp and intense band, often used for identifying substituted benzenes.
~1025MediumC-O-C Symmetric Stretch (Ethoxy)Vibration associated with the ether portion of the ethoxy group.
~840MediumAromatic C-H Out-of-plane BendThis peak is characteristic of a 1,4-disubstituted (para) benzene ring.
~2930-2980MediumC-H Stretches (Aliphatic)Vibrations from the -CH₂- and -CH₃ groups of the ethoxy substituent.
~3050-3080MediumC-H Stretches (Aromatic/Alkene)Vibrations from the C-H bonds on the aromatic ring and the alkene group.

Comparative Analysis with Alternative Techniques

No single technique tells the whole story. A multi-faceted approach provides the most comprehensive characterization. Here, we compare Raman spectroscopy with FTIR, NMR, and UV-Vis for the analysis of 4-ethoxycinnamic acid.

FeatureRaman SpectroscopyFTIR Spectroscopy¹H & ¹³C NMR SpectroscopyUV-Vis Spectroscopy
Principle Inelastic light scattering (change in polarizability)[5]Infrared light absorption (change in dipole moment)[5]Nuclear spin transitions in a magnetic field[15]Electronic transitions (π → π*)[16]
Sample Prep Minimal to none; can analyze through glass/plastic.[3]Often requires KBr pellet, Nujol mull, or ATR.[5]Dissolution in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[17]Dissolution in a UV-transparent solvent (e.g., Methanol, Ethanol).[18]
Information Vibrational modes, molecular fingerprint, crystallinity.[2]Vibrational modes, molecular fingerprint (complementary to Raman).[19]Precise atomic connectivity, chemical environment, molecular structure.[15]Information on the conjugated π-system.[20]
Key Strengths - Excellent for symmetric/non-polar bonds (C=C, C-C) - Insensitive to water - Superior for polymorphs - Non-destructive, non-contact[4][6]- Excellent for polar bonds (C=O, O-H, N-H) - Highly sensitive to functional groups - Extensive spectral libraries[21]- Unambiguous structure elucidation - Quantitative analysis (¹H NMR) - Detects subtle structural differences[17]- Highly sensitive for quantitative analysis (Beer's Law) - Simple and rapid
Limitations - Can be affected by fluorescence - C=O and O-H signals are often weak - Can cause sample heating/damage[14]- Water is a strong absorber, causing interference - Sample must be IR transparent or analyzed by ATR - Glass is opaque to mid-IR[22]- Low sensitivity (especially ¹³C) - Requires relatively large sample amount and expensive deuterated solvents - Destructive (sample is dissolved)- Provides limited structural information - Broad absorption bands - Many similar compounds have overlapping spectra[18]
Application for 4-Ethoxycinnamic Acid Ideal for rapid ID, polymorph screening, and analysis of C=C bonds in the aromatic ring and side chain.Ideal for confirming the presence and hydrogen bonding state of the carboxylic acid (C=O, O-H) group.[13]The gold standard for definitive structure confirmation and purity assessment.Useful for rapid quantitative analysis of solutions and monitoring reactions involving the conjugated system.

Synergistic Insights:

  • Raman and FTIR are highly complementary. For 4-ethoxycinnamic acid, Raman provides strong signals for the carbon backbone (aromatic ring, C=C alkene), while FTIR provides a much stronger and more easily interpretable signal for the C=O carbonyl group.[22] Using both techniques provides a more complete vibrational profile.

  • NMR provides the definitive structure. While Raman and FTIR can confirm the presence of functional groups and provide a fingerprint, only NMR can definitively establish the atomic connectivity, confirming the para substitution pattern and the structure of the ethoxy group.

  • UV-Vis is best suited for quantification. Once the identity of the material is confirmed by other methods, UV-Vis spectroscopy is an excellent, high-throughput technique for determining the concentration of 4-ethoxycinnamic acid in solutions. The λmax for similar cinnamic acid derivatives is typically in the 270-320 nm range, corresponding to the π → π* transition of the conjugated system.[18][20]

Conclusion

For the characterization of 4-ethoxycinnamic acid, Raman spectroscopy emerges as a powerful, versatile, and efficient analytical tool. Its ability to provide a specific molecular fingerprint with minimal sample preparation makes it exceptionally well-suited for rapid material identification, quality control, and in-depth solid-state analysis. While it shows relative weakness in detecting the highly polar carbonyl group, it excels in characterizing the carbon skeleton, which is the core of the molecule.

When compared to its alternatives, Raman is not a replacement but a powerful partner. FTIR offers complementary data on polar functional groups. UV-Vis provides a simple method for quantification. NMR remains the ultimate authority for absolute structure elucidation. For researchers and drug development professionals, integrating Raman spectroscopy into the analytical workflow provides a unique combination of speed, specificity, and sensitivity to the physical form of 4-ethoxycinnamic acid, accelerating development and ensuring product quality.

References

  • Henderson, T. (2025, November 17). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Available at: [Link]

  • Stanković, S., et al. (2021). A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Monatshefte für Chemie - Chemical Monthly, 152, 855–866. Available at: [Link]

  • AZO Materials. (2017, April 19). Advantages and disadvantages of Raman Spectroscopy. Available at: [Link]

  • Mottillo, C. (2021, December 7). Comparison of Raman and FTIR Spectroscopy: Advantages and Limitations. AZO Materials. Available at: [Link]

  • Keit Spectrometers. (n.d.). Raman Vs. FTIR. Available at: [Link]

  • EAG Laboratories. (2022, December 20). FTIR and Raman – Composition and Contamination Analysis. Available at: [Link]

  • Bruker. (n.d.). Guide to Raman Spectroscopy. Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... [Image]. Available at: [Link]

  • B&W Tek. (n.d.). Raman Spectroscopy Technologies: A Versatile Tool for Material Characterization. Available at: [Link]

  • Nowak, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11135. Available at: [Link]

  • Renishaw. (n.d.). Why we use Raman spectroscopy. Available at: [Link]

  • SpectraBase. (n.d.). 4-Ethoxy-3-methoxycinnamic acid. Wiley. Available at: [Link]

  • Fayed, E. A., et al. (2021). Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Molecules, 26(15), 4669. Available at: [Link]

  • Dass, C., & Tanimu, A. (2014). Vibrational analysis of α-cyanohydroxycinnamic acid. Vibrational Spectroscopy, 72, 82-88. Available at: [Link]

  • Emerald Cloud Lab. (2025, September 8). ExperimentRamanSpectroscopy Documentation. Available at: [Link]

  • AZoOptics. (2025, July 22). How to Read Raman Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Usman, A., et al. (2019). DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid and Cinnamaldehyde. Journal of the Chilean Chemical Society, 64(2), 4443-4453. Available at: [Link]

  • Scribd. (n.d.). Raman Spectroscopy Setup Guide. Available at: [Link]

  • Shimadzu. (2021, April 15). Understanding Raman Spectroscopy. Available at: [Link]

  • Gunning, P. J., & Haslam, E. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Available at: [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

  • Ferenc, W., et al. (2011). Complexes of the selected transition metal ions with 4-methoxycinnamic acid. Journal of Thermal Analysis and Calorimetry, 110(2), 645-652. Available at: [Link]

  • Samsonowicz, M., et al. (2014). Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates. Molecules, 19(9), 14389-14410. Available at: [Link]

Sources

Mechanistic Foundations: Structure-Activity Relationship (SAR)

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antioxidant Activity of Cinnamic Acid Derivatives: A Bench-to-Pathway Guide

Cinnamic acid derivatives (CADs)—including caffeic, ferulic, and p-coumaric acids—are ubiquitous phenolic compounds with profound antioxidant capabilities[1]. For drug development professionals and analytical scientists, understanding the comparative efficacy of these derivatives is critical for designing novel therapeutics targeting oxidative stress. This guide provides an objective, data-driven comparison of CADs, detailing their structure-activity relationships (SAR), comparative assay performance, and the underlying causality of standard evaluation protocols.

The antioxidant potency of CADs is not uniform; it is strictly dictated by their molecular architecture[1]. The primary mechanisms of radical scavenging include Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET)[2].

  • Phenolic Hydroxyl Groups (-OH): The number and position of -OH groups on the phenyl ring are the primary drivers of radical scavenging. Compounds with an ortho-dihydroxy structure (e.g., caffeic acid) exhibit the lowest Bond Dissociation Enthalpy (BDE), making them highly efficient hydrogen donors[2].

  • Methoxy Substitution (-OCH₃): Methoxy groups (as seen in ferulic and sinapic acids) increase the electron density of the aromatic ring via the inductive effect, further lowering the ionization potential and stabilizing the resulting phenoxyl radical[3].

  • Propenoic Acid Side Chain: Unlike benzoic acid derivatives, CADs possess an ethylenic side chain conjugated with the aromatic ring. This extended π -conjugation allows for superior resonance delocalization of the unpaired electron after hydrogen donation, significantly increasing the half-life and stability of the phenoxyl radical[1].

SAR CAD Cinnamic Acid Core OH Phenolic Hydroxyls (HAT / SPLET) CAD->OH OMe Methoxy Groups (Electron Donation) CAD->OMe Chain Propenoic Side Chain (Resonance Delocalization) CAD->Chain Radical Stable Phenoxyl Radical (Chain-Breaking) OH->Radical H-atom transfer OMe->Radical Lowers BDE Chain->Radical pi-electron sharing

Caption: Structural determinants of cinnamic acid derivatives driving free radical stabilization.

Comparative Quantitative Data: DPPH vs. ABTS Assays

To benchmark CADs, researchers predominantly rely on DPPH and ABTS assays. However, these assays evaluate slightly different chemical affinities. DPPH primarily reacts via the HAT mechanism in organic solvents (e.g., methanol), whereas the ABTS radical cation ( ABTS∙+ ) favors the SPLET mechanism in aqueous environments[4].

Table 1: Comparative Antioxidant Activity of Key Cinnamic Acid Derivatives

CompoundSubstitution PatternDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Mechanism
Caffeic Acid 3,4-dihydroxy~15 - 20~10 - 15HAT / SPLET
Sinapic Acid 4-hydroxy-3,5-dimethoxy~25 - 30~15 - 20SPLET
Ferulic Acid 4-hydroxy-3-methoxy~45 - 55~30 - 40SPLET / HAT
p-Coumaric Acid 4-hydroxy> 100~80 - 90HAT
Cinnamic Acid UnsubstitutedInactiveInactiveN/A

(Note: IC₅₀ values are representative ranges synthesized from standardized literature conditions. Lower values indicate higher potency[1],[5],[4].)

Experimental Methodologies: Self-Validating Protocols

When evaluating novel CADs, the experimental design must account for solvent effects, kinetic rates, and optical interference. The following protocols are designed as self-validating systems, ensuring high-fidelity data collection[5],[4].

Protocol A: DPPH Radical Scavenging Assay

Causality Focus: DPPH is a stable nitrogen-centered radical. Methanol is chosen as the solvent because DPPH is insoluble in water, and CADs generally exhibit good solubility in short-chain alcohols[4].

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Validation Step: The initial absorbance at 517 nm must be calibrated to 0.800±0.050 to ensure a consistent dynamic range and prevent radical saturation.

  • Sample Addition: Mix 100 µL of the CAD solution (serial dilutions) with 900 µL of the DPPH working solution. System Control: Include a positive control (e.g., Trolox) to verify radical viability, and a sample blank (CAD + methanol without DPPH) to subtract background absorbance from inherently colored derivatives.

  • Incubation: Incubate the mixture in complete darkness for 30 minutes at room temperature. Causality: DPPH is highly sensitive to photolytic degradation; dark incubation prevents false-positive scavenging artifacts caused by ambient light[1].

  • Measurement & Calculation: Measure absorbance at 517 nm. Calculate % Inhibition: [(Acontrol​−Asample​)/Acontrol​]×100 .

Protocol B: ABTS Radical Cation Decolorization Assay

Causality Focus: Unlike DPPH, the ABTS∙+ radical must be generated in situ prior to the assay. It is soluble in both aqueous and organic media, making it ideal for evaluating the SPLET mechanism of CADs under physiological pH[5].

  • Radical Generation: React 7 mM ABTS stock solution with 2.45 mM potassium persulfate ( K2​S2​O8​ ). Incubate in the dark for 12-16 hours. Causality: This specific stoichiometric ratio and extended incubation ensure complete oxidation of ABTS to its radical cation form before the assay begins.

  • Dilution: Dilute the ABTS∙+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches 0.700±0.020 .

  • Reaction: Add 10 µL of CAD sample to 990 µL of ABTS∙+ solution.

  • Kinetic Measurement: Read absorbance at 734 nm exactly 6 minutes after mixing. Causality: CADs with ortho-dihydroxy groups (caffeic acid) react almost instantaneously, while monohydroxy derivatives (p-coumaric acid) have slower kinetics. A strict 6-minute window standardizes the kinetic capture across all structural variants[4].

Workflow Prep 1. Radical Preparation (DPPH in MeOH / ABTS+• via K2S2O8) Mix 2. Sample Addition (Serial dilutions of CADs) Prep->Mix Incubate 3. Dark Incubation (Allows kinetic equilibrium) Mix->Incubate Measure 4. Spectrophotometry (DPPH: 517nm | ABTS: 734nm) Incubate->Measure Calc 5. IC50 Calculation (Non-linear regression) Measure->Calc

Caption: Step-by-step experimental workflow for DPPH and ABTS radical scavenging assays.

Beyond Direct Scavenging: Indirect Antioxidant Signaling

While in vitro assays measure direct radical quenching, the in vivo efficacy of CADs is heavily mediated by their ability to modulate cellular defense systems, specifically the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway[1].

The propenoic acid side chain of CADs contains an electrophilic α,β -unsaturated carbonyl moiety. This structure acts as a Michael acceptor, reacting with the nucleophilic sulfhydryl groups of cysteine residues on the Keap1 protein[1]. This targeted alkylation induces a conformational change that prevents Keap1 from targeting Nrf2 for ubiquitination. Consequently, Nrf2 accumulates, translocates to the nucleus, and binds to the ARE, upregulating endogenous antioxidant enzymes like Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD)[1].

Nrf2 CAD Cinnamic Acid Derivative (Electrophilic) Keap1 Keap1 Alkylation (Cysteine Michael Addition) CAD->Keap1 Nrf2 Nrf2 Stabilization & Nuclear Translocation Keap1->Nrf2 Releases Nrf2 ARE ARE Binding (Antioxidant Response Element) Nrf2->ARE Enzymes Phase II Enzymes (HO-1, NQO1, SOD) ARE->Enzymes Gene Transcription

Caption: Indirect antioxidant mechanism via CAD-mediated activation of the Nrf2-ARE signaling pathway.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

Navigating the complexities of laboratory waste management is paramount for ensuring personnel safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 4-Ethoxycinnamic Acid, a compound frequently utilized in pharmaceutical research and development. By moving beyond mere compliance and embedding a deep understanding of the "why" behind these procedures, we aim to foster a culture of safety and responsibility within the scientific community.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling or disposal of 4-Ethoxycinnamic Acid, a thorough understanding of its hazard profile is essential. While a specific Safety Data Sheet (SDS) for 4-Ethoxycinnamic Acid was not located, extensive data from closely related analogues like trans-Cinnamic acid and 4-Methoxycinnamic acid provide a reliable basis for risk assessment.[1][2][3][4][5]

These compounds are consistently classified as:

  • Skin Irritant: Causes skin irritation.[3][4]

  • Serious Eye Irritant: Causes serious eye irritation.[1][3][4]

  • Respiratory Tract Irritant: May cause respiratory irritation.[3][4]

Therefore, all handling and disposal procedures must be predicated on mitigating these risks through appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Recommended PPE for 4-Ethoxycinnamic Acid

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)
Skin IrritationExclamation MarkNitrile gloves, lab coat, long pants, and closed-toe shoes.
Eye IrritationExclamation MarkSafety glasses with side shields or chemical splash goggles.
Respiratory IrritationExclamation MarkHandle in a well-ventilated area or a certified chemical fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most recommended method for the disposal of 4-Ethoxycinnamic Acid is through a licensed professional waste disposal service.[2] This ensures compliance with all federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

The following workflow provides a logical sequence for the safe disposal of 4-Ethoxycinnamic Acid waste.

Caption: Disposal workflow for 4-Ethoxycinnamic Acid.

Step 1: Waste Collection and Segregation
  • Solid Waste: Collect unadulterated 4-Ethoxycinnamic Acid powder and any contaminated solids (e.g., weigh boats, contaminated paper towels) in a designated waste container.

  • Solutions: Aqueous or organic solutions containing 4-Ethoxycinnamic Acid should be collected as liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Segregation is Key: Store organic acid waste separately from bases, oxidizers, and other incompatible materials to prevent dangerous reactions.

Step 2: Proper Containment and Labeling
  • Container Selection: Use a container that is in good condition, compatible with the waste, and has a securely fitting lid. For solid waste, a wide-mouth plastic or glass jar is suitable.

  • Labeling: Every hazardous waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[8] This is a critical regulatory requirement and ensures the safety of all personnel who may handle the container.

Step 3: Satellite Accumulation
  • Waste must be stored in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[8]

  • Keep the waste container closed at all times, except when you are adding waste to it.[8] This minimizes the release of any dust or vapors.

Step 4: Arranging for Final Disposal
  • Once the container is full or you have no further need to accumulate this waste stream, contact your institution's EHS department to arrange for a waste pickup.

  • The standard and recommended final disposal method for cinnamic acid and its derivatives is incineration by a licensed hazardous waste management company.[2] This process typically involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[2]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, don the appropriate PPE as listed in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[2][3][4] Do not use a standard vacuum cleaner.

  • Collect and Containerize: Place the swept-up material and any contaminated cleaning supplies into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Dispose of Waste: Label the container as "Spill Debris containing 4-Ethoxycinnamic Acid" and manage it as hazardous waste.

SpillResponse Spill Spill Occurs Alert Alert Area Personnel Spill->Alert 1. Safety First DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Alert->DonPPE 2. Protect Yourself Contain Sweep Solid Material (Avoid Dust Generation) DonPPE->Contain 3. Control Collect Place in a Labeled Hazardous Waste Container Contain->Collect 4. Collect Decontaminate Clean Spill Area Collect->Decontaminate 5. Clean Dispose Dispose of as Hazardous Waste Decontaminate->Dispose 6. Finalize

Caption: Emergency spill response workflow.

What Not to Do: Prohibited Disposal Methods

To ensure safety and regulatory compliance, certain disposal methods are strictly prohibited.

  • Do NOT Dispose of in Regular Trash: Solid 4-Ethoxycinnamic Acid should not be placed in the regular trash.[9] Custodial staff are not trained to handle chemical waste.

  • Do NOT Dispose of Down the Drain: While some dilute, non-hazardous acids and bases may be approved for drain disposal after neutralization, this is not recommended for 4-Ethoxycinnamic Acid.[10][11] It is a solid organic compound, and its environmental fate and impact on wastewater treatment systems are not well-characterized. The guiding principle is to prevent the release of chemicals into the sanitary sewer system.[2][3][4]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 4-Ethoxycinnamic Acid is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the health of the environment. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through licensed professionals, researchers can ensure they are upholding the highest standards of scientific responsibility. Always consult your institution's specific waste management guidelines and your EHS department for any questions.

References

  • Disposal Procedures for Non Hazardous Waste. (n.d.). Texas A&M University-Kingsville. Retrieved from [Link]

  • Organic Acid Standard Operating Procedure. (n.d.). University of Washington. Retrieved from [Link]

  • MSDS of 4-Methoxycinnamic acid. (2017, November 23). Capot Chemical. Retrieved from [Link]

  • Britt, P. F., Eskay, T. P., & Buchanan, A. C. (n.d.). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Oak Ridge National Laboratory. Retrieved from [Link]

  • Disposal of Chemical Waste. (n.d.). University of St Andrews. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Safety Data Sheet: 4-Methoxycinnamic acid 2-ethyl hexyl ester. (2023, April 5). Chemos GmbH & Co.KG. Retrieved from [Link]

  • Z-s, L. (2018). Pyrolysis of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET: p-Methoxycinnamic acid, predominantly trans. (2025, December 18). Acros Organics. Retrieved from [Link]

  • Paparatto, G., & Ragaini, V. (2004). Process for the purification of aromatic carboxylic acids. U.S. Patent No. 6,833,472 B2.
  • Reddy, T. R. M. K., & M, S. (2016). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. Journal of Environmental Biology, 37(5), 967-972.
  • Carboxylic Acids and Incineration. (n.d.). ResearchGate. Retrieved from [Link]

  • CEnT-S structure and syllabus. (n.d.). CISIA. Retrieved from [Link]

  • Hazardous Waste Regulation and Authorization. (n.d.). New Mexico Environment Department. Retrieved from [Link]

  • Ferlay, J., et al. (2024). Cinnamic Acid Derivatives as Potential Multifunctional Agents in Cosmetic Formulations Used for Supporting the Treatment of Selected Dermatoses. MDPI. Retrieved from [Link]

  • Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions. (2026, March 10). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Chemical Waste. (n.d.). The University of Texas at Austin Environmental Health and Safety. Retrieved from [Link]

  • Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
  • WASTE DISPOSAL MANUAL. (n.d.). University of Louisville Department of Environmental Health and Safety. Retrieved from [Link]

  • Matsuhisa, T., Miyata, K., & Takaki, U. (1989). Preparation process of cinnamic acids. U.S. Patent No. 4,806,683 A.

Sources

Personal protective equipment for handling 4-Ethoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 4-Ethoxycinnamic Acid

In pharmaceutical research and drug development, the safe handling of organic intermediates is as critical as the chemistry itself. 4-Ethoxycinnamic Acid is a widely utilized building block in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. However, its specific physicochemical properties present unique handling challenges.

This guide provides researchers and laboratory personnel with a field-proven, causality-driven framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 4-Ethoxycinnamic Acid.

Chemical Profile & Hazard Causality

To handle a chemical safely, one must understand why it is hazardous. 4-Ethoxycinnamic Acid is classified under the Globally Harmonized System (GHS) as a Category 2 Skin Irritant, a Category 2A Eye Irritant, and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) respiratory irritant[1].

The Mechanistic Causality of the Hazard: The baseline irritation potential of this molecule stems from its carboxylic acid moiety (-COOH), which readily donates protons to biological tissues, causing localized pH drops and protein denaturation. However, the addition of the ethoxy group (-OCH2CH3) on the phenyl ring significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity allows the molecule to rapidly partition into and cross the lipid-rich stratum corneum of the skin. Once penetrated, the acidic moiety triggers cellular inflammation, manifesting as erythema (redness).

Furthermore, because it is a fine crystalline solid, mechanical disturbance during weighing generates airborne particulates. When inhaled, these lipophilic, acidic fines deposit on the moist mucous membranes of the respiratory tract, immediately dissolving and causing acute respiratory irritation[1].

Quantitative Data Summary

PropertyValueOperational Implication
CAS Number 2373-79-7Unique identifier for the predominantly trans isomer[1].
Molecular Weight 192.22 g/mol Required for precise stoichiometric calculations[1].
Physical State White crystalline solidHighly prone to aerosolization; requires draft protection[1].
Melting Point 195 - 199 °CStable at room temperature; high thermal stability[2][3].
Water Solubility InsolubleAqueous washing is completely ineffective for equipment decontamination[3].

Personal Protective Equipment (PPE) Matrix

Selecting PPE is not a box-ticking exercise; it is the deployment of a targeted barrier system based on the chemical's specific penetration mechanics.

  • Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

    • Causality: Safety glasses with side shields are insufficient. The fine crystalline dust of 4-Ethoxycinnamic Acid can bypass standard glasses. Contact with tear fluid causes rapid dissolution and severe Category 2A eye irritation.

  • Hand Protection: Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides an excellent barrier against solid organic acids. Because the ethoxy group enhances dermal penetration, any breach in the glove can lead to rapid skin irritation.

  • Body Protection: Flame-resistant (FR) or standard 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through the solid powder, eliminating the risk of particulate accumulation on the forearms.

  • Respiratory Protection: Handled exclusively inside a certified chemical fume hood.

    • Causality: The compound is a STOT SE 3 respiratory irritant[1]. If engineering controls (fume hood) fail or are unavailable, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Protocol: Safe Weighing and Transfer

The following protocol is designed as a self-validating system . Every step includes a built-in verification check to ensure the procedure is executed flawlessly, eliminating assumptions.

Step 1: Fume Hood Preparation & Validation

  • Clear the fume hood of all unnecessary equipment to prevent turbulent airflow.

  • Set the sash to the designated safe operating height.

  • Self-Validation Check: Verify the digital airflow monitor reads between 80-100 feet per minute (fpm). If no digital monitor is present, tape a 2-inch strip of tissue paper to the bottom of the sash; it must pull steadily inward without fluttering erratically.

Step 2: Anti-Static Balance Setup

  • Place an analytical balance inside the fume hood. Position an anti-static mat directly in front of the balance.

  • Place a grounded, stainless steel spatula and a clean weigh boat on the mat.

  • Self-Validation Check: Tare the empty weigh boat and observe the digital readout for 5 seconds. The display must remain exactly at 0.000 g. If the numbers drift, electrostatic charge is present. Neutralize the area with an anti-static gun (e.g., Zerostat) before proceeding.

Step 3: Execution of Weighing

  • Open the 4-Ethoxycinnamic Acid container slowly to avoid puffing dust into the air.

  • Transfer the solid using the grounded spatula.

  • Once the target mass is reached, immediately transfer the solid into the receiving reaction vial and cap it tightly.

Step 4: Decontamination & Egress

  • Self-Validation Check: Before removing the sealed reaction vial from the fume hood, wipe the exterior of the vial with a Kimwipe dampened with isopropanol (since the compound is water-insoluble[3]). This ensures zero microscopic dust is transferred to the open lab environment.

  • Remove gloves using the pinch-and-pull method, inverting them to trap any unseen particulates inside. Wash hands immediately with soap and water.

SafeHandling Prep 1. Operational Preparation Verify SDS & Protocol PPE 2. Don PPE Nitrile Gloves, Goggles, Lab Coat Prep->PPE Hood 3. Fume Hood Setup Ensure Face Velocity 80-100 fpm PPE->Hood Weigh 4. Weighing Solid Use Anti-Static Spatula Hood->Weigh Spill Spill Detected? Weigh->Spill Cleanup Spill Response Wet Wipe (No Dust) Spill->Cleanup Yes Transfer 5. Transfer to Reactor Sealed Container Spill->Transfer No Cleanup->Transfer Decon 6. Decontamination Wash PPE & Hands Transfer->Decon

Workflow for the safe weighing, transfer, and spill response of 4-Ethoxycinnamic Acid.

Spill Response & Waste Disposal Plan

Because 4-Ethoxycinnamic Acid is insoluble in water[3], standard aqueous cleanup methods will only spread the chemical rather than dissolve it.

Immediate Spill Response Protocol:

  • Isolate: If a spill occurs outside the fume hood, immediately instruct personnel to step back to avoid tracking the powder.

  • Contain: Do NOT dry sweep. Sweeping generates a highly irritating aerosol cloud[1][2].

  • Absorb/Wipe: Dampen a paper towel with an appropriate organic solvent (e.g., ethanol or isopropanol) and gently dab the spilled solid to dissolve and lift it.

  • Self-Validation Check: After the initial wet wipe, take a fresh, dry black cloth or dark paper towel and wipe the same area. Inspect the dark surface under bright light; if white crystalline residue is visible, repeat the solvent wipe until the surface tests completely clean.

Waste Disposal Logistics:

  • Solid Waste: Collect all contaminated wipes, weigh boats, and empty reagent bottles in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste: If the acid is dissolved in organic solvents during experimentation, segregate this into the "Non-Halogenated Organic Waste" stream.

  • Self-Validation Check: Before handing the waste over to environmental health and safety (EHS), verify the closure integrity by gently torquing the lid. Ensure the label explicitly reads: "Hazardous Waste: 4-Ethoxycinnamic Acid (Skin/Eye Irritant)" to protect downstream waste handlers. Do not allow the product to enter drains or waterways.

References

  • SAFETY DATA SHEET - TCI Chemicals . TCI Chemicals.

  • SAFETY DATA SHEET - Thermo Fisher Scientific [1]. Thermo Fisher Scientific. 1

  • Safety Data Sheet - ChemScene [2]. ChemScene. 2

  • SAFETY DATA SHEET - Thermo Fisher Scientific (Properties) [3]. Thermo Fisher Scientific. 3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.